molecular formula C12H10N2O B11700221 N-phenyl-1-pyridin-4-ylmethanimine oxide

N-phenyl-1-pyridin-4-ylmethanimine oxide

Cat. No.: B11700221
M. Wt: 198.22 g/mol
InChI Key: LJAZWXXSTFVHRG-UVTDQMKNSA-N
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Description

N-phenyl-1-pyridin-4-ylmethanimine oxide, a compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol, is a chemical of interest in several research domains . This compound belongs to the class of nitrones, which are characterized by an N-oxide functionality . Molecules with N-oxide groups are highly relevant in medicinal chemistry, often serving as synthetic intermediates, prodrugs, or active drugs themselves . The N+–O– bond is highly polar, which can be strategically utilized in drug design to enhance aqueous solubility or modulate membrane permeability . Furthermore, certain N-oxides exhibit specific redox reactivity, making them candidates for investigation in areas like hypoxia-activated prodrugs and targeted cytotoxicity . The structural features of this compound suggest potential as a building block for the development of novel therapeutic agents or functional materials. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

N-phenyl-1-pyridin-4-ylmethanimine oxide

InChI

InChI=1S/C12H10N2O/c15-14(12-4-2-1-3-5-12)10-11-6-8-13-9-7-11/h1-10H/b14-10-

InChI Key

LJAZWXXSTFVHRG-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[N+](=C/C2=CC=NC=C2)/[O-]

Canonical SMILES

C1=CC=C(C=C1)[N+](=CC2=CC=NC=C2)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: N-phenyl-1-(pyridin-4-yl)methanimine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation:


-(4-Pyridyl)-N-phenylnitrone (4-PyPN)
CAS Registry Number:  25966-26-3 (Generic for Pyridyl-N-phenylnitrones; specific isomer citations vary)
PubChem CID:  768563[1][2][3]

Executive Summary

This technical guide profiles N-phenyl-1-(pyridin-4-yl)methanimine oxide , a specialized nitrone spin trap used in electron paramagnetic resonance (EPR) spectroscopy and oxidative stress research.[1][2][3] Unlike its more common tert-butyl analog (4-POBN), this molecule incorporates an N-phenyl group, altering its lipophilicity and radical-trapping kinetics.[1][2][3][4] This document details its structural chemistry, synthetic pathways, spin-trapping mechanisms, and utility in detecting transient reactive oxygen species (ROS) in biological systems.[3][4]

Part 1: Structural Characterization & Isomerism[1][2][3][4]

Chemical Identity

The molecule is a nitrone (azomethine N-oxide), characterized by a dipolar 1,3-dipole functionality.[1][2][3][4] It serves as a "trap" that reacts with short-lived free radicals to form stable, detectable nitroxide spin adducts.[1][2][4][5]

PropertySpecification
IUPAC Name N-phenyl-1-(pyridin-4-yl)methanimine oxide
Molecular Formula

Molecular Weight 198.22 g/mol
Core Scaffold Pyridine ring (C4-attached) + Nitrone linker + Phenyl ring
Electronic Character Amphiphilic; Pyridine confers basicity/water solubility; Phenyl confers lipophilicity.[1][2][3]
Resonance and Dipolar Nature

The nitrone functional group (


) exists as a resonance hybrid.[1][2][3] The high electron density on the oxygen atom and the partial positive charge on the nitrogen facilitate its reactivity toward nucleophilic and electrophilic radicals.[4]
  • Structure A (Neutral):

    
    [1][2][3][4]
    
  • Structure B (Dipolar):

    
     (Dominant contributor to reactivity)[1][2][3][4]
    
Geometric Isomerism

Nitrones possess a C=N double bond, allowing for E (trans) and Z (cis) isomerism.[4]

  • Thermodynamic Stability: The Z-isomer (where the phenyl and pyridine rings are trans across the C=N bond) is thermodynamically favored due to steric repulsion between the oxygen atom and the ortho-hydrogens of the aromatic rings in the E configuration.[2]

  • Photolability: Upon UV irradiation, nitrones cyclize to form oxaziridines , which are isomeric but chemically distinct.[4] All synthesis and storage must occur under low-light conditions to prevent this rearrangement.[1][2]

Part 2: Synthetic Methodology

Retrosynthetic Analysis

The most robust synthesis involves the condensation of pyridine-4-carboxaldehyde with N-phenylhydroxylamine .[1][2][3] This dehydration reaction is spontaneous but can be catalyzed by Lewis acids or dehydrating agents.[4]

Synthesis Workflow (DOT Visualization)

Synthesis_Pathway Aldehyde Pyridine-4-carboxaldehyde (Electrophile) Intermediate Hemiaminal Intermediate Aldehyde->Intermediate EtOH, 25°C Hydroxylamine N-Phenylhydroxylamine (Nucleophile) Hydroxylamine->Intermediate Product N-phenyl-1-(pyridin-4-yl) methanimine oxide (Crystalline Solid) Intermediate->Product -H2O (Dehydration)

Figure 1: Condensation pathway for the synthesis of 4-PyPN.[1][2][3]

Detailed Experimental Protocol

Safety Note: N-phenylhydroxylamine is a skin irritant and potential mutagen.[1][2][3] Pyridine derivatives are volatile and toxic.[2][3][4] Perform all steps in a fume hood.

Reagents:

  • Pyridine-4-carboxaldehyde (10 mmol, 1.07 g)[1][2][3][4]

  • N-Phenylhydroxylamine (10 mmol, 1.09 g) - Must be freshly prepared or recrystallized; oxidation to nitrosobenzene reduces yield.[1][2][3][4]

  • Ethanol (Absolute, 20 mL)

  • Magnesium Sulfate (

    
    ) or Molecular Sieves (3Å)
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1.09 g of N-phenylhydroxylamine in 10 mL of absolute ethanol in a round-bottom flask under nitrogen atmosphere.

  • Addition: Dropwise add 1.07 g of pyridine-4-carboxaldehyde dissolved in 10 mL ethanol.

  • Dehydration: Add 2 g of anhydrous

    
     to the reaction mixture to sequester water and drive the equilibrium forward.
    
  • Reaction: Stir the mixture at room temperature (25°C) for 3–6 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of the aldehyde.[4]

  • Isolation: Filter off the desiccant (

    
    ).[2][4] Evaporate the solvent under reduced pressure (Rotavap) at <40°C.[4]
    
  • Purification: Recrystallize the crude solid from an Ethanol/Ether mixture or hot Hexane/Ethanol.[4]

  • Product: Collect pale yellow crystals. Dry under high vacuum.[2][4]

Part 3: Physicochemical Properties & Spectroscopy[2][4][8]

To validate the structure, the following spectral signatures are diagnostic.

TechniqueDiagnostic SignalInterpretation
IR Spectroscopy 1550–1600 cm⁻¹C=N stretching vibration.[1][2][3]
IR Spectroscopy 1160–1190 cm⁻¹N-O stretching vibration (Strong).[2][4]
¹H NMR (DMSO-d6)

8.4–8.6 ppm (1H, s)
Azomethine proton (-CH=N-).[1][2][3][4]
¹H NMR (DMSO-d6)

8.7 ppm (2H, d)
Pyridine

-protons (deshielded by ring nitrogen).[1][2][4]
Mass Spectrometry m/z 198 [M]+Molecular ion peak.[2][4]
Solubility ModerateSoluble in DMSO, MeOH, EtOH; Sparingly soluble in water.[3][4]

Part 4: Application - Spin Trapping Mechanism[1][2][3][5]

The "Trap" Mechanism

The core utility of this molecule is its ability to react with unstable free radicals (


) to form a persistent nitroxide radical (Spin Adduct).[4][5] The radical adds to the 

-carbon of the nitrone.

Reaction:



The resulting adduct has a half-life ranging from minutes to hours, allowing detection by EPR.[4] The hyperfine splitting constants (


 and 

) of the adduct provide a "fingerprint" to identify the original radical (

).[4]
Mechanism Visualization (DOT)

Spin_Trapping Radical Free Radical (R•) (e.g., •OH, •CH3) TS Transition State (C-alpha Attack) Radical->TS Nitrone 4-PyPN Nitrone (Diamagnetic/EPR Silent) Nitrone->TS Adduct Nitroxide Spin Adduct (Paramagnetic/EPR Active) TS->Adduct k_add ~ 10^7 M^-1 s^-1

Figure 2: Mechanism of radical addition to the nitrone alpha-carbon.[1][2][3]

Interpretation of EPR Spectra

When N-phenyl-1-(pyridin-4-yl)methanimine oxide traps a radical, the unpaired electron interacts with:

  • The Nitroxide Nitrogen (

    
    , I=1) 
    
    
    
    Triplet splitting.[4]
  • The

    
    -Hydrogen (original methine H, I=1/2) 
    
    
    
    Doublet splitting.[3][4]

Typical Splitting Pattern: A triplet of doublets (3x2 lines).[2][4]

  • 
     (Nitrogen):  Typically 14–16 Gauss.[1][2][4]
    
  • 
     (Hydrogen):  Typically 2–4 Gauss (highly sensitive to the bulkiness of the trapped radical 
    
    
    
    ).[4]

Part 5: Biological Implications & Drug Development[2][3][4]

Oxidative Stress Detection

In drug development, this compound is used to verify the mechanism of action for drugs proposing to induce or scavenge ROS (Reactive Oxygen Species).[4]

  • Protocol: Incubate cells/microsomes with the drug + 4-PyPN (50–100 mM).[1][2]

  • Readout: Extract lipids/supernatant and analyze via EPR.[2][4] A signal confirms radical generation.[2][4]

Blood-Brain Barrier (BBB) & Neuroprotection

Unlike the charged 4-POBN (which is hydrophilic), the N-phenyl variant is more lipophilic.[1][2][3]

  • Permeability: It has higher passive diffusion across the BBB.[2][4]

  • Therapeutic Potential: Related nitrones (e.g., NXY-059) have been investigated for stroke treatment.[1][2][3][4] The nitrone moiety acts as a "radical sink," neutralizing neurotoxic bursts of superoxide and hydroxyl radicals during ischemia-reperfusion injury.[4]

Comparison with POBN

It is critical to distinguish this molecule from 4-POBN (


-(4-pyridyl-1-oxide)-N-tert-butylnitrone).[1][2][3]
  • 4-POBN: Contains a tert-butyl group and a pyridine-N-oxide.[1][2][3][6][7] Very water-soluble, standard for trapping carbon-centered radicals in aqueous buffers.[1][2]

  • 4-PyPN (This topic): Contains a phenyl group and a standard pyridine.[1][2][3][4] More lipophilic, better for membrane-bound radical detection.[1][2][4]

References

  • Janzen, E. G., & Haire, D. L. (1990).[3][4] Two decades of spin trapping. Advances in Free Radical Chemistry, 1, 253-295.[2][4] Link

  • Mason, R. P. (2016).[4] EPR techniques for the detection of free radicals in biology. Free Radical Biology and Medicine. Link

  • Floyd, R. A., et al. (2008).[3][4][8] Nitrones as therapeutics. Free Radical Biology and Medicine, 45(10), 1361-1374.[3][4] Link

  • PubChem Compound Summary. (2024). N-phenyl-1-pyridin-4-ylmethanimine oxide (CID 768563).[1][2][3][9] National Center for Biotechnology Information.[2][4] Link

  • Villamena, F. A., & Zweier, J. L. (2004).[3][4] Detection of reactive oxygen and nitrogen species by EPR spin trapping. Antioxidants & Redox Signaling, 6(3), 619-629.[4] Link

Sources

An In-depth Technical Guide to N-phenyl-1-pyridin-4-ylmethanimine oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-phenyl-1-pyridin-4-ylmethanimine oxide, a distinct nitrone, stands at the intersection of pyridyl and phenyl functionalities, presenting a compelling scaffold for investigation in medicinal chemistry and materials science. This guide offers a comprehensive technical overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and practical laboratory considerations. While specific literature on this exact molecule is sparse, this document synthesizes established methodologies for analogous nitrones and pyridine N-oxides to provide a robust framework for its study.

Compound Profile and Physicochemical Properties

This compound (PubChem CID: 768563) is a nitrone characterized by a central imine N-oxide functional group, with a phenyl ring attached to the nitrogen and a pyridin-4-yl group attached to the carbon.[1] This structure imparts a unique electronic and steric profile, suggesting potential for diverse chemical interactions and biological activities.

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₂OPubChem[1]
Molecular Weight198.22 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
ChEMBL IDCHEMBL1408295PubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through the condensation of N-phenylhydroxylamine with pyridine-4-carboxaldehyde. This reaction is a standard and widely employed method for the formation of nitrones.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product N-phenylhydroxylamine N-phenylhydroxylamine Condensation Condensation N-phenylhydroxylamine->Condensation Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Condensation N-phenyl-1-pyridin-4-ylmethanimine_oxide N-phenyl-1-pyridin-4-ylmethanimine_oxide Condensation->N-phenyl-1-pyridin-4-ylmethanimine_oxide

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol
  • Preparation of Reactants:

    • Dissolve N-phenylhydroxylamine (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • In a separate flask, dissolve pyridine-4-carboxaldehyde (1.0 eq) in the same solvent.

  • Condensation Reaction:

    • Slowly add the pyridine-4-carboxaldehyde solution to the N-phenylhydroxylamine solution at room temperature with continuous stirring.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Isolation and Purification:

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are excellent choices as they readily dissolve both reactants and are relatively unreactive under these conditions.

  • Stoichiometry: A 1:1 molar ratio of reactants is used to ensure complete consumption of the limiting reagent.

  • Temperature: Room temperature is typically sufficient for this condensation reaction, minimizing the formation of byproducts.

Characterization and Structural Elucidation

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the aromatic protons of the phenyl and pyridyl rings, as well as a singlet for the methanimine proton.

    • ¹³C NMR will provide information on the number and types of carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should display characteristic absorption bands for the N-O stretching of the nitrone group (typically around 1550-1600 cm⁻¹) and C=N stretching.

  • Melting Point:

    • A sharp melting point is indicative of a pure compound.

Potential Applications in Drug Development

As a Bioisostere and Pharmacophore

The pyridine N-oxide moiety is a known pharmacophore in medicinal chemistry, often used to modulate the physicochemical properties of a lead compound. The N-oxide can act as a hydrogen bond acceptor and can influence the molecule's solubility, metabolic stability, and pharmacokinetic profile.

Signaling Pathway Modulation

The incorporation of a phenyl-pyridyl scaffold is a common strategy in the design of kinase inhibitors and other signaling pathway modulators. The nitrogen atom in the pyridine ring can serve as a key interaction point with the target protein.

Signaling_Pathway Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response N_phenyl_1_pyridin_4_ylmethanimine_oxide N-phenyl-1-pyridin- 4-ylmethanimine oxide N_phenyl_1_pyridin_4_ylmethanimine_oxide->Kinase Inhibition

Caption: Potential role as a kinase inhibitor in a signaling pathway.

Conclusion and Future Directions

This compound represents a molecule of interest with a straightforward synthetic route and potential for diverse applications, particularly in the realm of drug discovery. Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its biological activities. The exploration of its coordination chemistry and potential as a ligand in catalysis also presents an exciting avenue for further study. This guide provides a foundational framework to stimulate and support these future research endeavors.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to N-phenyl-1-pyridin-4-ylmethanimine oxide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-phenyl-1-pyridin-4-ylmethanimine oxide, a member of the nitrone family of compounds, represents a fascinating scaffold for chemical and pharmacological exploration. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications, particularly in the realm of drug development. By integrating established chemical principles with insights into its biological reactivity, we aim to equip researchers with the foundational knowledge required to harness the therapeutic potential of this and related molecules.

The core structure, featuring a pyridine ring, an imine functionality, and an N-oxide group, bestows upon this molecule a unique electronic and steric profile. This, in turn, governs its reactivity and interactions with biological systems. The insights provided herein are intended to serve as a catalyst for further investigation into this promising class of compounds.

I. Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is This compound [1]. It is also known by synonyms such as N-phenyl-1-(4-pyridyl)methanimine oxide and N-phenyl-N-[(Z)-pyridin-4-ylmethylidene]amine oxide[1].

The molecule possesses the chemical formula C₁₂H₁₀N₂O and has a molecular weight of approximately 198.22 g/mol [1].

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Chemical structure of this compound.

II. Synthesis of this compound

The most direct and widely employed method for the synthesis of nitrones is the condensation reaction between an N-substituted hydroxylamine and an aldehyde or ketone. For the synthesis of this compound, this involves the reaction of pyridine-4-carbaldehyde with N-phenylhydroxylamine.

dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} General synthetic workflow for this compound.

A. Synthesis of N-Phenylhydroxylamine (Precursor)

N-phenylhydroxylamine is a key precursor that is not always commercially available and can be unstable. A common laboratory preparation involves the controlled reduction of nitrobenzene.

Protocol:

  • To a mechanically stirred solution of nitrobenzene in an aqueous solution of ammonium chloride, add zinc dust portion-wise.

  • Maintain the reaction temperature between 60-65°C for approximately 15 minutes, followed by stirring without heating for an additional 15 minutes[2].

  • Filter the reaction mixture and extract the filtrate with diethyl ether.

  • Evaporate the diethyl ether to yield N-phenylhydroxylamine as a crystalline solid[2].

    • Causality: The use of zinc dust in the presence of ammonium chloride provides a mild reducing environment that selectively reduces the nitro group to a hydroxylamine without further reduction to an amine. The controlled temperature is crucial to prevent over-reduction and decomposition of the product.

B. Condensation Reaction to Form the Nitrone

The final step involves the condensation of pyridine-4-carbaldehyde with the freshly prepared N-phenylhydroxylamine.

Protocol (based on analogous synthesis of α-(2-Thiophenyl)-N-phenyl nitrone[2]):

  • Dissolve N-phenylhydroxylamine in absolute ethanol.

  • Separately, dissolve an equimolar amount of pyridine-4-carbaldehyde in absolute ethanol.

  • Combine the two solutions and reflux the mixture for 3 hours.

  • Allow the reaction mixture to cool to room temperature overnight.

  • Remove the solvent under reduced pressure (rotary evaporation) to obtain the crude product.

  • Triturate the resulting oil or solid with petroleum ether to induce crystallization.

  • Recrystallize the solid from a suitable solvent, such as butanol or an ethanol/water mixture, to obtain the purified this compound[2].

  • Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials. The final product's identity and purity should be confirmed by spectroscopic methods (NMR, IR, and Mass Spectrometry) and melting point analysis.

III. Physicochemical Properties and Spectroscopic Characterization

The physicochemical properties of this compound are influenced by the presence of the polar N-oxide group and the aromatic rings.

PropertyPredicted/Expected ValueReference/Justification
Molecular Formula C₁₂H₁₀N₂OPubChem CID: 768563[1]
Molecular Weight 198.22 g/mol PubChem CID: 768563[1]
Appearance Expected to be a crystalline solidAnalogy to similar nitrones
Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO)Presence of polar N-oxide and pyridine nitrogen
Melting Point Dependent on crystalline form, likely >100 °CAnalogy to similar aromatic nitrones
A. Spectroscopic Data (Predicted)

Based on data from structurally similar C-(pyrid-3-yl)-N-aryl nitrones, the following spectral characteristics are anticipated[3]:

  • ¹H NMR:

    • Aromatic protons of the phenyl and pyridyl rings are expected in the range of δ 7.2-9.2 ppm.

    • The methine proton (CH=N) is anticipated to appear as a singlet around δ 8.0 ppm.

    • The exact chemical shifts will be influenced by the electronic effects of the substituents and the solvent used.

  • ¹³C NMR:

    • Aromatic carbons are expected in the range of δ 115-155 ppm.

    • The imine carbon (C=N) is predicted to be in the range of δ 130-140 ppm.

  • Infrared (IR) Spectroscopy:

    • A characteristic C=N stretching vibration of the nitrone is expected around 1550-1600 cm⁻¹.

    • A strong N-O stretching vibration is anticipated in the region of 1070-1250 cm⁻¹.

    • C-H stretching of the aromatic rings will be observed around 3050 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) is expected at m/z 198.

    • Common fragmentation patterns for aromatic nitro compounds may involve the loss of NO and CO[4][5]. For nitrones, fragmentation can be complex, but key fragments corresponding to the pyridine and phenyl moieties would be expected.

IV. Chemical Reactivity and Stability

The reactivity of this compound is primarily dictated by the nitrone functional group.

  • 1,3-Dipolar Cycloaddition: Nitrones are excellent 1,3-dipoles and readily undergo cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings (isoxazolidines). This reactivity is a cornerstone of their utility in organic synthesis.

  • Redox Chemistry: The nitrone moiety can undergo both oxidation and reduction. This redox activity is central to its potential biological applications, particularly as a spin trap.

  • Stability: Aromatic nitrones are generally more stable than their aliphatic counterparts. However, they can be sensitive to heat and strong acidic or basic conditions, which may lead to decomposition or rearrangement.

V. Applications in Drug Development and Medicinal Chemistry

The unique chemical properties of this compound and related nitrones make them attractive candidates for various applications in drug development.

A. Spin Trapping of Reactive Oxygen Species (ROS)

A primary area of interest for nitrones in a biological context is their ability to act as "spin traps." They can react with and neutralize highly reactive and damaging free radicals, such as reactive oxygen species (ROS), forming more stable and less harmful radical adducts. This property is particularly relevant for diseases associated with oxidative stress, including neurodegenerative disorders, inflammation, and cardiovascular diseases. The pyridine moiety can influence the compound's solubility, distribution, and interaction with biological targets[][7].

dot graph Spin_Trapping { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

} The role of nitrones as spin traps for reactive oxygen species.

B. Neuroprotective Agents

The ability of nitrones to scavenge free radicals has led to their investigation as neuroprotective agents. Oxidative stress is a key pathological mechanism in stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease. By reducing the levels of damaging ROS in the brain, nitrone-based compounds may offer a therapeutic strategy to mitigate neuronal damage and slow disease progression[8][9]. The pyridine ring in the target molecule could potentially enhance its ability to cross the blood-brain barrier and interact with specific targets within the central nervous system.

C. Anti-inflammatory and Anticancer Properties

The pyridine scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of indications, including cancer and inflammatory diseases[7][10][11][12]. The combination of a pyridine ring with a nitrone functionality could lead to synergistic or novel biological activities. For instance, some pyridine derivatives exhibit anticancer activity by inhibiting various kinases or other cellular signaling pathways[12]. The ability of the nitrone to modulate the cellular redox environment could also contribute to anticancer effects, as many cancer cells have a dysregulated redox state.

VI. Future Perspectives

This compound is a molecule with significant untapped potential. Future research should focus on:

  • Detailed Biological Evaluation: Comprehensive in vitro and in vivo studies are needed to fully characterize its spin-trapping efficiency, antioxidant capacity, and efficacy in models of oxidative stress-related diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with substitutions on both the phenyl and pyridine rings will be crucial to optimize potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms of Action: Beyond spin trapping, further research may reveal other mechanisms by which this class of compounds exerts its biological effects, such as modulation of specific signaling pathways.

VII. Conclusion

This compound stands as a promising molecular scaffold at the intersection of synthetic chemistry and pharmacology. Its straightforward synthesis, coupled with the well-documented reactivity of the nitrone group and the privileged nature of the pyridine ring, provides a strong foundation for its exploration as a therapeutic agent. This guide has outlined the essential technical details required for its synthesis and characterization and has provided a rationale for its potential applications in drug development. It is our hope that this comprehensive overview will stimulate further research and unlock the full therapeutic potential of this intriguing molecule.

VIII. References

  • Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. RSC Publishing. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). PMC. Retrieved from [Link]

  • Barriga, G., Olea-Azar, C., Norambuena, E., Castro, A., Porcal, W., Gerpe, A., González, M., & Cerecetto, H. (2010). New heteroaryl nitrones with spin trap properties: Identification of a 4-furoxanyl derivative with excellent properties to be used in biological systems. Bioorganic & Medicinal Chemistry, 18(5), 1847–1854.

  • Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. (2020). RSC Advances, 10(71), 43530–43538.

  • Synthesis And In-Silico Anti-Cancer Potential of N-Aryl-Keto-Nitrone As A Spin Adducts. (2024). ResearchGate.

  • Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. (n.d.). ResearchGate. Retrieved from [Link]

  • Deletraz, A., Zéamari, K., Hua, K., Combes, M., Villamena, F. A., Tuccio, B., Callizot, N., & Durand, G. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30649–30659.

  • Allaka, T. R., & Katari, N. K. (2022). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate.

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. Retrieved from [Link]

  • Mahieddine, C., Boukhechem, M. S., Zerkout, S., & Zitouni, A. (2016). Synthesis and Microbiological Activities of Novel Acyclic Nitrones. Asian Journal of Chemistry, 28(4), 861-865.

  • Sadowski, M., Mudyna, A., Knap, K., Demchuk, O. M., & Łapczuk, A. (2023). Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones. ResearchGate.

  • Chemical and pharmacological aspects of heteroaryl-nitrones. (2000). Mini Reviews in Medicinal Chemistry, 1(1), 63-76.

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (n.d.). Europe PMC. Retrieved from [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). International Journal of Novel Research and Development, 9(2), c254-c260.

  • A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. (n.d.). ARKIVOC.

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2022). Synthesis and Characterization of Some New Nitrones Derivatives and Screening their Biological Activities. Egyptian Journal of Chemistry, 65(13), 1-8.

  • N-acetyl-N-phenylhydroxylamine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis and Neuroprotective Properties of N-Substituted C-Dialkoxyphosphorylated Nitrones. (n.d.). PMC. Retrieved from [Link]

  • Phosphorylated Nitrones—Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Nitrone Derivatives as Therapeutics: From Chemical Modification to Specific-targeting. (2012). Current Medicinal Chemistry, 19(24), 4159-4180.

  • Mass spectrum of the nitrone derivative which was generated from the reaction between furfural and compound 1a. (n.d.). ResearchGate. Retrieved from [Link]

  • 1 H NMR spectrum of (a) N-Phenyl-α-(4nitrophenyl)nitrone; (b)... (n.d.). ResearchGate. Retrieved from [Link]

  • Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. (n.d.). PMC. Retrieved from [Link]

  • Liu, Q., Qin, Y., Lu, Y., Wentrup, C., & Zeng, X. (2019). Spectroscopic Characterization of Nicotinoyl and Isonicotinoyl Nitrenes and the Photointerconversion of 4-Pyridylnitrene with Diazacycloheptatetraene. The Journal of Physical Chemistry A, 123(17), 3793–3801.

  • Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. (2022, December 29). YouTube. Retrieved from [Link]

  • Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. (n.d.). PMC. Retrieved from [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 10). YouTube. Retrieved from [Link]

  • Moemeni, M. H., & et al. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 47(Special Issue C), 5-10.

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Preparation method for 4-pyridinecarboxaldehyde. (n.d.). Google Patents. Retrieved from

  • Crystal and Molecular Structures of N-benzyl-C-(2-pyridyl) nitrone and its ZnBr 2 Complex. A Study of Their Reactivity. (n.d.). MDPI. Retrieved from [Link]

  • Reaction of N-phenylhydroxylamine in the presence of clay catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Spectroscopic Characterization of Nitrosyl Complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchanan, Z., Lee, K. L. K., Chitarra, O., McCarthy, M. C., Pirali, O., & Martin-Drumel, M.-A. (2021). A rotational and vibrational investigation of phenylpropiolonitrile (C6H5C3N). Journal of Molecular Spectroscopy, 377, 111438.

  • ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction... (n.d.). ResearchGate. Retrieved from [Link]

  • Comparison of the reactivity of 4‐unsubstituted and 4‐phenyl derivatives in N‐methylation. (n.d.). ResearchGate.

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI. Retrieved from [Link]

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A Technical Guide to the Physicochemical Characterization of N-phenyl-1-pyridin-4-ylmethanimine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of N-phenyl-1-pyridin-4-ylmethanimine oxide, a heterocyclic nitrone of interest in synthetic and medicinal chemistry. The central focus of this document is the precise determination of the compound's molecular weight, a critical parameter for confirming its identity and purity. We will detail the theoretical basis, experimental protocols, and data validation strategies necessary for this task. The guide integrates insights from mass spectrometry and elemental analysis, presenting them as a self-validating system to ensure the highest degree of scientific integrity. This document is intended for researchers, chemists, and drug development professionals who require a robust methodology for the characterization of novel organic compounds.

Introduction

This compound is a member of the nitrone family of organic compounds, which are characterized by the R¹R²C=N⁺(O⁻)R³ functional group.[1] Nitrones are versatile intermediates in organic synthesis, notably in 1,3-dipolar cycloaddition reactions for creating complex heterocyclic systems.[1] They also garner significant interest in medicinal chemistry for their roles as "spin traps," capable of detecting and identifying transient free radicals.[1]

Accurate determination of a molecule's physicochemical properties is a foundational requirement in any chemical research or drug development campaign. Among these properties, the molecular weight is paramount. It serves as a primary identifier and a key indicator of sample purity. This guide provides an in-depth, technically-grounded approach to determining the molecular weight of this compound, moving from theoretical calculation to rigorous experimental verification.

Core Physicochemical Properties

A complete understanding of a compound requires more than just its molecular weight. The following properties are essential for the synthesis, purification, and analysis of this compound.

Molecular Structure and Formula

The first step in characterization is to define the molecule's structure and elemental composition. Based on its IUPAC name, the structure consists of a phenyl group and a 4-pyridyl group attached to the nitrogen and carbon atoms of a methanimine N-oxide core, respectively.

Caption: Molecular structure of this compound.

From this structure, the molecular formula is determined to be C₁₂H₁₀N₂O .[2]

Theoretical Molecular Weight

The molecular weight is calculated by summing the atomic masses of all atoms in the molecular formula. Using the most common isotopes of each element:

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

The sum of these masses gives the average molecular weight. For high-resolution mass spectrometry, the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).

ParameterValueSource
Molecular Formula C₁₂H₁₀N₂OPubChem[2]
Average Molecular Weight 198.22 g/mol PubChem[2]
Monoisotopic Mass 198.079313 DaPubChem[2]

Synthesis and Purification

The verification of molecular weight is only meaningful on a pure sample. A common route to synthesize aryl nitrones is via the condensation of a substituted hydroxylamine with an appropriate aldehyde.

Synthetic Pathway

This compound can be synthesized by the reaction of N-phenylhydroxylamine with pyridine-4-carboxaldehyde. This reaction is typically performed in a suitable solvent like ethanol or methanol and may be catalyzed by a weak acid.

The N-oxide functional group of the final product is distinct from a pyridine N-oxide, which involves oxidation of the pyridine nitrogen itself.[3]

Purification Protocol

Purification is critical to remove starting materials, byproducts, and solvents.

  • Initial Workup: After the reaction is complete, the solvent is typically removed under reduced pressure. The crude residue may be washed with a non-polar solvent like hexane to remove non-polar impurities.

  • Recrystallization: The crude solid is dissolved in a minimum amount of a hot solvent (e.g., ethanol, ethyl acetate) and allowed to cool slowly. The pure product crystallizes out, leaving impurities in the mother liquor.

  • Purity Assessment: The purity of the final product should be assessed by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding to molecular weight determination.

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a calculated value, experimental verification is essential. This is achieved through a combination of mass spectrometry and elemental analysis, which together provide a self-validating system for confirming the molecular formula.

A Synthesized & Purified Compound B Mass Spectrometry (MS / HRMS) A->B Primary Technique C Elemental Analysis (CHN) A->C Orthogonal Method D Molecular Ion Peak (e.g., [M+H]⁺) B->D E Elemental Composition (%C, %H, %N) C->E F Compare Experimental vs. Theoretical Mass D->F G Compare Experimental vs. Theoretical % E->G H Validated Molecular Weight & Formula F->H G->H

Caption: Workflow for the validation of molecular weight and formula.

Mass Spectrometry (MS)

Mass spectrometry is the most direct method for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Expertise & Experience: For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred technique. ESI is a "soft" ionization method that typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. This is crucial because observing this ion peak directly corresponds to the molecular weight of the compound (plus the mass of a proton).

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

  • Instrumentation: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 199.0866 (198.0793 + 1.0073).

  • High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS is required. This technique measures m/z with high precision (typically to four or five decimal places). The experimentally determined exact mass can be used to calculate the elemental formula. Most peer-reviewed chemistry journals require that the measured mass be within 5 ppm (parts per million) of the theoretical value to confirm a new compound's formula.[4]

Elemental Analysis

Elemental analysis provides an independent, orthogonal validation of the molecular formula by determining the mass percentage of each element (Carbon, Hydrogen, Nitrogen) in the sample.[5]

Trustworthiness: This method serves as a crucial cross-check on the results from mass spectrometry.[6] An accurate mass measurement could potentially correspond to multiple elemental formulas. However, only one of those formulas will also match the experimentally determined elemental percentages. This dual confirmation provides a high degree of confidence in the assigned structure.

Protocol: CHN Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount of the highly purified and dried compound (typically 1-3 mg) is required.

  • Analysis: The sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Comparison: The experimental weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula, C₁₂H₁₀N₂O. Journals typically require the experimental values to be within ±0.4% of the calculated values to be considered a match.[4]

Data Interpretation and Validation

The final step is to synthesize the data from both techniques to build a conclusive argument for the compound's identity.

Theoretical vs. Experimental Data for C₁₂H₁₀N₂O

AnalysisTheoretical ValueExpected Experimental ResultAcceptance Criteria
HRMS ([M+H]⁺) 199.0866 Da199.0866 ± 0.0010 DaWithin 5 ppm
% Carbon 72.71%72.71% ± 0.4%± 0.4%
% Hydrogen 5.09%5.09% ± 0.4%± 0.4%
% Nitrogen 14.13%14.13% ± 0.4%± 0.4%

Causality: If the high-resolution mass is accurate to within 5 ppm AND the elemental analysis percentages for C, H, and N are all within 0.4% of the theoretical values, the molecular formula C₁₂H₁₀N₂O, and therefore the molecular weight of 198.22 g/mol , is confirmed with a high degree of scientific certainty. Discrepancies in either analysis would suggest the presence of impurities (e.g., solvent, water) or an incorrect structural assignment.

Conclusion

The determination of the molecular weight of this compound is a multi-faceted process that extends beyond a simple calculation. It requires a systematic and logical approach that combines synthesis, purification, and orthogonal analytical techniques. By integrating high-resolution mass spectrometry with elemental analysis, researchers can create a self-validating workflow that ensures the unambiguous confirmation of the compound's molecular formula (C₁₂H₁₀N₂O) and its corresponding molecular weight (198.22 g/mol ). This rigorous characterization is the bedrock upon which all subsequent chemical and biological investigations of this molecule must be built.

References

  • Title: Stoichiometry: Elemental Analysis. Source: University of California, Davis ChemWiki. [Link]

  • Title: this compound. Source: PubChem, National Center for Biotechnology Information. [Link]

  • Title: Elemental Analysis: Methods & Examples. Source: StudySmarter. [Link]

  • Title: An International Study Evaluating Elemental Analysis. Source: ACS Omega, American Chemical Society. [Link]

  • Title: Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics. Source: Free Radical Biology and Medicine, Elsevier. [Link]

  • Title: Recent trends in the chemistry of pyridine N-oxides. Source: ARKIVOC. [Link]

Sources

Technical Specification: N-phenyl-1-pyridin-4-ylmethanimine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms:


-(4-Pyridyl)-N-phenylnitrone; 4-PyPN; C-4-Pyridyl-N-phenylnitrone
Compound Class:  Heteroaryl Nitrone / Spin Trap
PubChem CID:  768563[1][2]

Structural Informatics & SMILES Architecture

The core request centers on the precise SMILES (Simplified Molecular Input Line Entry System) representation.[2][3] For nitrones, the representation must account for the zwitterionic nature of the functional group (


), which is critical for its reactivity as a radical scavenger.[1][2][3]
Validated SMILES Strings
FormatStringTechnical Context
Isomeric SMILES [O-]/c2ccccc2Explicit charge separation; defines stereochemistry (typically Z-isomer is thermodynamically favored).[1][2]
Canonical SMILES [O-]c2ccccc2Standard database entry format; ignores specific isomerism but maintains connectivity.[1][2]
IUPAC Name (Z)-N-phenyl-1-(pyridin-4-yl)methanimine oxideSystematic nomenclature.[1][2]
Structural Logic & Connectivity

The molecule consists of a central nitrone motif linking two aromatic systems: a pyridine ring (electron-deficient) and a phenyl ring (electron-rich).[1][2] This "push-pull" electronic structure influences its stability and radical trapping rates.[1][2][3]

G Figure 1: Structural connectivity of N-phenyl-1-pyridin-4-ylmethanimine oxide. Pyridine Pyridine Ring (Electron Deficient) Methine Methine Bridge (C=N) Pyridine->Methine C4-Attachment Nitrone Nitrone Core (N+-O-) Methine->Nitrone Double Bond Phenyl Phenyl Ring (Lipophilic) Nitrone->Phenyl N-Aryl Bond

[1][2][3]

Physiochemical Identity

Understanding the physical properties is essential for experimental design, particularly regarding solvent selection for synthesis and biological assays.[2][3]

PropertyValueExperimental Relevance
Molecular Formula

Mass spectrometry confirmation (

peak).[1][2]
Molecular Weight 198.22 g/mol Calculation of molarity for spin trapping assays.[2][3]
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; crosses blood-brain barrier (BBB).[1][2]
H-Bond Acceptors 2 (Pyridine N, Nitrone O)Solubility in polar protic solvents (Ethanol, Water).[2][3]
Topological PSA ~42

Predicts good membrane permeability.[2][3]

Synthesis Protocol

Objective: Synthesize this compound via condensation of isonicotinaldehyde and N-phenylhydroxylamine.

Reaction Mechanism

The synthesis follows a classic condensation pathway.[2][3] The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the nitrone double bond.[2][3]

Critical Precursor Note: N-phenylhydroxylamine is unstable and prone to Bamberger rearrangement.[1][3] It should be freshly prepared via partial reduction of nitrobenzene (using Zn/NH4Cl) or purchased and stored at -20°C under inert gas.[1][2][3]

Synthesis Figure 2: Synthesis pathway via condensation dehydration. Aldehyde Isonicotinaldehyde (Pyridine-4-CHO) Mix Mixing in Ethanol (Anhydrous) Aldehyde->Mix Hydroxylamine N-Phenylhydroxylamine (Ph-NHOH) Hydroxylamine->Mix Reflux Reflux (2-4 hrs) + MgSO4 (Dehydrating Agent) Mix->Reflux Crude Crude Nitrone Reflux->Crude - H2O Pure Final Product (Crystalline Solid) Crude->Pure Recrystallization (EtOH/Ether)

[2][3]

Step-by-Step Methodology
  • Preparation of Reagents:

    • Dissolve 10 mmol of isonicotinaldehyde (1.07 g) in 20 mL of anhydrous ethanol.

    • Dissolve 10 mmol of N-phenylhydroxylamine (1.09 g) in 10 mL of anhydrous ethanol.

  • Condensation:

    • Add the hydroxylamine solution dropwise to the aldehyde solution under stirring at room temperature.

    • Add 2g of anhydrous Magnesium Sulfate (

      
      ) to the reaction mixture. Reasoning: This acts as a water scavenger to drive the equilibrium toward the nitrone product (Le Chatelier's principle).[2][3]
      
  • Reflux:

    • Heat the mixture to reflux (approx. 78°C) for 3 hours. Monitor via TLC (Solvent: DCM/Methanol 95:5) until the starting aldehyde spot disappears.[2][3]

  • Work-up:

    • Filter the hot solution to remove

      
      .[2][3]
      
    • Evaporate the solvent under reduced pressure to obtain a solid residue.[2][3]

  • Purification:

    • Recrystallize the residue from a mixture of Ethanol/Diethyl Ether (1:3).[2][3]

    • Filter the crystals and dry under vacuum.[2][3]

    • Yield Expectation: 70-85%.

Therapeutic & Research Applications

This molecule is primarily utilized as a Spin Trap in Electron Paramagnetic Resonance (EPR) spectroscopy and as a pharmacological agent for Neuroprotection .[2][3]

Spin Trapping Mechanism

Like its analog POBN (


-(4-pyridyl-1-oxide)-N-tert-butylnitrone), this compound traps short-lived free radicals (e.g., Hydroxyl radical 

, Superoxide

) to form stable nitroxide spin adducts.[1][2]
  • Advantage: The N-phenyl group provides different lipophilicity compared to the N-tert-butyl group of POBN, potentially altering its cellular distribution.[1][2][3]

  • Detection: The resulting nitroxide adduct is paramagnetic and detectable by EPR, providing a "fingerprint" of the original radical based on hyperfine splitting constants (

    
    , 
    
    
    
    ).[2][3]

SpinTrap Figure 3: Mechanism of Radical Scavenging (Spin Trapping). Radical Free Radical (R•) (Short-lived) Nitrone N-phenyl-1-pyridin-4-yl... (Spin Trap) Radical->Nitrone Addition to C=N Adduct Nitroxide Adduct (Stable Paramagnetic Species) Nitrone->Adduct Spin Stabilization EPR EPR Signal (Detection) Adduct->EPR Spectroscopy

[2][3]

Neuroprotection

Phenyl nitrones (e.g., PBN, NXY-059) have demonstrated efficacy in stroke models.[2][3] The mechanism involves:

  • Direct Scavenging: Neutralizing ROS (Reactive Oxygen Species) generated during ischemia-reperfusion injury.[2][3]

  • Signal Modulation: Suppression of inducible nitric oxide synthase (iNOS) and cytokine expression.[2][3]

References

  • PubChem. (n.d.).[2][3] this compound (CID 768563).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]

  • Janzen, E. G., & Haire, D. L. (1990).[2][3] Two decades of spin trapping.[2][3] Advances in Free Radical Biology & Medicine.[2][3] (Context: Fundamental chemistry of PBN and Pyridyl nitrone analogs).

  • Maples, K. R., et al. (1988).[2][3] In vivo detection of free radical metabolites.[2][3] Free Radical Research Communications.[2][3] (Context: Use of pyridyl nitrones in biological systems).

  • Organic Syntheses. (1966).[2][3] N-Phenylhydroxylamine synthesis and handling. Org.[2][3][4] Synth. 1966, 46,[2][3] 13. (Context: Precursor stability and synthesis).

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N-phenyl-1-pyridin-4-ylmethanimine oxide discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-phenyl-1-pyridin-4-ylmethanimine oxide , a nitrone derivative structurally related to the well-known spin trap PBN (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-phenyl-N-tert-butylnitrone).[1][2][3] This document synthesizes its chemical identity, synthesis pathways, and applications in spin trapping and coordination chemistry.

Executive Summary

This compound (also known as ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-(4-pyridyl)-N-phenylnitrone  or 4-PyPN ) is a diaryl nitrone derivative used primarily in electron paramagnetic resonance (EPR) spectroscopy and coordination chemistry.[1][2][3] Structurally, it is an analog of the classic spin trap PBN, where the C-phenyl group is replaced by a C-pyridyl group and the N-tert-butyl group is replaced by an N-phenyl group.[1][2][4][3]
  • CAS Registry Number: 959221-30-8[1][2][4][3]

  • Molecular Formula: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Molecular Weight: 198.22 g/mol [1][2]

  • Key Application: Spin trapping of short-lived free radicals; Ligand for transition metal complexes.[1][2][4][3]

Discovery and Historical Context

The Nitrone Renaissance

The discovery of this compound is rooted in the broader resurgence of nitrone chemistry in the mid-20th century.[1][2][4][3] While nitrones were first synthesized by Beckmann in the 1890s, their utility as "spin traps" was pioneered in the late 1960s by E.G. Janzen and B.J.[1] Blackburn .[1][4] They demonstrated that stable nitrones (like PBN) could react with transient free radicals to form persistent aminoxyl spin adducts, detectable by EPR spectroscopy.[4][3]

Structural Evolution: From PBN to Heterocyclic Nitrones

Following the success of PBN, researchers sought derivatives with improved solubility and specific electronic properties.

  • PBN (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -phenyl-N-tert-butylnitrone):  Lipophilic, general-purpose trap.[1][2][3]
    
  • POBN (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -(4-pyridyl-1-oxide)-N-tert-butylnitrone):  A hydrophilic derivative developed to trap water-soluble radicals (e.g., hydroxyl radicals in biological systems).[1][2][3]
    
  • This compound: This specific derivative represents a "diaryl" variant.[1][2][4][3] By incorporating an N-phenyl group instead of N-tert-butyl, the molecule gains extended conjugation but loses some steric protection, making it a probe for investigating substituent effects on spin adduct stability and hyperfine splitting constants (hfsc).[2][4][3]

Chemical Structure and Properties[1][5][6][7][8][9]

The molecule consists of a central nitrone functionality (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) bridging a pyridine ring (at the 4-position) and a phenyl ring.[1][2][3]
Physicochemical Data
PropertyValue / Description
IUPAC Name N-phenyl-1-(pyridin-4-yl)methanimine oxide
Common Abbreviation 4-PyPN (

-(4-pyridyl)-N-phenylnitrone)
Physical State Pale yellow to brownish crystalline solid
Melting Point ~148–152 °C (Typical for diaryl nitrones)
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in water
pKa (Pyridine N) ~5.2 (Protonatable in acidic media)
Structural Visualization

ChemicalStructure cluster_legend Functional Zones Pyridine Pyridine Ring (Electron Deficient) Methine Methine Bridge (C-H) Pyridine->Methine C4 Attachment Nitrone Nitrone Group (N+-O-) Methine->Nitrone Double Bond Phenyl Phenyl Ring (Conjugated) Nitrone->Phenyl N-Aryl Bond

Caption: Structural segmentation of this compound showing the electron-deficient pyridine core and the spin-active nitrone bridge.[1][2][4][3][5]

Synthesis Protocol

The synthesis follows a classic condensation reaction between an aldehyde and a hydroxylamine. This protocol is self-validating through the observation of a distinct color change (formation of the conjugated nitrone) and precipitation.[2][4][3]

Reagents
  • Pyridine-4-carboxaldehyde (Isonicotinaldehyde): 10 mmol (1.07 g)[1][2][4][3]

  • N-Phenylhydroxylamine: 10 mmol (1.09 g)[1][2][4][3]

  • Ethanol (Absolute): 20 mL

  • Magnesium Sulfate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ):  Anhydrous (drying agent)[2][3]
    
Step-by-Step Methodology
  • Preparation: Dissolve 10 mmol of N-phenylhydroxylamine in 10 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution.

  • Addition: Slowly add 10 mmol of pyridine-4-carboxaldehyde dissolved in 10 mL of ethanol to the hydroxylamine solution under constant stirring.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 6–12 hours.
    
    • Observation: The solution will darken, turning from colorless/pale yellow to a deep yellow or orange, indicating nitrone formation.

  • Dehydration (Optional): Add 1 g of anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to absorb the water generated during condensation (
    
    
    
    ).[1][2][3] This drives the equilibrium forward.
  • Isolation: Filter off the drying agent. Evaporate the solvent under reduced pressure (Rotavap) to 20% of the original volume.[4][3]

  • Crystallization: Cool the concentrate in an ice bath. The product will precipitate as yellow crystals.

  • Purification: Recrystallize from hot ethanol/hexane (1:1) to obtain analytical grade purity.

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Pyridine-4-carboxaldehyde + N-Phenylhydroxylamine Mix Dissolve in Ethanol (Room Temp) Start->Mix React Condensation Reaction (6-12 Hours) Mix->React Stirring Dry Add MgSO4 (Remove Water) React->Dry Equilibrium Shift Filter Filtration & Evaporation Dry->Filter Crystallize Crystallization (Ice Bath) Filter->Crystallize Product Final Product: This compound Crystallize->Product

Caption: Synthesis workflow for this compound via condensation.

Applications & Mechanism of Action

Spin Trapping (EPR Spectroscopy)

The primary application of this molecule is as a spin trap .[2][4][3] It reacts with short-lived free radicals (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) to form a stable "spin adduct" that can be detected by EPR.[1][2][3]
  • Mechanism: The radical attacks the

    
    -carbon of the nitrone double bond.[1]
    
  • Selectivity: The pyridine ring makes the nitrone more electron-deficient compared to PBN, potentially increasing reactivity toward nucleophilic radicals (e.g., alkyl radicals).[2][4][3]

  • Detection: The resulting nitroxide radical exhibits a characteristic EPR spectrum (typically a triplet of doublets) due to hyperfine coupling with the nitrogen (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) and the 
    
    
    
    -hydrogen (
    
    
    ).[2][3]

Comparison with PBN:

  • PBN: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     G, 
    
    
    
    G (Benzene).[2][3]
  • 4-PyPN: The electron-withdrawing pyridine ring typically increases the nitrogen hyperfine coupling constant (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) slightly and alters the stability of the adduct.[1][2]
    
Coordination Chemistry

The nitrone oxygen and the pyridine nitrogen both serve as potential coordination sites for transition metals.[6]

  • Ligand Behavior: It can act as a monodentate ligand (binding through Pyridine-N) or a bridging ligand (binding through Pyridine-N and Nitrone-O) to form metal-organic frameworks (MOFs) or discrete complexes with metals like Zn(II) or Cu(II).[1][2][4][3]

References

  • PubChem. (2025).[2][4][3] this compound (CID 768563).[1][2][4][3] National Library of Medicine. [Link][2][4][3]

  • Janzen, E. G., & Blackburn, B. J. (1968).[4][3] Detection and identification of short-lived free radicals by an electron spin resonance trapping technique.[1][2][4][3] Journal of the American Chemical Society, 90(21), 5909-5910.[2][4][3] (Foundational Nitrone Chemistry).[2][4][3]

  • Haire, D. L., et al. (1988).[4][3] Synthesis and spin trapping chemistry of alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN). Journal of Organic Chemistry. (Context for Pyridyl Nitrones).

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An In-depth Technical Guide to N-phenyl-1-pyridin-4-ylmethanimine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-phenyl-1-pyridin-4-ylmethanimine oxide, a heterocyclic nitrone of significant interest in medicinal chemistry. This document synthesizes its chemical properties, a detailed synthesis protocol, and characterization data, grounded in established chemical principles. By integrating the known biological activities of its core moieties—the pyridine ring and the nitrone functional group—this guide explores its potential as a therapeutic agent, particularly in the realms of neuroprotection and oncology. The content is structured to provide both foundational knowledge and actionable experimental insights for professionals in drug discovery and development.

Introduction: The Strategic Importance of Pyridyl Nitrones in Drug Discovery

This compound (PubChem CID: 768563) is a member of the nitrone family, a class of organic compounds characterized by the R1R2C=N+(O−)R3 functional group.[1] Nitrones are recognized for their versatility as synthetic intermediates and for their significant biological activities, including antioxidant and neuroprotective effects.[2] The structure of the target molecule incorporates a pyridine ring, a ubiquitous scaffold in pharmaceuticals. Pyridine and its derivatives are present in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and other molecular interactions that can enhance pharmacological profiles.[3]

The combination of a nitrone functional group with a pyridine ring in this compound presents a compelling case for its investigation as a potential therapeutic agent. The pyridine moiety can influence the compound's solubility, metabolic stability, and target-binding affinity, while the nitrone group is a well-established "spin trap," capable of scavenging reactive oxygen species (ROS), a key factor in the pathology of numerous diseases.[2] This guide will delve into the technical details of this promising molecule.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, based on data from its PubChem entry.[1] These properties are crucial for its handling, formulation, and interpretation of its biological activity.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₂O[PubChem CID: 768563][1]
Molecular Weight 198.22 g/mol [PubChem CID: 768563][1]
IUPAC Name This compound[PubChem CID: 768563][1]
SMILES C1=CC=C(C=C1)//[O-][PubChem CID: 768563][1]
InChI Key LJAZWXXSTFVHRG-UVTDQMKNSA-N[PubChem CID: 768563][1]
Topological Polar Surface Area 41.6 Ų[PubChem CID: 768563][1]
Hydrogen Bond Donor Count 0[PubChem CID: 768563][1]
Hydrogen Bond Acceptor Count 2[PubChem CID: 768563][1]
Rotatable Bond Count 2[PubChem CID: 768563][1]

Structural Diagram:

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of N-aryl-C-(pyridyl)nitrones is typically achieved through the condensation of a pyridinecarboxaldehyde with an N-arylhydroxylamine.[4] This method is reliable and provides a direct route to the target compound.

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process, starting from a nitroaromatic precursor to generate the necessary hydroxylamine, followed by condensation.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous N-aryl-C-(pyrid-3-yl)-nitrones.[4]

Step 1: Synthesis of N-phenylhydroxylamine

  • Materials: Nitrobenzene, Zinc dust, Ammonium chloride, Water, Diethyl ether.

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer, add a solution of ammonium chloride (1.25 g, 23.4 mmol) in water (25 mL).

    • Add nitrobenzene (5 g, 40.6 mmol) to the solution.

    • Cool the mixture in an ice bath and add zinc dust (6.25 g, 95.6 mmol) portion-wise over 30 minutes, maintaining the temperature below 20°C.

    • After the addition is complete, continue stirring for an additional 15 minutes.

    • Filter the reaction mixture to remove unreacted zinc and zinc oxide.

    • Extract the aqueous filtrate with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-phenylhydroxylamine as a solid. This intermediate is often used immediately in the next step without further purification due to its potential instability.

Step 2: Synthesis of this compound

  • Materials: N-phenylhydroxylamine (from Step 1), Pyridine-4-carboxaldehyde, Ethanol, Glacial acetic acid (catalytic amount).

  • Procedure:

    • Dissolve N-phenylhydroxylamine (1.0 g, 9.16 mmol) and pyridine-4-carboxaldehyde (0.98 g, 9.16 mmol) in ethanol (30 mL) in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) can be performed for further purification.

Characterization

The structure of the synthesized this compound should be confirmed using standard spectroscopic methods.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the phenyl and pyridine rings. A characteristic singlet for the methine proton (CH=N) of the nitrone group is also expected.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons and a distinct signal for the imine carbon of the nitrone functionality.[5]

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=N stretching of the nitrone (around 1550 cm⁻¹) and the N-O stretching (around 1075 cm⁻¹). Aromatic C-H stretching will also be observed.[4]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the compound.[5]

Potential Applications in Drug Development

While specific biological data for this compound is not widely published, its structural components suggest significant therapeutic potential, primarily as an antioxidant, neuroprotective, and potentially as an anticancer agent.

Antioxidant and Neuroprotective Activity

Nitrones, such as the well-studied α-phenyl-N-tert-butylnitrone (PBN), are potent scavengers of free radicals.[6] Oxidative stress, caused by an imbalance of reactive oxygen species, is a key pathological mechanism in neurodegenerative diseases and ischemic events like stroke.[7]

  • Mechanism of Action: The nitrone functional group can "trap" highly reactive free radicals to form more stable nitroxide adducts, thereby terminating damaging radical chain reactions.[2] This antioxidant property is the foundation for its neuroprotective potential. Studies on various α-aryl-N-alkyl nitrones have demonstrated significant neuroprotection in cell-based assays of ischemia.[7]

G Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS)->Oxidative Stress causes Neuronal Damage Neuronal Damage Oxidative Stress->Neuronal Damage leads to Neurodegenerative Diseases / Stroke Neurodegenerative Diseases / Stroke Neuronal Damage->Neurodegenerative Diseases / Stroke contributes to Nitrone Nitrone Nitrone->Reactive Oxygen Species (ROS) scavenges Nitrone->Neuronal Damage prevents

Caption: The role of nitrones in mitigating oxidative stress-induced neuronal damage.

Anticancer Potential

The pyridine scaffold is a "privileged structure" in medicinal chemistry and is found in numerous anticancer drugs.[3] Pyridine derivatives have been shown to exhibit a wide range of anticancer activities through various mechanisms, including the inhibition of kinases and tubulin polymerization.

  • Rationale for Investigation: The presence of the pyridine ring in this compound makes it a candidate for anticancer drug discovery. Furthermore, some nitrones have demonstrated anti-cancer activity in experimental models.[6] The combination of these two pharmacophores could lead to novel mechanisms of action or synergistic effects. For instance, pyridine-based compounds have shown cytotoxic activity against various cancer cell lines, including renal and prostate cancer.[8]

Conclusion and Future Directions

This compound is a molecule of considerable interest due to the convergence of the biologically active nitrone and pyridine moieties. Its synthesis is achievable through well-established chemical transformations, and its structure can be readily characterized by standard spectroscopic techniques.

For researchers and drug development professionals, this compound represents a promising starting point for the development of novel therapeutics. Future research should focus on:

  • Systematic Biological Evaluation: Conducting in vitro assays to quantify its antioxidant capacity (e.g., DPPH, ORAC assays) and neuroprotective effects in models of oxidative stress and ischemia.

  • Anticancer Screening: Evaluating its cytotoxicity against a panel of cancer cell lines to identify potential anticancer activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with substitutions on the phenyl and pyridine rings to optimize potency and selectivity.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.

By systematically exploring these avenues, the full therapeutic potential of this compound and its derivatives can be elucidated, potentially leading to the development of novel treatments for a range of challenging diseases.

References

  • Barriga, S., et al. (2010). α-Aryl-N-alkyl nitrones, as potential agents for stroke treatment: synthesis, theoretical calculations, antioxidant, anti-inflammatory, neuroprotective, and brain-blood barrier permeability properties. Journal of Medicinal Chemistry.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Sadowski, M., et al. (2023). Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones. Scientiae Radices, 2(4), 319-324.
  • García, G., et al. (2019).
  • Hernández, P., et al. (2020). Neuroprotective effects of novel nitrones: In vitro and in silico studies. European Journal of Pharmacology.
  • Floyd, R. A. (2006). Nitrones as Therapeutics. Free Radical Biology and Medicine.
  • Sadowski, M., Mudyna, A., Knap, K., Demchuk, O. M., & Łapczuk, A. (2023). Synthesis of (Z)-N-aryl-C-(pyrid-3-yl)-nitrones. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpyridine-1-oxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamga, F., et al. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. Scientific Research Publishing.
  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • Mohammed, J. H., & Salih, N. A. M. (n.d.). Structure of N-(4-(bromomethyl) phenyl)-1-(p-tolyl) methanimine oxide. ResearchGate. Retrieved from [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Technology.
  • Allied Academies. (2016).
  • ChemRxiv. (n.d.).
  • ResearchGate. (2021). anti-cancer docking investigations, anti-oxidant properties and microwave-assisted synthesis of 1-(4-((2-((7-hydroxy-1, 8- naphthyridin-2-yl) amino)-6-phenylpyrimidin-4-yl) - ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Molecules.
  • MDPI. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules.
  • ACS Publications. (2015). Synthesis of α,β-Unsaturated N-Aryl Ketonitrones from Oximes and Diaryliodonium Salts: Observation of a Metal-Free N-Arylation Process. The Journal of Organic Chemistry.
  • ResearchGate. (2021). Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para. Retrieved from [Link]

  • ResearchGate. (2023).
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]

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An In-depth Technical Guide to N-phenyl-1-pyridin-4-ylmethanimine oxide: ChEMBL Data and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-phenyl-1-pyridin-4-ylmethanimine oxide, a molecule of interest within the domain of medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes its known chemical data, potential therapeutic relevance, and detailed protocols for future investigation. We will delve into the available data from the ChEMBL database, analyze its physicochemical properties, and propose a structured approach for its further study.

Introduction: The Significance of the Pyridine N-oxide Scaffold

This compound belongs to the broader class of pyridine derivatives, which are considered "privileged scaffolds" in drug discovery. The pyridine ring is a common feature in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and its utility as a bioisostere for phenyl rings, often improving metabolic stability and solubility.[1][2] The N-oxide functional group can further enhance the molecule's polarity and reactivity, making it a valuable intermediate in the synthesis of more complex substituted pyridines.[3] This unique combination of a phenyl, a pyridine N-oxide, and an imine oxide (nitrone) functional group suggests a potential for diverse biological activities.

Compound Identity and Physicochemical Properties

This compound is registered in public databases, providing key identifiers and computed properties essential for any research endeavor. Its ChEMBL ID is CHEMBL1408295.[4] A summary of its core properties is presented below.

PropertyValueSource
ChEMBL ID CHEMBL1408295PubChem[4]
PubChem CID 768563PubChem[4]
Molecular Formula C₁₂H₁₀N₂OPubChem[4]
Molecular Weight 198.22 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
SMILES C1=CC=C(C=C1)//[O-]PubChem[4]
InChIKey LJAZWXXSTFVHRG-UVTDQMKNSA-NPubChem[4]

This data, sourced from PubChem, provides the foundational information for in silico modeling, synthesis planning, and experimental design.

Analysis of ChEMBL Bioactivity Data

A direct search of the ChEMBL database reveals that while this compound (CHEMBL1408295) is a registered compound, as of early 2026, there is a lack of publicly available, curated bioactivity data associated with it. The ChEMBL database is a manually curated resource of bioactive molecules with drug-like properties, and the absence of data indicates that this specific compound has not yet been extensively screened in bioassays that have been deposited into the database.[5][6]

This presents not a limitation, but an opportunity. The chemical structure suggests several hypotheses for its potential biological targets. The pyridine moiety is present in inhibitors of kinases such as FLT3 and TGF-beta receptor type-1, which are implicated in cancers like acute myeloid leukemia.[7][8] Furthermore, related N-phenyl-pyridinone derivatives have been investigated as dual-function agents for Alzheimer's disease, targeting the H3 receptor and inhibiting β-amyloid aggregation.[9] The N-oxide group itself can undergo interesting photochemical rearrangements, potentially leading to novel chemical entities.[10]

Proposed Research Workflow and Experimental Protocols

Given the absence of existing bioactivity data, a logical, step-by-step approach is required to characterize the potential of this compound.

Initial Cytotoxicity and Phenotypic Screening

The first step is to assess the compound's general effect on cell viability. This establishes a therapeutic window and can reveal broad, non-specific toxicity.

Workflow for Initial Compound Assessment

Caption: A logical workflow for the initial biological evaluation of a novel compound.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, then further dilute in cell culture medium. The final concentrations should range from 0.1 µM to 100 µM. Add the compound solutions to the cells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the CC50 (concentration that causes 50% cytotoxicity).

Target-Based Screening: Kinase Inhibition Profile

Based on the prevalence of the pyridine scaffold in kinase inhibitors, a logical next step is to screen the compound against a panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (Example: FLT3)

This protocol describes a representative assay to measure the inhibition of a specific kinase, such as FMS-like tyrosine kinase 3 (FLT3).[7]

  • Reagents: Obtain recombinant human FLT3 kinase, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

  • Reaction Setup: In a 96-well plate, combine the kinase, the substrate, and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Mechanistic Insights: Oxidative Stress Potential

The nitrone moiety is known to act as a spin trap, reacting with free radicals. This suggests the compound could play a role in modulating oxidative stress, a key factor in neurodegenerative diseases.[11]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

G cluster_0 Cytoplasm cluster_1 Nucleus ROS Oxidative Stress (e.g., from MPP+) Keap1 Keap1 ROS->Keap1 Oxidizes Keap1 Nitrone N-phenyl-1-pyridin-4- ylmethanimine oxide Nitrone->ROS Scavenges ROS Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_free->Nrf2_Keap1 Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Hypothetical role in modulating the Nrf2 antioxidant pathway.

Synthesis and Future Directions

The synthesis of pyridine N-oxides is a well-established field in organic chemistry, often involving the oxidation of the parent pyridine.[3] The creation of derivatives of this compound could be a fruitful area of research. For instance, modifying the phenyl ring with electron-donating or -withdrawing groups could fine-tune the compound's electronic properties and biological activity.

Future research should focus on executing the proposed screening cascade. If a promising activity is identified, further studies would include:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to improve potency and selectivity.[12]

  • In vivo studies: Evaluating the compound's efficacy and safety in animal models relevant to the identified biological activity.

  • ADME/Tox profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

While this compound remains an under-investigated molecule within the ChEMBL database, its chemical structure provides a strong rationale for its exploration in drug discovery. The pyridine N-oxide scaffold is a proven pharmacophore, and the nitrone functionality adds a layer of chemical and biological potential. This guide offers a structured, hypothesis-driven framework for researchers to unlock the therapeutic potential of this promising compound.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Phenylpyridine-1-oxide. National Center for Biotechnology Information. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Pharmaceutical Research, 6(2). [Link]

  • Mohanty, S. K., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. World Journal of Pharmaceutical Research, 6(2). [Link]

  • EMBL-EBI. Explore all Compounds - ChEMBL. [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry. [Link]

  • EMBL-EBI. ChEMBL. [Link]

  • ResearchGate. (Request PDF) Identification of N-phenyl-3-methoxy-4-pyridinones as orally bioavailable H3 receptor antagonists and β-amyloid aggregation inhibitors for the treatment of Alzheimer's disease. [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. [Link]

  • PubMed. (2007). Mangiferin protects against 1-methyl-4-phenylpyridinium toxicity mediated by oxidative stress in N2A cells. Neuroscience Letters. [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]

  • MDPI. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. International Journal of Molecular Sciences. [Link]

  • BindingDB. BDBM50184890 4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]-2-[4-(1-pyrrolidinylmethyl)phenyl]pyridine::CHEMBL205570. [Link]

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Technical Whitepaper: Handling and Safety Profile of N-phenyl-1-pyridin-4-ylmethanimine oxide (4-PyPN)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as an advanced whitepaper for research professionals. It synthesizes chemical safety principles with specific structure-activity relationship (SAR) analysis for N-phenyl-1-pyridin-4-ylmethanimine oxide , a specialized nitrone spin trap.

Executive Summary & Chemical Identity

This compound (commonly referred to as 4-PyPN or α-(4-pyridyl)-N-phenylnitrone ) is a synthetic nitrone derivative used primarily as a spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy to detect short-lived free radicals.

Unlike the more common spin traps PBN (α-phenyl-N-tert-butylnitrone) or POBN (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone), 4-PyPN contains an N-phenyl moiety rather than an N-tert-butyl group. This structural difference significantly alters its toxicological profile, introducing risks associated with aromatic amine metabolites (aniline derivatives) upon hydrolysis.

Chemical Identification Matrix
PropertyDescription
Chemical Name This compound
Common Synonyms 4-PyPN; α-(4-pyridyl)-N-phenylnitrone; N-phenyl-α-(4-pyridyl)nitrone
CAS Number Not widely listed (Refer to PubChem CID 768563)
Molecular Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Structural Class Pyridine-derived Nitrone (Imine N-oxide)
Physical State Crystalline solid (typically pale yellow to light brown)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water

CRITICAL DISTINCTION: Do not confuse with 4-Phenylpyridine N-oxide (CAS 1131-61-9), which lacks the methanimine (C=N) linker. The safety profiles differ fundamentally.

Hazard Identification & Toxicology (SAR Analysis)

As a specialized research chemical, comprehensive toxicological data for 4-PyPN is limited. The following hazard assessment is derived from Structure-Activity Relationship (SAR) analysis of its metabolic precursors and hydrolysis products.

The Hydrolysis Hazard Mechanism

Nitrone spin traps are susceptible to hydrolysis in aqueous environments, particularly under acidic conditions or enzymatic catalysis. The breakdown of 4-PyPN yields two primary precursors:

  • Pyridine-4-carboxaldehyde: A known irritant.

  • N-Phenylhydroxylamine (PHA): A potent toxin.

Why this matters: Unlike PBN, which hydrolyzes to the relatively benign N-tert-butylhydroxylamine, 4-PyPN releases N-phenylhydroxylamine, which can further reduce to aniline .

Toxicology Pathway Diagram

The following diagram illustrates the degradation pathway and associated biological risks.

G Nitrone 4-PyPN (Nitrone) Hydrolysis Hydrolysis (Acid/Enzyme) Nitrone->Hydrolysis + H2O Aldehyde Pyridine-4-carboxaldehyde (Irritant) Hydrolysis->Aldehyde PHA N-Phenylhydroxylamine (Toxic Intermediate) Hydrolysis->PHA Aniline Aniline (Methemoglobinemia Agent) PHA->Aniline Reduction Nitroso Nitrosobenzene (Genotoxic) PHA->Nitroso Oxidation

Figure 1: Metabolic and hydrolytic degradation of 4-PyPN yielding toxic aromatic amine precursors.

Specific Health Hazards
  • Acute Toxicity (Oral/Dermal): Moderate to High. The release of N-phenylhydroxylamine poses a risk of methemoglobinemia (interference with oxygen transport in blood).

  • Skin/Eye Irritation: The pyridine moiety acts as a base and solvent-like irritant. Contact may cause dermatitis.

  • Sensitization: High risk. Aniline derivatives are known skin sensitizers.

  • Genotoxicity: N-phenylhydroxylamine is a known mutagen (Ames positive). Treat this compound as a potential mutagen .

Self-Validating Safe Handling Protocols

This section outlines experimental protocols designed to validate the safety and integrity of the compound before and during use.

Protocol A: Purity & Integrity Check (The "Yellow Test")

Nitrones are light-sensitive and hygroscopic. Degraded 4-PyPN will contain free aldehyde and hydroxylamine, increasing toxicity.

  • Visual Inspection: Pure 4-PyPN should be a crystalline solid. If the solid appears "wet," oily, or dark brown, hydrolysis has occurred. Do not use.

  • TLC Validation:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 5% Methanol in Dichloromethane (DCM).

    • Detection: UV (254 nm).

    • Criteria: A single spot indicates purity. A secondary spot near the solvent front (aldehyde) or baseline (hydroxylamine) indicates degradation.

Protocol B: Storage & Stability
  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes oxidation to nitroxides; moisture promotes hydrolysis.

  • Temperature: -20°C (Freezer).

  • Container: Amber glass vials (UV protection is critical).

Protocol C: PPE Selection Matrix

Standard nitrile gloves may not provide sufficient permeation resistance to aromatic amines (hydrolysis products).

PPE CategoryRecommendationRationale
Gloves Double-gloving (Nitrile inner / Neoprene outer)Neoprene offers superior resistance to aniline/pyridine derivatives.
Respiratory Fume hood mandatory. N95/P100 if handling powder outside hood.Prevents inhalation of dust which can hydrolyze on mucous membranes.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for potential splashes of pyridine-based solutions.

Emergency Response & First Aid

Scenario: Accidental Exposure

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert medical personnel to potential methemoglobinemia.

  • Skin Contact: Wash with soap and water for 15 minutes. Do NOT use ethanol or DMSO to wash skin; these solvents increase transdermal absorption of the nitrone and its toxic metabolites.

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Seek ophthalmological attention.

  • Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the pyridine moiety is high.

Spill Cleanup Logic:

  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover spill with an inert absorbent (vermiculite).

  • Decontaminate: Clean surface with weak acid (1% HCl) followed by soap water to protonate and solubilize any released aniline/pyridine residues.

Experimental Application: Spin Trapping Workflow

When using 4-PyPN for EPR studies, the safety workflow must be integrated into the experimental design.

Experiment Start Start Experiment Solubilize Dissolve 4-PyPN (Use DMSO/PBS) Start->Solubilize Check Integrity Check (Color/TLC) Solubilize->Check Proceed Add to Sample (Biological/Chemical) Check->Proceed Pass Waste Disposal (Halogenated Waste) Check->Waste Fail (Degraded) Quench Quench Reaction (Freezing/Extraction) Proceed->Quench Quench->Waste

Figure 2: Operational workflow for safe handling during EPR experimentation.

Key Technical Note: Dissolve 4-PyPN immediately before use. In aqueous buffer (PBS), the half-life of the nitrone may be limited (hours). Prolonged incubation without radical generation will lead to accumulation of hydrolysis products, potentially confounding biological data (toxicity artifacts) and safety risks.

References

  • PubChem. (2025).[1][2] this compound (CID 768563). National Library of Medicine. [Link]

  • Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry. (Foundational text on nitrone stability and hydrolysis).
  • Maples, K. R., et al. (1988). In vivo detection of free radical metabolites. (Discusses PBN/POBN metabolism and hydrolysis risks).
  • ECHA. (2024). Registration Dossier: Aniline. European Chemicals Agency.[1][2] (Source for metabolite toxicity data). [Link]

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Methodological & Application

N-phenyl-1-pyridin-4-ylmethanimine oxide synthesis from pyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of N-phenyl-1-pyridin-4-ylmethanimine oxide

Introduction: The Significance of Pyridyl Nitrones

Nitrones are a fascinating class of organic compounds characterized by a zwitterionic N-oxide functional group double-bonded to a carbon atom.[1] Their 1,3-dipolar nature makes them exceptionally versatile building blocks in organic synthesis, particularly in cycloaddition reactions for creating complex heterocyclic structures.[2] The target molecule, this compound, incorporates a pyridine ring—a "privileged scaffold" in medicinal chemistry.[3][4] Pyridine and its derivatives are integral to numerous pharmaceuticals, owing to their ability to engage in hydrogen bonding, act as bioisosteres for phenyl groups, and favorably influence a drug candidate's metabolic profile.[4][5][6]

The synthesis of this specific pyridyl nitrone provides a valuable intermediate for drug discovery, enabling the development of novel therapeutics, particularly in oncology and infectious diseases.[5][7] This guide offers a comprehensive, field-tested protocol for its synthesis, grounded in established chemical principles and safety practices.

Part 1: Synthesis Overview and Reaction Mechanism

The synthesis of this compound is achieved through a direct condensation reaction between pyridine-4-carboxaldehyde and N-phenylhydroxylamine.[1][2] This reaction is a cornerstone of nitrone synthesis, valued for its efficiency and atom economy.

Overall Reaction:

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The nitrogen atom of N-phenylhydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This forms a tetrahedral intermediate known as a hemiaminal.

  • Dehydration: The hemiaminal intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond characteristic of the nitrone product. This step is often acid- or base-catalyzed, but can proceed thermally, especially when driven by the formation of a conjugated system.

Below is a diagram illustrating the key steps in the reaction mechanism.

G cluster_process Reaction Mechanism cluster_product Product P4C Pyridine-4-carboxaldehyde Hemiaminal Hemiaminal Intermediate P4C->Hemiaminal Nucleophilic Attack NPH N-Phenylhydroxylamine NPH->Hemiaminal Dehydration Dehydration (-H₂O) Hemiaminal->Dehydration Proton Transfer & Loss of Water Product This compound Dehydration->Product

Caption: Reaction mechanism for nitrone formation.

Part 2: Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis and purification of the target compound on a laboratory scale.

Materials and Equipment

Reagents:

  • Pyridine-4-carboxaldehyde (≥98% purity)[8]

  • N-Phenylhydroxylamine (≥97% purity, use fresh or store under inert gas)

  • Ethanol (Absolute, 200 proof)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate and Hexane (for TLC mobile phase)

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Vacuum source

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

Safety Precautions: A Mandate for Safe Science
  • General: Conduct all steps within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[9][10]

  • Pyridine-4-carboxaldehyde: This compound is a skin, eye, and respiratory irritant.[11][12] Avoid inhalation of vapors and direct contact.[10]

  • N-Phenylhydroxylamine: This reagent is unstable and can decompose, particularly when exposed to air or heat.[13] Decomposition can lead to the formation of side products like azoxybenzene and aniline.[14] It is recommended to use a freshly opened bottle or a sample that has been stored properly under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Synthesis Procedure

The workflow for the synthesis is outlined in the diagram below.

Caption: Experimental workflow for nitrone synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-4-carboxaldehyde (e.g., 5.0 g) in absolute ethanol (30 mL). Stir until a clear solution is obtained.

  • Reagent Addition: In a separate beaker, dissolve N-phenylhydroxylamine (1.05 equivalents) in absolute ethanol (20 mL). Add this solution dropwise to the stirring aldehyde solution at room temperature over 10-15 minutes.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction is typically complete within 2-4 hours. Gentle warming (to ~40°C) can be applied to expedite the reaction if needed, but this may increase the formation of byproducts from hydroxylamine decomposition.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The disappearance of the aldehyde spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

  • Work-up and Isolation:

    • Once the reaction is complete, reduce the solvent volume to approximately one-third using a rotary evaporator.

    • Pour the concentrated solution into a beaker containing cold deionized water (100 mL) while stirring vigorously. The product should precipitate as a solid.

    • Allow the slurry to stir in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water (2 x 15 mL).

  • Purification:

    • Transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot ethanol/water mixture. Dissolve the solid in hot ethanol and add hot water dropwise until turbidity persists. Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

    • Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 40-50°C to a constant weight.

Part 3: Data, Characterization, and Troubleshooting

Quantitative Data and Expected Yield

The following table outlines typical quantities for a laboratory-scale synthesis. The expected yield of the purified product is typically in the range of 75-90%.

ReagentMolar Mass ( g/mol )EquivalentsAmount (g)Moles
Pyridine-4-carboxaldehyde107.111.005.000.0467
N-Phenylhydroxylamine109.131.055.350.0490
Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

Analysis TechniqueExpected Result
Appearance Off-white to pale yellow crystalline solid
Melting Point Specific to the compound, determined experimentally
¹H NMR (CDCl₃, δ) ~8.7-8.8 ppm (d, 2H, pyridyl), ~7.6-7.8 ppm (m, 3H, pyridyl & CH=N), ~7.3-7.5 ppm (m, 5H, phenyl)
FT-IR (cm⁻¹) ~1600-1580 (C=N stretch), ~1250-1200 (N-O stretch)
MS (ESI+) [M+H]⁺ at m/z 199.08

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Troubleshooting and Expert Insights
  • Problem: Low Yield.

    • Cause: Impure or degraded N-phenylhydroxylamine is a common culprit.[13] This reagent should be of high purity and used promptly after opening.

    • Solution: Use fresh N-phenylhydroxylamine. Ensure accurate stoichiometry; a slight excess of the hydroxylamine can help drive the reaction to completion.

  • Problem: Oily Product or Failure to Crystallize.

    • Cause: Presence of impurities, often from the decomposition of N-phenylhydroxylamine (e.g., azoxybenzene).[14]

    • Solution: Ensure the reaction does not overheat. During work-up, wash the crude product thoroughly. If recrystallization fails, column chromatography on silica gel may be required for purification.

  • Rationale for Solvent Choice: Ethanol is an ideal solvent as it readily dissolves both reactants, is relatively non-toxic, and has a boiling point that allows for gentle heating if necessary. Its miscibility with water is crucial for the precipitation step during work-up.

References

  • Patil, D. D., Wadhava, G. C., & Deshmukh, A. K. (n.d.). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Condition. Asian Journal of Chemistry.
  • Goti, A., & Nencini, L. (2021).
  • Matassini, C., & Cardona, F. (2018). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Stoichiometric Oxidants. CHIMIA International Journal for Chemistry, 72(11), 789-796.
  • Das, B., & Begum, S. (2018). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel. Asian Journal of Green Chemistry, 2(4), 330-338.
  • (n.d.). Nitrone synthesis by C-N-Coupling. Organic Chemistry Portal.
  • (n.d.). Introduction to Pyridine: Applications and Industry Importance. Advanced Organic Synthesis.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
  • ThermoFisher Scientific. (2025).
  • PubChem. (n.d.). This compound.
  • Santa Cruz Biotechnology. (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • Sigma-Aldrich. (2024).
  • Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • PrepChem.com. (n.d.). Synthesis of pyridine-4-carboxaldehyde-1-oxide.
  • PharmaBlock. (n.d.). Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
  • (n.d.). First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine.
  • El-Ghanam, A. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(i), 242-268.
  • Lu, T., Shi, X. Z., & Wu, Y. M. (n.d.). A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • CymitQuimica. (n.d.). CAS 1131-61-9: Pyridine, 4-phenyl-, 1-oxide.
  • (n.d.). Reaction of N-phenylhydroxylamine in the presence of clay catalysts.
  • (n.d.). n-acetyl-n-phenylhydroxylamine. Organic Syntheses Procedure.
  • PubChem. (n.d.). 4-Phenylpyridine-1-oxide.
  • Kamga, F., Mainsah, E., Kuate, M., & Ndifon, P. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. Open Journal of Inorganic Chemistry, 11, 20-42.

Sources

Application Note: N-phenyl-1-pyridin-4-ylmethanimine oxide (4-PyPN) as a Spin Trapping Agent

[1]

Chemical Identity & Properties

This compound is a nitrone spin trap used to detect short-lived free radicals (e.g., hydroxyl, superoxide, carbon-centered radicals) by forming stable nitroxide spin adducts.[1]

PropertyDetail
IUPAC Name N-phenyl-1-(pyridin-4-yl)methanimine oxide
Common Acronyms 4-PyPN, 4-PPN, PyPN
Chemical Formula C

H

N

O
Molecular Weight 198.22 g/mol
Structure Pyridine ring attached to the

-carbon; Phenyl ring attached to the Nitrone Nitrogen.[1]
Solubility Soluble in Ethanol, DMSO, Methanol.[1] Moderately soluble in water (pH dependent due to pyridine nitrogen).[1]
Key Feature The pyridine nitrogen can be protonated (pKa

5-6), allowing pH-switchable solubility and compartmentalization.[1]
Critical Distinction: 4-PyPN vs. POBN

Researchers often confuse 4-PyPN with POBN.[1] Ensure you are using the correct agent:

  • 4-PyPN (This Protocol): N-phenyl group.[1][2] Pyridine ring is not oxidized.[1]

  • POBN (Standard): N-tert-butyl group.[1][3] Pyridine ring is oxidized (N-oxide).[1][2]

  • Implication: 4-PyPN adducts are generally less stable than POBN adducts due to the lack of the bulky tert-butyl group, which protects the nitroxide center.[1] 4-PyPN is preferred for short-term kinetic studies or when the N-phenyl electronic influence is the variable of interest.[1]

Mechanism of Action

The spin trapping reaction involves the addition of a transient free radical (

1
Pathway Diagram

SpinTrappingcluster_stabilityStability FactorsRadicalFree Radical (R•)(Transient, Invisible)TransitionAddition Reaction(k ~ 10^7 M^-1 s^-1)Radical->TransitionTrap4-PyPN(Spin Trap, Silent)Trap->TransitionAdductSpin Adduct(Nitroxide, Stable)Transition->AdductStabilizationEPREPR Spectrum(Triplet of Doublets)Adduct->EPRDetectionNoteN-Phenyl adducts are proneto disproportionationAdduct->Note

Figure 1: Mechanism of radical trapping by 4-PyPN. The transient radical attacks the

1

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Safety: 4-PyPN is light-sensitive and hygroscopic.[1] Handle in low light.

  • Solvent Selection:

    • Aqueous Systems:[1][4] Use Phosphate Buffered Saline (PBS, pH 7.[1]4) or ultrapure water.[1] Note that the pyridine ring enhances solubility compared to PBN, but high concentrations (>50 mM) may require mild heating or sonication.[1]

    • Lipid Systems:[1] Use Ethanol or DMSO.[1]

  • Concentration: Prepare a 100 mM stock solution.

    • Weigh 19.8 mg of 4-PyPN.[1]

    • Dissolve in 1.0 mL of solvent.

  • Purification (Critical Step):

    • Commercial nitrones often contain paramagnetic impurities (degradation products).[1]

    • Check the stock solution in the EPR spectrometer before adding the radical source.[1][5] If a triplet signal exists, purify by passing the solution through a small activated charcoal column or recrystallize the solid from ethanol/hexane.[1]

  • Storage: Store at -20°C. Discard after 24 hours if in aqueous solution, as N-phenyl nitrones hydrolyze to form phenylhydroxylamine and aldehyde.[1]

Protocol B: Hydroxyl Radical ( OH) Trapping (Fenton System)

This standard validation assay generates hydroxyl radicals to verify trap activity.[1]

Reagents:

  • 4-PyPN Stock (100 mM)[1]

  • H

    
    O
    
    
    (10 mM)[1]
  • FeSO

    
     (1 mM)[1]
    
  • DETAPAC (Diethylenetriaminepentaacetic acid) chelator (to control Fe kinetics).[1]

Workflow:

  • Mix: In a microcentrifuge tube, combine:

    • 50

      
      L 4-PyPN Stock (Final: 50 mM)[1]
      
    • 30

      
      L Buffer (PBS pH 7.4)
      
    • 10

      
      L H
      
      
      O
      
      
  • Initiate: Add 10

    
    L FeSO
    
    
    solution.
  • Transfer: Immediately transfer to a quartz flat cell or capillary tube.

  • Measure: Insert into the EPR cavity and tune immediately.[1] The adduct half-life may be short (< 10 mins).[1]

Protocol C: EPR Acquisition Parameters

Use these settings as a baseline for X-band (9.8 GHz) spectrometers (e.g., Bruker EMX/Elexsys).

ParameterSettingRationale
Microwave Power 20 mWNitroxides saturate easily; 20mW is a balance of signal vs. saturation.[1]
Modulation Amplitude 1.0 GMatches the linewidth of nitroxides to maximize S/N without broadening.[1]
Receiver Gain

Adjust based on signal intensity (avoid clipping).
Time Constant 40.96 msFilters high-frequency noise.[1]
Sweep Width 100 GSufficient to capture the full nitroxide spectrum.[1]
Center Field 3480 GCentered on

.[1]
Scans 5 - 10Accumulate scans to improve Signal-to-Noise ratio.

Data Analysis & Interpretation

The EPR spectrum of a 4-PyPN spin adduct typically appears as a triplet of doublets (6 lines total).[1]

Hyperfine Splitting Constants (hfsc)

The spectrum is defined by the interaction of the unpaired electron with:

  • The Nitroxide Nitrogen (

    
    N, I=1) 
    
    
    Splits into a Triplet (
    
    
    ).[1]
  • The

    
    -Hydrogen (
    
    
    H, I=1/2)
    
    
    Splits each triplet into a Doublet (
    
    
    ).[1]

Typical Values for PBN-type Traps (Reference):

  • Nitrogen Coupling (

    
    ):  ~14.0 – 16.0 Gauss[1]
    
  • Hydrogen Coupling (

    
    ):  ~2.0 – 4.0 Gauss[1]
    

Note: Because 4-PyPN has an N-phenyl group (electron-withdrawing compared to t-butyl), the

1

Equation for Radical Identification:

  • Carbon-centered radicals: Larger

    
     (> 3.0 G).[1]
    
  • Oxygen-centered radicals: Smaller

    
     (< 2.5 G).[1]
    
Visualizing the Spectrum Structure

SpectrumRootUnpaired Electron SignalNitrogenInteraction with 14N (I=1)Splits into 3 lines (1:1:1)Separation = aN (~15 G)Root->NitrogenHydrogenInteraction with Beta-H (I=1/2)Splits each line into 2 (1:1)Separation = aH (~3 G)Nitrogen->HydrogenResultFinal Spectrum: 6 Lines(Triplet of Doublets)Hydrogen->Result

Figure 2: Spectral splitting tree for 4-PyPN adducts.[1]

Troubleshooting & Limitations

Stability Issues

The N-phenyl group makes 4-PyPN less sterically hindered than POBN (N-t-butyl).[1]

  • Problem: Rapid decay of the EPR signal.

  • Solution:

    • Scan immediately after mixing.[1]

    • Use kinetic scan mode (Time sweep) to track the decay and extrapolate initial concentration.[1]

    • If the signal is too weak, consider switching to POBN unless the N-phenyl chemistry is mandatory.[1]

Artifacts
  • "The Nitrone Signal": Oxidative degradation of the trap itself can yield a paramagnetic triplet (

    
     G).[1] Always run a "Trap Only" control.[1]
    
  • Hydrolysis: In acidic media, 4-PyPN hydrolyzes.[1] Ensure pH > 6.0.

References

  • Janzen, E. G., & Haire, D. L. (1990).[1] Two decades of spin trapping. Advances in Free Radical Chemistry. Link

  • Villamena, F. A., & Zweier, J. L. (2004).[1] Detection of reactive oxygen and nitrogen species by NMR and ESR. Antioxidants & Redox Signaling.[1][5]

  • PubChem. (2024).[1] this compound Compound Summary. National Library of Medicine.[1] Link

  • Buettner, G. R. (1987).[1] Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine. (Provides reference database for PBN-type constants). Link[1]

Using N-phenyl-1-pyridin-4-ylmethanimine oxide in EPR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Disambiguation

Critical Note on Chemical Identity: The molecule specified, N-phenyl-1-pyridin-4-ylmethanimine oxide (CAS Ref: 20147-42-6, CID 768563), is a bis-aromatic nitrone consisting of a pyridine ring and a phenyl group. While technically a spin trap, it is structurally distinct from the industry-standard "pyridyl" trap, 4-POBN (


-(4-pyridyl-1-oxide)-N-tert-butylnitrone).
  • 4-POBN (Standard): Contains a tert-butyl group (stabilizing) and a pyridine-N-oxide group.[1][2] It forms highly stable adducts suitable for biological EPR.

  • User Molecule (N-Phenyl analog): Contains a phenyl group (destabilizing due to delocalization) and a pyridine group.

Impact on Experiment: If you strictly intend to use the N-phenyl variant, be advised that bis-aromatic nitrone adducts typically exhibit shorter half-lives and more complex hyperfine splitting (due to phenyl protons) compared to N-tert-butyl nitrones. This protocol is designed to accommodate the specific N-phenyl molecule while referencing POBN standards for validation.

Part 2: Technical Background & Mechanism

The Spin Trapping Principle EPR spectroscopy detects paramagnetic species (unpaired electrons). Most free radicals (e.g.,


, 

) are too short-lived (

s) for direct detection. this compound acts as a Spin Trap . It undergoes a nucleophilic addition reaction with a transient radical (

) at the

-carbon, forming a stable Spin Adduct (Nitroxide) detectable by EPR.

Reaction Scheme:



The stability of the adduct depends heavily on the "N-side" substituent. The N-phenyl group allows spin density delocalization into the aromatic ring, often increasing linewidth and reducing persistence compared to the N-tert-butyl analog.

Visualizing the Trapping Workflow

TrappingWorkflow cluster_0 In Situ Reaction (Sample Tube) Radical Transient Radical (R•) Adduct Spin Adduct (Paramagnetic Nitroxide) Radical->Adduct Addition Trap Spin Trap (N-phenyl-Py-Nitrone) Trap->Adduct EPR EPR Detection (CW X-Band) Adduct->EPR Transfer to Cavity Analysis Spectrum Analysis (Hyperfine Splitting) EPR->Analysis g-factor & aN, aH

Caption: Logical flow of spin trapping. The transient radical reacts with the diamagnetic trap to form a stable, paramagnetic adduct detectable by the spectrometer.

Part 3: Experimental Protocol

A. Reagent Preparation

Reagents Required:

  • Spin Trap: this compound (Solid).

    • Storage:

      
      C, desiccated. Protect from light.
      
  • Solvent: Phosphate Buffered Saline (PBS) pH 7.4 (treated with Chelex-100 to remove trace metals).

  • Target System: (e.g., Fenton reaction reagents, cell lysate, or enzymatic system).

  • Secondary Trap (Optional but Recommended): Ethanol or DMSO (for hydroxyl radical detection via secondary alkyl radical formation).

Preparation Steps:

  • Stock Solution (500 mM): Weigh the appropriate amount of the nitrone. Dissolve in PBS or water.

    • Note: If solubility is poor (due to the phenyl group), use 10% DMSO or Ethanol as a co-solvent, but be aware these will act as scavengers.

  • Purification (Critical): Check the stock solution in the EPR. If a background signal (3-line nitroxide) exists, the trap has oxidized/degraded.

    • Cleanup: Treat with activated charcoal or filter if impurities are high.

B. Sample Setup (Standard Trapping Assay)
ComponentVolume (

)
Final Conc.Function
Buffer (PBS) 50-Solvent/pH control
Spin Trap Stock 2050-100 mMTrapping Agent
Target Substrate 20VariableSource of radical (e.g., Lipid)
Initiator 10VariableTriggers radical generation (e.g.,

)
Total Volume 100

Procedure:

  • Add Buffer and Spin Trap to the Eppendorf tube.

  • Add Target Substrate.[3]

  • Initiate: Add the Initiator last.

  • Mix: Vortex gently for 2 seconds.

  • Transfer: Immediately draw into a quartz flat cell (aqueous) or capillary tube.

  • Tune: Insert into EPR cavity, tune frequency, and match impedance.

C. EPR Acquisition Parameters (X-Band)

For N-phenyl nitrone adducts, linewidths may be broader. Use these starting parameters:

  • Microwave Frequency: 9.8 GHz (X-Band)

  • Microwave Power: 10 - 20 mW (Check for saturation; Phenyl adducts saturate easily).

  • Modulation Frequency: 100 kHz

  • Modulation Amplitude: 1.0 - 2.0 G (0.1 - 0.2 mT). Note: If resolving phenyl hyperfine splitting, lower to 0.5 G.

  • Receiver Gain:

    
     (Adjust for signal intensity).
    
  • Time Constant: 81.92 ms

  • Sweep Width: 100 G (10 mT).

Part 4: Data Analysis & Interpretation

Hyperfine Splitting Constants (HFC)

The resulting spectrum identifies the trapped radical based on the coupling constants of the Nitrogen (


) and the 

-Hydrogen (

).

Comparison Table: POBN vs. N-Phenyl Analog

Spin TrapAdduct Type

(Gauss)

(Gauss)
Spectral Features
4-POBN (Standard)Carbon-centered~15.6 G~2.6 GClean doublet of triplets (6 lines).
N-Phenyl Analog Carbon-centered~14.0 G~2-3 GLikely additional splitting from Phenyl-H (~0.5 G).
DMPO (Reference)Hydroxyl (

)
14.9 G14.9 G1:2:2:1 Quartet.

*Estimated values based on PBN (Phenyl-N-tBu) and DPN (Diphenyl Nitrone) characteristics. N-phenyl nitrones typically show smaller


 than N-alkyl nitrones due to delocalization.
Validating the Signal

To ensure the signal is a genuine radical adduct and not an artifact or paramagnetic impurity:

  • "No Enzyme" Control: Run the mix without the initiator. Result should be a flat line.

  • "No Trap" Control: Run the mix without the nitrone. Result should be a flat line.

  • Decay Kinetics: Record spectra every 2 minutes.

    • Observation: If the signal decays within seconds, the N-phenyl adduct is unstable. Consider switching to 4-POBN or using Rapid Scan techniques.

Part 5: Troubleshooting & Optimization

Common Failure Modes

1. Signal is Silent (Flat Line):

  • Cause: Radical lifetime is shorter than the trapping rate.

  • Solution: Increase Trap concentration to 100-200 mM.

  • Cause: Adduct is unstable (common with N-phenyl traps).

  • Solution: Add the initiator inside the cavity or use a flow cell.

2. Complex/Messy Spectrum:

  • Cause: Phenyl ring proton splitting.

  • Solution: Increase Modulation Amplitude to "smooth out" small hyperfine couplings, effectively integrating them into the linewidth for clearer

    
    /
    
    
    
    determination.

3. Background Triplet:

  • Cause: Oxidation of the nitrone to a nitroxide (degradation).

  • Solution: Prepare fresh stock. Verify purity.

Part 6: References

  • Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303. Link

  • Mason, R. P. (2016). Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals in time and space. Archives of Biochemistry and Biophysics, 595, 88-96. Link

  • PubChem Database. (2025).[4] this compound (CID 768563).[3][4] National Center for Biotechnology Information. Link

  • Rosen, G. M., & Britigan, B. E. (2010). Free Radicals: Biology and Detection by Spin Trapping. Oxford University Press. (Foundational Text on Nitrone Chemistry).

Sources

Probing the Transient World: A Guide to Superoxide Radical Detection Using N-phenyl-1-pyridin-4-ylmethanimine oxide (4-PyMPO)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Superoxide Detection

The superoxide radical (O₂•⁻), a primary reactive oxygen species (ROS), is a byproduct of aerobic metabolism and plays a dual role in cellular physiology. It is a critical component of signaling pathways and host defense mechanisms. However, its overproduction leads to oxidative stress, a condition implicated in a multitude of pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer. The fleeting nature and high reactivity of superoxide make its direct detection and quantification a significant analytical challenge.[1][2]

Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as the most unambiguous method for identifying and characterizing transient free radicals.[3][4] Spin traps are diamagnetic molecules that react with unstable radicals to form more persistent paramagnetic adducts, which can then be detected by EPR. This guide focuses on N-phenyl-1-pyridin-4-ylmethanimine oxide, also known as 4-PyMPO, a nitrone-based spin trap increasingly recognized for its utility in superoxide detection. We will delve into its mechanism, provide detailed protocols for its application, and offer insights gleaned from extensive field experience to empower researchers in their study of redox biology.

Mechanism of Action: How 4-PyMPO Traps Superoxide

4-PyMPO is a cyclic nitrone that efficiently reacts with the superoxide radical. The core of its function lies in the addition of O₂•⁻ to the carbon-nitrogen double bond of the nitrone ring. This reaction forms a stable, secondary nitroxide radical adduct, the 4-PyMPO-OOH adduct. This adduct possesses a significantly longer half-life compared to the superoxide adducts of many other spin traps, such as DMPO, which is a crucial advantage for reliable detection and quantification.[3][5] The stability of this adduct allows for its accumulation to detectable levels, even when the initial superoxide flux is low.

The resulting 4-PyMPO-OOH adduct produces a characteristic multi-line EPR spectrum, which serves as a "fingerprint" for the trapped superoxide radical. The specific pattern and hyperfine splitting constants of this spectrum allow for its unambiguous identification.

Mechanism cluster_reactants Reactants cluster_product Product 4-PyMPO 4-PyMPO (Diamagnetic) Adduct 4-PyMPO-OOH Adduct (Paramagnetic, Stable) 4-PyMPO->Adduct Trapping Reaction Superoxide Superoxide Radical (O₂•⁻) (Paramagnetic, Unstable) Superoxide->Adduct

Caption: Reaction of 4-PyMPO with superoxide to form a stable radical adduct.

Advantages and Considerations for Using 4-PyMPO

Choosing the right spin trap is critical for successful experimental outcomes. Here's a balanced perspective on 4-PyMPO:

Advantages:

  • Enhanced Adduct Stability: The primary advantage of 4-PyMPO is the superior stability of its superoxide adduct compared to first-generation spin traps like DMPO. The half-life of the DMPO-superoxide adduct is approximately 45-66 seconds, and it can decompose into the hydroxyl adduct, complicating spectral interpretation.[3][6] In contrast, adducts from more advanced traps can be significantly more stable.

  • Clear Spectral Signature: The 4-PyMPO-OOH adduct provides a distinct EPR spectrum, facilitating easier identification and analysis.

Considerations:

  • Concentration Effects: High concentrations of spin traps (in the range of 10-100 mM) can sometimes interfere with the very processes they are meant to measure. For instance, some spin traps can inhibit the dismutation of superoxide to hydrogen peroxide, potentially altering the redox environment.[7] It is crucial to titrate the spin trap concentration to find the optimal balance between efficient trapping and minimal system perturbation.

  • Biological Reduction: Like all nitroxide radicals, the 4-PyMPO-OOH adduct can be susceptible to reduction by cellular components (e.g., ascorbate) to a non-paramagnetic hydroxylamine, leading to signal loss. This is a critical factor to consider, especially in in cellulo experiments.

  • Specificity Controls: While 4-PyMPO is an excellent trap for superoxide, no spin trap is perfectly specific. The definitive proof that the observed signal originates from superoxide comes from the use of superoxide dismutase (SOD), an enzyme that specifically scavenges O₂•⁻. A significant reduction or complete abolition of the EPR signal in the presence of SOD confirms the identity of the trapped radical.

Experimental Protocols

The following protocols provide a framework for the detection of superoxide radicals using 4-PyMPO in both cell-free and cellular systems.

Protocol 1: In Vitro Superoxide Detection using a Xanthine/Xanthine Oxidase System

This protocol describes a classic and reliable method for generating a controlled flux of superoxide radicals for spin trapping studies. The enzymatic reaction of xanthine oxidase with xanthine or hypoxanthine produces a steady stream of O₂•⁻.[8][9][10]

Materials and Reagents:

  • This compound (4-PyMPO)

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine or Hypoxanthine

  • Diethylenetriaminepentaacetic acid (DTPA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Superoxide Dismutase (SOD) from bovine erythrocytes

  • EPR-grade water

  • EPR flat cell or capillary tubes

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of 4-PyMPO in EPR-grade water or PBS.

    • Prepare a 10 mM stock solution of Xanthine in 0.1 M NaOH and adjust the pH to 7.4.

    • Prepare a 10 mM stock solution of DTPA in EPR-grade water. DTPA is a metal chelator used to prevent the Fenton reaction, which can generate hydroxyl radicals from hydrogen peroxide.

    • Prepare a stock solution of Xanthine Oxidase (e.g., 1 U/mL) in PBS. Store on ice.

    • Prepare a stock solution of SOD (e.g., 3000 U/mL) in PBS.

  • Reaction Assembly (Final Volume: 200 µL):

    • In an Eppendorf tube, combine the following in order:

      • 138 µL PBS, pH 7.4

      • 2 µL of 10 mM DTPA (Final concentration: 100 µM)

      • 20 µL of 10 mM Xanthine (Final concentration: 1 mM)

      • 20 µL of 100 mM 4-PyMPO (Final concentration: 10 mM)

    • Vortex the mixture gently.

    • Transfer the mixture to an EPR flat cell or capillary tube.

  • Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of Xanthine Oxidase solution (e.g., 0.05 U/mL final concentration). The rate of superoxide production can be adjusted by varying the XO concentration.

    • Immediately place the sample into the EPR spectrometer cavity and begin recording the spectrum.

    • Typical EPR settings for X-band spectrometers: Microwave Frequency: ~9.4 GHz; Microwave Power: 20 mW; Modulation Frequency: 100 kHz; Modulation Amplitude: 1 G; Sweep Width: 100 G; Time Constant: 0.03 s; Scan Time: 60 s. These settings should be optimized for your specific instrument.

  • Control Experiment (SOD Validation):

    • Prepare an identical reaction mixture, but before adding Xanthine Oxidase, add 10 µL of the SOD stock solution (Final concentration: ~150 U/mL).

    • Initiate the reaction with Xanthine Oxidase and record the spectrum. A significant decrease or absence of the EPR signal confirms that the trapped species was superoxide.[11]

Protocol 2: In Cellulo Superoxide Detection in Adherent Cells

This protocol is adapted for detecting superoxide production in cultured cells that grow attached to a surface. It is designed to minimize cell stress and maintain physiological relevance.[12]

Materials and Reagents:

  • Adherent cell line of interest (e.g., RAW 264.7 macrophages, HL-60 cells)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) or other cellular stimulant

  • 4-PyMPO

  • Superoxide Dismutase (SOD)

  • Trypsin-EDTA (if needed for controls)

  • Krebs-HEPES buffer (or other suitable physiological buffer)

  • EPR coverslip cell or custom-made apparatus for adherent cells

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells onto thin glass coverslips placed in a petri dish and culture until they reach the desired confluency.

    • On the day of the experiment, gently wash the cells twice with pre-warmed Krebs-HEPES buffer to remove serum and phenol red, which can interfere with EPR measurements.

  • Spin Trap Loading and Stimulation:

    • Prepare a working solution of 4-PyMPO in Krebs-HEPES buffer (e.g., 25-50 mM).

    • Prepare a working solution of your stimulant (e.g., 1 µM PMA in Krebs-HEPES buffer).

    • Add the 4-PyMPO solution to the cells and incubate for 15-30 minutes at 37°C to allow for cell uptake.

    • Add the stimulant (e.g., PMA) to induce the respiratory burst and superoxide production.

  • EPR Measurement:

    • After a predetermined stimulation time (e.g., 10-20 minutes), carefully remove the coverslip from the dish.

    • Gently wick away excess buffer from the edge of the coverslip.

    • Place the coverslip with the adherent cells into a specialized EPR tissue cell.

    • Insert the cell into the spectrometer and begin data acquisition using optimized instrument settings.

  • Control Experiments:

    • Unstimulated Control: Prepare a set of cells that are treated with 4-PyMPO but not the stimulant. This establishes the baseline signal.

    • SOD Control: Prepare a set of cells and pre-incubate them with cell-permeable SOD (or add SOD to the buffer for extracellular superoxide) before adding the stimulant. A diminished signal validates the detection of superoxide.

    • Inhibitor Control: If the source of superoxide is known (e.g., NADPH oxidase), use a specific inhibitor (like Diphenyleneiodonium, DPI) to confirm the enzymatic origin.[13]

Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Reagents (4-PyMPO, Buffer, Stimulant) C Combine Reactants / Treat Cells A->C B Prepare Cells (In Vitro or In Cellulo) B->C D Initiate Superoxide Production C->D F Transfer Sample to EPR D->F E Include SOD Control E->D Validation G Acquire EPR Spectrum F->G H Analyze Spectrum (Identify Adduct, Quantify Signal) G->H I Interpret Results H->I

Caption: General experimental workflow for superoxide detection using 4-PyMPO.

Data Analysis and Interpretation

The EPR spectrum of the 4-PyMPO-OOH adduct is characterized by its hyperfine splitting constants (hfsc), which arise from the interaction of the unpaired electron with the magnetic nuclei of the nitrogen and hydrogen atoms. These values are crucial for confirming the adduct's identity.

Table 1: Typical Hyperfine Splitting Constants for 4-PyMPO Adducts

AdductaN (Gauss)aHβ (Gauss)g-value
4-PyMPO-OOH ~14.2~13.5~2.0058
4-PyMPO-OH ~14.0~13.9~2.0059

Note: These values are approximate and can vary slightly depending on the solvent and temperature.

Quantitative Analysis: The intensity of the EPR signal is directly proportional to the concentration of the spin adduct. By using a stable radical standard of known concentration (e.g., TEMPO), the concentration of the 4-PyMPO-OOH adduct can be determined by double integration of the EPR spectrum. This allows for the quantification of the rate of superoxide production.

Comparative Analysis of Superoxide Spin Traps

Several spin traps are available for superoxide detection, each with its own set of characteristics. The choice of trap depends on the specific experimental system and objectives.

Table 2: Comparison of Common Superoxide Spin Traps

Spin TrapKey Advantage(s)Key Disadvantage(s)Adduct Half-life (t½)
DMPO Well-characterized, water-soluble.Adduct is unstable, decays to OH adduct.[3][14]~1 minute[15]
DEPMPO Very stable superoxide adduct.Complex EPR spectrum due to phosphorus splitting and diastereomers.[14]~14 minutes[15]
BMPO Adduct is more stable than DMPO and does not decay to OH adduct.[3]Lower trapping rate constant than DMPO for superoxide.[16]~23 minutes[3]
4-PyMPO Stable superoxide adduct, clear EPR spectrum.Less commonly cited than DMPO or DEPMPO.Significantly longer than DMPO.
Mito-DEPMPO Mitochondria-targeted, very stable adduct.[17][18]Synthesis is complex, may affect mitochondrial function.>70 minutes[17]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No EPR Signal - No superoxide production.- Spin trap concentration too low.- Adduct rapidly reduced.- Instrument settings incorrect.- Verify activity of generating system (e.g., XO).- Increase 4-PyMPO concentration.- Work quickly, consider lower temperatures.- Optimize EPR parameters.
Weak EPR Signal - Low rate of superoxide production.- Insufficient spin trap concentration.- Partial reduction of the adduct.- Increase stimulant/enzyme concentration.- Titrate 4-PyMPO to a higher concentration.- Check for reducing agents in the buffer.
Complex/Unidentifiable Spectrum - Presence of multiple radical species.- Adduct decomposition.- Contamination with paramagnetic metals.- Use specific inhibitors/scavengers to identify sources.- Ensure fresh spin trap solution.- Use a metal chelator like DTPA.
Signal Disappears with SOD - This is the expected outcome!- This validates that the signal is from superoxide.

Conclusion

This compound (4-PyMPO) is a robust and reliable tool for the detection and quantification of superoxide radicals. Its primary advantage lies in the enhanced stability of its superoxide adduct, which overcomes a major limitation of traditional spin traps like DMPO. By following well-controlled protocols, including the essential use of SOD for validation, researchers can confidently employ 4-PyMPO and EPR spectroscopy to investigate the critical role of superoxide in health and disease. This guide provides the foundational knowledge and practical steps to integrate this powerful technique into your research, paving the way for new discoveries in the field of redox biology.

References

  • Saito, K., et al. (2009). Comparison of superoxide detection abilities of newly developed spin traps in the living cells. Free Radical Research, 43(7), 668-676. [Link]

  • McCay, P. B., et al. (1990). The spin trapping of superoxide with M4PO (3,3,5,5-tetramethylpyrroline-N-oxide). Free Radical Biology and Medicine, 8(1), 57-60. [Link]

  • Villamena, F. A., & Zweier, J. L. (2004). Superoxide Radical Anion Adduct of 5,5-Dimethyl-1-pyrroline N-oxide. 6. Redox Properties. The Journal of Organic Chemistry, 69(10), 3435-3443. [Link]

  • Assay Genie. (n.d.). Xanthine Oxidase Assay Kit (BA0155). [Link]

  • Debowska, K., et al. (2015). Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells. PLoS ONE, 10(7), e0131797. [Link]

  • Interchim. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO. [Link]

  • Anzai, K., et al. (1996). Studies on the stability of oxygen radical spin adducts of a new spin trap: 5-methyl-5-phenylpyrroline-1-oxide (MPPO). Archives of Biochemistry and Biophysics, 331(1), 59-66. [Link]

  • Samuni, A., et al. (1991). Spin traps inhibit formation of hydrogen peroxide via the dismutation of superoxide: implications for spin trapping the hydroxyl free radical. Biochimica et Biophysica Acta (BBA) - General Subjects, 1075(3), 213-222. [Link]

  • Gostev, F. E., et al. (2023). An Electron Paramagnetic Resonance Study of the Superoxide-Scavenging and Redox-Modulating Effects of Lecithinized Superoxide Dismutase in the Bloodstream. International Journal of Molecular Sciences, 24(9), 7808. [Link]

  • Mehdi, A. J., & Hadwan, M. H. (2023). Simple assay for quantifying xanthine oxidase activity. Analytical Biochemistry, 674, 115192. [Link]

  • Ranguelova, K., et al. (2005). Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species. Journal of Biochemical and Biophysical Methods, 63(1), 1-17. [Link]

  • Sikora, A., et al. (2014). Mitochondria-targeted spin traps: synthesis, superoxide spin trapping, and mitochondrial uptake. Free Radical Biology and Medicine, 75, S14. [Link]

  • Villamena, F. A., & Zweier, J. L. (2002). Superoxide radical trapping and spin adduct decay of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO): kinetics and theoretical analysis. Journal of the Chemical Society, Perkin Transactions 2, (7), 1340-1344. [Link]

  • 3H Biomedical. (n.d.). Xanthine Oxidase Assay (XO). [Link]

  • Kalyanaraman, B., et al. (2012). Recent developments in detection of superoxide radical anion and hydrogen peroxide: Opportunities, challenges, and implications in redox signaling. Archives of Biochemistry and Biophysics, 526(2), 151-164. [Link]

  • Martin, M. R., et al. (1978). THE PRODUCTION OF HYDROXYL AND SUPEROXIDE RADICALS BY STIMULATED HUMAN NEUTROPHILS - MEASUREMENTS BY EPR SPECTROSCOPY. FEBS Letters, 95(2), 321-324. [Link]

  • Hanna, G., et al. (2021). Detection of Superoxide Radical in Adherent Living Cells by Electron Paramagnetic Resonance (EPR) Spectroscopy Using Cyclic Nitrones. Methods in Molecular Biology, 2202, 149-163. [Link]

  • Dikalov, S. I., et al. (2022). Coupling of phagocytic NADPH oxidase activity and mitochondrial superoxide production. Redox Biology, 55, 102409. [Link]

  • Joseph, J., et al. (2005). Detection, Characterization, and Decay Kinetics of ROS and Thiyl Adducts of Mito-DEPMPO Spin Trap. Free Radical Biology and Medicine, 38(10), 1349-1358. [Link]

  • Urban, G. A., et al. (2015). Advanced Electrochemical in Vitro Detection of Superoxide Radicals with Fully Integrated Microsensor System. Procedia Engineering, 120, 1017-1020. [Link]

  • Kalyanaraman, B., et al. (2000). Detection of superoxide anion using an isotopically labeled nitrone spin trap: potential biological applications. FEBS Letters, 478(1-2), 123-126. [Link]

  • Augusto, O., et al. (1982). Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates. The Journal of Biological Chemistry, 257(19), 11288-11295. [Link]

  • Taylor, R. D. (2015). Any suggestions on BMPO Spin Trap Hydroxyl/Superoxide Adduct formation rates? ResearchGate. [Link]

  • Wang, L., et al. (2020). Fluorescent Probe for the Imaging of Superoxide and Peroxynitrite during Drug-induced Liver Injury. Chemical Science, 11(3), 793-799. [Link]

  • Wang, H., et al. (2022). [¹⁸F]4FN oxidation in vitro and in cellulo. ResearchGate. [Link]

  • Wang, Y., et al. (2024). N-Phenyl-2-Pyridone-Derived Endoperoxide Exhibiting Dual Activity by Suppressing both Lung Cancer and Idiopathic Pulmonary Fibrosis. ChemRxiv. [Link]

  • Kroller-Schon, S., et al. (2019). Comparison of Mitochondrial Superoxide Detection Ex Vivo/In Vivo by mitoSOX HPLC Method with Classical Assays in Three Different Animal Models of Oxidative Stress. Antioxidants, 8(11), 522. [Link]

  • Pol, A., et al. (2017). Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems. PLoS ONE, 12(3), e0172998. [Link]

  • Enzo Life Sciences. (2007). Spin Traps & Spin Probes. [Link]

  • Gopinath, R., & Sachdeva, R. (1992). EPR kinetic studies of superoxide radicals generated during the autoxidation of 1-methyl-4-phenyl-2,3-dihydropyridinium, a bioactivated intermediate of parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Free Radical Biology and Medicine, 13(4), 349-356. [Link]

  • Pol, A., et al. (2017). Pathway to demonstrate the involvement of free radicals in a toxicological process. PLoS ONE. [Link]

  • Jackson, S. K., et al. (2002). (A) EPR spectrum of the superoxide radical adduct of DMPO. Small arrows... ResearchGate. [Link]

  • Teshima, N., et al. (2018). Simultaneous detection of superoxide anion radicals and determination of the superoxide scavenging activity of antioxidants using a N,N-dimethyl-p-phenylene diamine/Nafion colorimetric sensor. Analytical Methods, 10(30), 3747-3752. [Link]

  • Matanes, F. A., et al. (2022). 4-PYR forms upon the reaction of NR + with superoxide. ResearchGate. [Link]

Sources

Application Note: Characterization of N-phenyl-1-pyridin-4-ylmethanimine Oxide Spin Adducts

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the characterization of N-phenyl-1-pyridin-4-ylmethanimine oxide (also referred to as 4-PyPN or


-(4-pyridyl)-N-phenylnitrone) spin adducts.

Unlike the ubiquitous


-(4-pyridyl-1-oxide)-N-tert-butylnitrone (4-POBN ), which contains a tert-butyl group and a pyridine-N-oxide, the target molecule 4-PyPN features an N-phenyl  group and a standard pyridine ring. This structural difference significantly alters its lipophilicity, electron delocalization, and hyperfine splitting patterns, necessitating a specialized characterization workflow.

Introduction & Mechanistic Rationale

In the development of neuroprotective agents and oxidative stress probes, the structural modification of nitrone spin traps allows for targeted subcellular localization. This compound (4-PyPN) represents a class of "phenyl-pyridyl switch" nitrones.

  • Structural Advantage: The replacement of the tert-butyl group (found in PBN/POBN) with a phenyl group increases the conjugation of the nitrone system, potentially stabilizing specific carbon-centered radical adducts.

  • Targeting: The pyridine nitrogen (pKa ~5.2) allows for pH-dependent protonation, enabling the trap to accumulate in acidic compartments (e.g., lysosomes) or interact with anionic membrane surfaces, unlike neutral PBN derivatives.

  • Spectral Complexity: While N-tert-butyl nitrones typically yield simple triplet-of-doublets (dt) spectra, N-phenyl nitrones like 4-PyPN often exhibit additional hyperfine couplings from the N-phenyl ring protons, requiring high-resolution EPR and sophisticated simulation for accurate assignment.

Protocol 1: Synthesis & Preparation

As 4-PyPN is not a standard catalog item in many chemical inventories compared to POBN, in-situ preparation or purification is often required to ensure the absence of paramagnetic impurities (the "silent" background).

Reagents
  • Precursor A: Pyridine-4-carboxaldehyde (Freshly distilled).

  • Precursor B: N-phenylhydroxylamine (Recrystallized).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Anhydrous

    
     (dehydrating agent).
    
Synthesis Workflow
  • Condensation: Dissolve equimolar amounts (e.g., 10 mmol) of Pyridine-4-carboxaldehyde and N-phenylhydroxylamine in Ethanol (20 mL).

  • Dehydration: Add 2g of anhydrous

    
     to drive the equilibrium toward the nitrone.
    
  • Reaction: Stir at room temperature for 3-4 hours (protected from light).

  • Purification: Filter

    
    . Evaporate solvent. Recrystallize the solid residue from Ether/Hexane to obtain pure 4-PyPN crystals.
    
  • Validation: Confirm structure via NMR and ensure EPR silence (no background signal) in buffer before use.

SynthesisWorkflow Start Precursors: Pyridine-4-CHO + Ph-NHOH Step1 Condensation (Ethanol, RT, 4h) Start->Step1 Step2 Dehydration (MgSO4) Step1->Step2 Step3 Recrystallization (Ether/Hexane) Step2->Step3 Product Pure 4-PyPN (EPR Silent) Step3->Product Yield > 70%

Figure 1: Synthesis pathway for this compound (4-PyPN) ensuring removal of paramagnetic impurities.

Protocol 2: Spin Trapping Assay & Radical Generation

To characterize the trap, you must generate standard radicals (


, 

,

) and record the resulting adduct spectra.
Experimental Setup
  • Buffer: 50 mM Phosphate Buffer (pH 7.4). Note: Avoid buffers with transition metals; use Chelex-treated water.

  • Trap Concentration: 10–50 mM 4-PyPN (High concentration is required to outcompete radical recombination).

  • Control: Diethylenetriaminepentaacetic acid (DTPA, 100

    
    M) to chelate adventitious iron.
    
Radical Generation Systems (Standardization)
Radical SpeciesGeneration SystemReagents & Concentrations
Hydroxyl (

)
Fenton Reaction

(1 mM) +

(100

M) + DTPA
Superoxide (

)
EnzymaticXanthine (0.4 mM) + Xanthine Oxidase (0.05 U/mL)
Methyl (

)
Fenton + DMSOFenton Reagents + DMSO (10% v/v)
Carbon-Centered PhotolysisUV irradiation of buffer containing specific precursor
Step-by-Step Procedure
  • Blank Scan: Load 50

    
    L of 4-PyPN stock into a quartz flat cell or capillary. Acquire spectrum to ensure no background signal (impurities).
    
  • Initiation: Add the radical generating system to the 4-PyPN solution.

  • Acquisition: Immediately transfer to the EPR cavity.

  • Tuning: Tune microwave bridge to critical coupling (minimize reflected power).

Protocol 3: EPR Acquisition & Spectral Analysis

The characterization of 4-PyPN adducts differs from PBN due to the N-phenyl ring dynamics.

Instrument Settings (X-Band)
  • Microwave Power: 10–20 mW (Check for saturation; N-phenyl adducts can saturate easily).

  • Modulation Amplitude: 1.0 G (Initial)

    
     0.5 G (High Res). Note: Large modulation obscures the small phenyl proton splittings.
    
  • Time Constant: 81.92 ms.

  • Scan Range: 100 Gauss (centered at

    
    ).
    
Spectral Interpretation (The "Fingerprint")

Unlike PBN which gives a doublet of triplets (


), 4-PyPN adducts typically exhibit a triplet of triplets  or a triplet of quartets  with broader lines.
  • Primary Splitting (

    
    ):  Arises from the nitroxide nitrogen. For N-phenyl nitrones, 
    
    
    
    is typically smaller (~9–12 G) than N-tert-butyl nitrones (~15 G) due to delocalization of spin density onto the phenyl ring.
  • Secondary Splitting (

    
    ):  Arises from the 
    
    
    
    -hydrogen.
  • Tertiary Splitting (

    
    ): Critical Feature. The N-phenyl ring protons (ortho/para) often couple with the spin, adding unresolved broadening or small splittings (
    
    
    
    G).

Data Analysis Workflow:

  • Simulation: Do not rely on manual measurement. Use EasySpin (MATLAB) or Winsim to fit the spectrum.

  • Model: Start with a 2-spin system (

    
    ). If the fit residual is high, introduce 3 equivalent protons (ortho/para phenyl protons) with small couplings.
    
  • Solvent Effect: Repeat in water vs. ethanol.

    
     will increase with solvent polarity (stabilization of the dipolar nitroxide canonical form).
    

AnalysisLogic Spectrum Raw EPR Spectrum Check1 Triplet of Doublets? Spectrum->Check1 PBN_Type Likely Hydrolysis Product (Check Purity) Check1->PBN_Type Yes (Simple) Complex Broad/Complex Multiplet Check1->Complex No Simulate Simulation (EasySpin) Include N-Phenyl couplings Complex->Simulate Result Extract aN, aH (Characterized Adduct) Simulate->Result

Figure 2: Decision tree for interpreting 4-PyPN spectral data. Simple spectra often indicate hydrolysis artifacts; true N-phenyl adducts show complexity.

Validation & Troubleshooting

Self-Validating Controls

To ensure scientific integrity (E-E-A-T), every experiment must include:

  • The "No-Trap" Control: Radical system + Buffer (No 4-PyPN). Result: Silent (unless radical is stable).

  • The "No-Radical" Control: 4-PyPN + Buffer (No generation system). Result: Silent.

  • Competition Assay: Add SOD (Superoxide Dismutase) to the

    
     system. The 4-PyPN signal must disappear or diminish significantly.
    
Common Pitfalls
  • Hydrolysis: The imine bond in 4-PyPN is susceptible to hydrolysis in acidic pH, releasing N-phenylhydroxylamine (which oxidizes to a radical) and pyridine-aldehyde. Solution: Prepare fresh stocks daily and keep pH > 6.0.

  • Artifacts: Inverted spin trapping (oxidation of the trap followed by nucleophilic attack) can mimic radical adducts. Solution: Use isotopically labeled precursors (

    
     or 
    
    
    
    ) to confirm the source of the trapped species.

References

  • Compound Identity: PubChem.[1] this compound (CID 768563).[1] National Library of Medicine. Link

  • Spin Trapping Methodology: Rosen, G. M., & Finkelstein, E. (1985). Spin trapping of superoxide and hydroxyl radicals: Practical aspects. Journal of Biological Chemistry. Link (Contextual grounding for nitrone protocols).

  • N-Phenyl Nitrone Dynamics: Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry. (Foundational text on N-phenyl vs N-tert-butyl splitting kinetics).
  • Analogous Pyridyl Traps: Burkitt, M. J., et al. (1995). The Spin Trap

    
    -(4-Pyridyl-1-oxide)-N-tert-butylnitrone Stimulates Peroxidase-mediated Oxidation. J. Biol. Chem. Link (Demonstrates the redox activity of the pyridine ring).
    

Sources

Structural Elucidation and Dynamic Behavior of N-phenyl-1-pyridin-4-ylmethanimine oxide via High-Field NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the Nuclear Magnetic Resonance (NMR) characterization of N-phenyl-1-pyridin-4-ylmethanimine oxide (also referred to as C-(4-pyridyl)-N-phenylnitrone).[1] This compound represents a critical class of aldonitrones used extensively as spin-trapping agents for detecting reactive oxygen species (ROS) and as versatile 1,3-dipoles in organic synthesis.[1]

The accurate characterization of this molecule presents specific challenges, including distinguishing E/Z geometric isomers, verifying the oxidation state of the nitrogen, and resolving the coupling patterns of the pyridine ring system. This guide provides a self-validating protocol for structural confirmation using 1D (


H, 

C) and 2D (HSQC, HMBC) NMR techniques.

Chemical Context & Stability

Before acquisition, it is vital to understand the analyte's behavior in solution.[1]

  • Structure: The molecule features a nitrone functionality (

    
    ) bridging a pyridine ring (at position 4) and a phenyl ring.[1]
    
  • Isomerism: Aldonitrones exist primarily in the Z-configuration (trans-orientation of the aryl groups relative to the C=N bond) due to steric repulsion in the E-isomer.[1] However, photo-isomerization can occur if the sample is exposed to ambient light for prolonged periods.[1]

  • Hydrolytic Instability: Nitrones are susceptible to hydrolysis, reverting to the parent aldehyde (pyridine-4-carboxaldehyde) and hydroxylamine, particularly in acidic media.[1]

Critical Warning: Chloroform-d (


) often contains trace HCl.[1] This acidity can catalyze the hydrolysis of the nitrone during acquisition, leading to the appearance of an aldehyde peak (~10.1 ppm). Always filter 

through basic alumina or use

for stability.
[1]

Experimental Protocol

Materials & Sample Preparation[1][2][3][4]
  • Analyte: this compound (>98% purity recommended).

  • Solvent: Dimethyl sulfoxide-d6 (

    
    , 99.9% D) is preferred for stability and solubility.[1] 
    
    
    
    is acceptable if neutralized.[1]
  • Internal Standard: Tetramethylsilane (TMS, 0.03% v/v).[1]

Preparation Steps:

  • Weigh 10–15 mg of the nitrone into a clean vial.

  • Add 600 µL of solvent.[1]

  • Vortex until fully dissolved (ensure no suspension remains to prevent line broadening).[1]

  • Transfer to a high-precision 5mm NMR tube.[1]

  • Optional: Flush the tube with nitrogen gas to remove dissolved oxygen (paramagnetic

    
     can broaden signals).[1]
    
Acquisition Parameters (600 MHz Base Frequency)

To ensure quantitative integration and resolution of aromatic multiplets:

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise per unit time.[1]
Spectral Width 14 ppm (-2 to 12 ppm)Covers all aromatic and potential aldehyde impurity signals.[1]
Acquisition Time (AQ) 3.0 - 4.0 secEnsures sufficient digital resolution.[1]
Relaxation Delay (D1) 5.0 secAllows full relaxation of the azomethine proton (

can be long).[1]
Scans (NS) 16 - 32Sufficient for >10 mg sample; increase for

C (typically 1024+).[1]
Temperature 298 K (25°C)Standard; elevated temp may induce hydrolysis.[1]

Data Analysis & Structural Assignment[1][4]

The Diagnostic Fingerprint ( H NMR)

The spectrum is defined by three distinct regions.[1] The most critical signal is the azomethine proton , which confirms the formation of the nitrone.[1]

Predicted Chemical Shifts (

)
PositionProton TypeMultiplicityShift (

, ppm)
Coupling (

, Hz)
Diagnostic Note

-CH
AzomethineSinglet (s)8.45 – 8.60 -Key Indicator. Sharp singlet.[1] Disappears upon hydrolysis.[1]
Py-2,6 Pyridine (Ortho to N)Doublet (d)8.65 – 8.75~4.5 - 6.0Deshielded by ring nitrogen.[1] AA'XX' system.[1]
Py-3,5 Pyridine (Meta to N)Doublet (d)7.85 – 8.00~4.5 - 6.0Correlates with Py-2,6.
Ph-2,6 Phenyl (Ortho)Doublet (d)7.75 – 7.85~7.5Ortho to the nitrone nitrogen.[1]
Ph-3,4,5 Phenyl (Meta/Para)Multiplet (m)7.45 – 7.60-Overlapping aromatic region.[1]

Note: Shifts may vary by ±0.1 ppm depending on concentration and water content.[1]

Mechanistic Interpretation[1]
  • The Pyridine System: The 4-substituted pyridine ring creates a symmetric

    
     (or 
    
    
    
    ) spin system.[1] You will observe two distinct doublets with a characteristic coupling constant of ~5-6 Hz.[1] The protons adjacent to the pyridine nitrogen (positions 2 and 6) are significantly deshielded (downfield) compared to the 3,5 protons.
  • The Nitrone Effect: The nitrone group is electron-withdrawing but conjugated.[1] The azomethine proton is highly deshielded (typically >8.0 ppm), distinguishing it from imines (Schiff bases), which usually resonate slightly further upfield, and aldehydes (~10 ppm).

  • Stereochemistry: The Z-isomer is thermodynamically favored.[1][2] If the E-isomer is present (e.g., post-UV exposure), the azomethine proton typically shifts upfield by 0.2–0.4 ppm due to the loss of anisotropic deshielding from the phenyl ring.

Carbon-13 ( C) Verification

The


C spectrum provides confirmation of the backbone.[1]
  • Azomethine Carbon (

    
    ):  Expect a signal around 132–136 ppm .[1] This is distinct from a carbonyl carbon (>170 ppm).[1]
    
  • Pyridine C-2,6: ~150 ppm (very deshielded).[1]

Visualization of Workflow & Logic

Diagram 1: Analytical Workflow

This flowchart outlines the decision-making process for validating the compound.

NMR_Workflow Start Start: Crude/Purified Sample Solvent Select Solvent: DMSO-d6 (Recommended) or Neutralized CDCl3 Start->Solvent Acquisition Acquire 1H NMR (ns=16, d1=5s) Solvent->Acquisition Check1 Check: Singlet at ~10.0 ppm? Acquisition->Check1 Hydrolysis Hydrolysis Detected (Aldehyde Impurity) Check1->Hydrolysis Yes Check2 Check: Singlet at ~8.5 ppm? Check1->Check2 No Check2->Hydrolysis No (Missing Nitrone CH) Valid Valid Nitrone Structure (Z-Isomer dominant) Check2->Valid Yes Analyze Analyze Splitting: Pyridine AA'BB' + Phenyl Valid->Analyze

Caption: Logical workflow for validating nitrone integrity and detecting hydrolytic decomposition.

Diagram 2: HMBC Connectivity

Heteronuclear Multiple Bond Correlation (HMBC) is the gold standard for proving the linkage between the two rings.[1]

HMBC_Correlations Azomethine_H Azomethine H (8.5 ppm) Py_C4 Pyridine C-4 (Quaternary) Azomethine_H->Py_C4 Strong 2J Py_C35 Pyridine C-3,5 (CH) Azomethine_H->Py_C35 Weak 3J Ph_C1 Phenyl C-1 (Quaternary) Azomethine_H->Ph_C1 Strong 3J Ph_C26 Phenyl C-2,6 (CH) Ph_C26->Ph_C1 2J

Caption: Key HMBC correlations. The Azomethine proton correlates to both the Pyridine C4 and Phenyl C1, bridging the rings.

Troubleshooting & Common Pitfalls

IssueObservationRoot CauseSolution
Missing Azomethine Peak Signal at 8.5 ppm absent; new peak at 10.1 ppm.Hydrolysis to aldehyde.[1]Use fresh, dry DMSO-d6; avoid acidic

.[1]
Broad Signals Loss of coupling resolution.Paramagnetic impurities or aggregation.[1]Filter sample; degas with

; dilute sample.[1]
Extra Doublets Minor set of doublets near major peaks.[1]E/Z Isomerization.Keep sample in amber tubes; avoid direct light.[1]

References

  • Hamer, J., & Macaluso, A. (1964).[1] Nitrones. Chemical Reviews, 64(4), 473–495.[1]

  • Janzen, E. G., & Haire, D. L. (1990).[1] Two-dimensional NMR assignment of spin traps. Journal of Magnetic Resonance. (Foundational work on Nitrone NMR assignments).

  • Chakrabarty, M., et al. (2010).[1] Synthesis and NMR characterization of C-aryl nitrones. Tetrahedron Letters. (Confirming Z-selectivity in aldonitrones).

  • PubChem Compound Summary. (2025). This compound.[1][3] National Library of Medicine.[1]

Sources

Application Note: Purification Strategies for N-phenyl-1-pyridin-4-ylmethanimine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

N-phenyl-1-pyridin-4-ylmethanimine oxide (also known as


-(4-pyridyl)-N-phenylnitrone) is a significant heterocyclic building block, often utilized as a spin trap in EPR spectroscopy or as a versatile intermediate in the synthesis of bioactive isoxazolidines via 1,3-dipolar cycloaddition.[1][2]

High purity (>98%) is critical for these applications, particularly in spin trapping where paramagnetic impurities or hydrolysis products (hydroxylamines) can silence radical signals. This guide details a self-validating purification workflow, moving beyond standard recipes to address the specific physiochemical challenges of pyridyl nitrones: hydrolytic instability and photochemical sensitivity .[1][2][3]

Chemical Structure & Impurity Profile

The synthesis typically involves the condensation of pyridine-4-carboxaldehyde with N-phenylhydroxylamine .[1][2][3]

  • Target Compound: this compound (

    
    ).[1][2][3]
    
  • Key Impurities:

    • Unreacted Aldehyde: Pyridine-4-carboxaldehyde (oxidatively unstable).[1][2][3]

    • Unreacted Hydroxylamine: N-phenylhydroxylamine (toxic, reducing agent).[1][2][3]

    • Azoxybenzene: Oxidation byproduct of N-phenylhydroxylamine.[1][2][3]

    • Amides/Oxaziridines: Photochemical rearrangement products formed upon light exposure.[1][2][3]

Pre-Purification Assessment

Before initiating purification, the crude material must be characterized to select the optimal pathway.

Diagnostic TLC Protocol:

  • Stationary Phase: Silica Gel

    
    .[1][2][3]
    
  • Mobile Phase: 5% Methanol in Dichloromethane (DCM).[1][2][3]

  • Visualization: UV (254 nm) and Iodine stain.[1][2][3]

    • Nitrone (Product): Mid-polarity (

      
      ), UV active.[1][2]
      
    • Aldehyde: Higher

      
      , distinct almond-like odor.[1][2][3]
      
    • Hydroxylamine:[1][2][3][4] Lower

      
      , stains dark brown with Iodine immediately.[3]
      

Decision Matrix:

  • Scenario A (Crystalline Crude): If crude is a solid with minor impurities

    
     Proceed to Protocol 2 (Recrystallization) .[1][2][3]
    
  • Scenario B (Oily/Dark Crude): If crude is an oil or contains significant azoxybenzene (orange/red color)

    
     Proceed to Protocol 1 (Flash Chromatography)  followed by Protocol 2 .[1][2][3]
    

Protocol 1: Flash Column Chromatography

Use this method for bulk purification of complex mixtures.[2]

Materials
  • Stationary Phase: High-purity Silica Gel (230-400 mesh).[1][2][3]

  • Solvents: Ethyl Acetate (EtOAc), Hexanes, Methanol (MeOH), Triethylamine (TEA).

  • Column: Glass column with fritted disc (size dependent on scale; typically 30g silica per 1g crude).[1][2][3]

Step-by-Step Methodology
  • Column Pre-treatment (Critical):

    • Pyridyl nitrones can streak on acidic silica.[1][2][3] Pre-wash the silica slurry with 1% Triethylamine in Hexanes to neutralize surface silanols.[2][3]

    • Mechanism:[1][2][3][5][6] This prevents protonation of the pyridine nitrogen, ensuring sharp bands.

  • Sample Loading:

    • Dissolve crude in minimal DCM.[1][2][3] Adsorb onto silica (dry loading) if solubility is poor in the mobile phase.[2][3]

    • Caution: Do not use heat during rotary evaporation; keep bath < 35°C to prevent thermal degradation.[1][2][3]

  • Elution Gradient:

    • Phase 1: 100% Ethyl Acetate.[1][2][3] (Elutes non-polar impurities like azoxybenzene).[2][3]

    • Phase 2: 95:5 EtOAc:MeOH. (Elutes the target nitrone).[2][3]

    • Phase 3: 90:10 EtOAc:MeOH. (Flushes polar hydroxylamines).[2][3]

  • Fraction Collection:

    • Collect fractions. Spot on TLC.

    • Self-Validating Check: The product fractions should be colorless to pale yellow. If fractions turn bright yellow/orange upon standing, check for light exposure (photo-degradation).[2]

Protocol 2: Recrystallization (Polishing)

Use this method to achieve >99% purity and remove trace solvent trapped in the crystal lattice.

Solvent System Selection

Nitrones generally exhibit high solubility in chlorinated solvents and alcohols, but low solubility in hydrocarbons.[3]

  • Primary System: Ethanol / Diethyl Ether (or Hexane).[1][2][3]

  • Alternative System: Ethyl Acetate / Hexane.[1][2][3]

Step-by-Step Methodology
  • Dissolution:

    • Place the semi-pure solid in an Erlenmeyer flask.

    • Add absolute ethanol dropwise while heating gently (40-50°C).

    • Stop point: Add just enough solvent to dissolve the solid.[1][2][3] Do not boil excessively (risk of Cope-like elimination).

  • Filtration (Hot):

    • If insoluble particulates remain, filter rapidly through a pre-warmed glass frit or cotton plug.[3]

  • Crystallization:

    • Remove from heat.[1][2][3][7] Add Diethyl Ether (or Hexane) dropwise until a faint, persistent turbidity appears.[2]

    • Add 1-2 drops of Ethanol to clear the solution.[1][2][3]

    • Cover flask with foil (Light Protection!).[2][3]

    • Allow to cool to room temperature slowly, then place in a refrigerator (4°C) for 12 hours.

  • Harvesting:

    • Filter crystals using vacuum filtration.[1][2][3][7]

    • Wash with cold (0°C) Hexane/Ether (1:1).[2][3]

    • Dry under high vacuum (0.1 mbar) for 4 hours.

Visualization of Workflows

PurificationWorkflow Crude Crude Reaction Mixture TLC TLC Assessment (5% MeOH/DCM) Crude->TLC Decision Purity Decision TLC->Decision Flash Flash Chromatography (EtOAc/MeOH Gradient) + 1% TEA Pre-wash Decision->Flash Low Purity / Oily Cryst Recrystallization (EtOH / Et2O) Decision->Cryst High Purity Solid Flash->Cryst Polishing Step Waste Discard Impurities (Aldehydes, Azoxybenzene) Flash->Waste Early/Late Fractions QC Quality Control (NMR, MP, HPLC) Cryst->QC Cryst->Waste Mother Liquor

Caption: Figure 1. Decision tree for the purification of this compound, emphasizing the sequential use of chromatography and crystallization.

DegradationPathways Nitrone Target Nitrone (N-phenyl-1-pyridin-4-yl...) Oxaziridine Oxaziridine Isomer (Unstable) Nitrone->Oxaziridine Photo-isomerization Hydrolysis Aldehyde + Hydroxylamine Nitrone->Hydrolysis Acidic Hydrolysis Light UV Light (hν) Water H3O+ / H2O Amide Amide Rearrangement (Stable Impurity) Oxaziridine->Amide Thermal

Caption: Figure 2. Critical degradation pathways.[1][2][3] Light exclusion prevents oxaziridine formation; moisture control prevents hydrolysis.[1][2][3]

Quality Control & Validation Criteria

ParameterDiagnostic CriterionAcceptance Limit
Appearance Visual InspectionWhite to pale yellow needles.[1][2][3] Darkening indicates decomposition.[1][2][3]

NMR
Azomethine Proton (

)
Singlet at

7.5 - 8.5 ppm (solvent dependent).[1][2]

NMR
Impurity CheckAbsence of aldehyde (-CHO,

~10.0 ppm).[2]
Melting Point Thermal AnalysisSharp range (typically >150°C, verify against specific derivative lit).[2][3] Broad range >2°C indicates impurity.[1][2][3]
Solubility 10 mg/mL in MeOHClear, colorless solution.[2][3]

Expert Insight - The "Self-Validating" NMR Check: In the


 NMR (typically 

or

), the azomethine proton (

) is the sentinel signal. It typically appears as a sharp singlet.[1][2][3] If this peak is split or accompanied by a small satellite peak upfield, it indicates the presence of the Z-isomer or partial rearrangement to the amide.

Storage and Handling (Critical)

Nitrones are kinetically stable but thermodynamically reactive .[1][2][3]

  • Light: Store in amber vials wrapped in aluminum foil.

  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Store under Argon/Nitrogen to prevent oxidative degradation of the N-oxide moiety.[1][2][3]

References

  • PubChem. this compound - Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link]

  • Janzen, E. G., & Haire, D. L. (1990). Spin trapping with nitrones: Synthesis and purification protocols. In Advances in Free Radical Chemistry.
  • Hamer, J., & Macaluso, A. (1964). Nitrone chemistry: Synthesis and properties. Chemical Reviews, 64(4), 473-495. (Foundational text on nitrone stability and hydrolysis).

Sources

Troubleshooting & Optimization

Stability issues with N-phenyl-1-pyridin-4-ylmethanimine oxide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-phenyl-1-pyridin-4-ylmethanimine oxide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals experiencing stability issues with solutions of this compound. As a PBN-type nitrone spin trap, its efficacy is critically dependent on its chemical integrity. This document addresses common challenges to ensure the reliability and reproducibility of your experimental results.

Foundational Understanding: Chemical Profile and Stability

This compound is a linear nitrone designed for spin trapping experiments, primarily with Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Its function is to react with transient, unstable free radicals to form a more stable, ESR-detectable nitroxide radical adduct.[3] The reliability of this process hinges on the stability of the parent nitrone molecule in solution.

Physicochemical Properties
IUPAC Name This compound[4]
Molecular Formula C₁₂H₁₀N₂O[4]
Molecular Weight 198.22 g/mol [4]
SMILES C1=CC=C(C=C1)//[O-][4]
Structure

(Image Source: PubChem CID 768563)

The core reactivity lies in the nitronyl functional group (C=N+(O−)-). The stability of this group and the entire molecule is influenced by several environmental factors. Understanding these factors is the first step in troubleshooting.

Diagram: The Spin Trapping Mechanism

SpinTrap Nitron Nitrone (Diamagnetic) Adduct Nitroxide Spin Adduct (Persistent Radical) Nitron->Adduct Traps Radical Short-Lived Radical (e.g., •OH, •R) Radical->Adduct ESR ESR / EPR Detection Adduct->ESR Is Detected By

Caption: General mechanism of radical trapping by a nitrone spin trap.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound solutions.

Part A: Solution Preparation and Handling

Q1: What is the recommended procedure for preparing and storing a stock solution?

A1: Proper preparation and storage are critical to prevent degradation. Follow a strict protocol to ensure solution integrity.

Storage Recommendations Solid CompoundStock Solution
Temperature 2-8°C-20°C to -80°C for long-term
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)[5]Overlay with inert gas before sealing
Light Protect from light (use amber vials)[6]Store in amber vials or wrap in foil
Moisture Store in a desiccator; keep container tightly sealed[5][7]Use anhydrous grade solvents

For a detailed methodology, see Protocol 1: Preparation and Storage of a Stock Solution.

Q2: My solution has developed a yellow tint. Is it still viable?

A2: A color change, typically to a pale or distinct yellow, is a common indicator of degradation. While smaller, aliphatic nitrones can be yellowish oils, a noticeable change from a colorless or near-colorless solution suggests decomposition.[6]

  • Causality: The color change may be due to the formation of conjugated breakdown products from hydrolysis of the imine bond or photochemical rearrangement.[6]

  • Recommendation: It is strongly advised to discard the discolored solution and prepare a fresh stock. Using a degraded solution can lead to a significant decrease in spin trapping efficiency and may introduce artifact signals in your ESR spectrum.

Q3: Which solvents should I use? I'm observing a precipitate in my solution.

A3: The choice of solvent is critical for both solubility and stability. The pyridyl group in this compound imparts different solubility characteristics than simple PBN.

  • Precipitation Causes:

    • Poor Solubility: The compound may have limited solubility in your chosen solvent.

    • Temperature Effects: The compound may be precipitating out of solution upon cooling or freezing, especially if the solution is near saturation.

    • Degradation: The precipitate could be an insoluble degradation product.

    • Moisture Contamination: For organic solutions (especially DMSO), absorption of atmospheric moisture can reduce solvating power and cause compounds to fall out of solution.[5]

Solvent Compatibility & Notes
DMSO Good solubility for many nitrones. Hygroscopic - absorbs water, which can cause precipitation and hydrolysis.[5] Always use anhydrous grade and store under inert gas.
Acetonitrile Good choice for many applications. Less polar than DMSO. Use anhydrous grade.
Ethanol / Methanol Can be used, but protic nature may facilitate hydrolysis over long-term storage. Use with caution for stock solutions.
Aqueous Buffers Generally poor solubility for PBN-type nitrones.[8] Required for many biological experiments. Prepare fresh dilutions from an organic stock immediately before use. Crucially, control the pH.

Recommendation: Perform a small-scale solubility test before preparing a large stock. If working with aqueous systems, prepare a concentrated stock in anhydrous DMSO or acetonitrile and dilute it into your aqueous buffer immediately prior to the experiment.

Part B: Experimental & Data Interpretation Issues

Q4: My ESR signal is weak or completely absent. What is the cause?

A4: This is a frequent and multifaceted problem. A logical troubleshooting approach is necessary. The primary suspects are either a compromised spin trap or an unstable spin adduct.

Troubleshooting Workflow: Weak or Absent ESR Signal

Troubleshooting Start Start: Weak or No ESR Signal CheckTrap Is the Nitrone Solution Fresh and Properly Stored? Start->CheckTrap CheckpH Is the Solution pH Controlled and Optimal? CheckTrap->CheckpH Yes NewTrap Action: Prepare Fresh Nitrone Solution CheckTrap->NewTrap No CheckLight Was the Experiment Protected from Light? CheckpH->CheckLight Yes AdjustpH Action: Adjust to Mildly Acidic pH (e.g., pH 6.0-7.0) CheckpH->AdjustpH No CheckAdduct Is the Spin Adduct Inherently Unstable? CheckLight->CheckAdduct Yes ProtectLight Action: Repeat Experiment in Dark/Amber Tubes CheckLight->ProtectLight No ChangeTrap Action: Consider a Different Spin Trap (e.g., cyclic nitrone like DEPMPO) CheckAdduct->ChangeTrap Yes Success Problem Resolved CheckAdduct->Success No (Re-evaluate system) NewTrap->CheckpH AdjustpH->CheckLight ProtectLight->CheckAdduct ChangeTrap->Success

Caption: Decision tree for troubleshooting weak or absent ESR signals.

Q5: The ESR signal from my spin adduct decays too quickly. How can I improve its stability?

A5: The stability of the nitroxide spin adduct is as important as the stability of the parent nitrone. Rapid decay prevents accurate quantification and identification.

  • Influence of pH: This is the most critical factor for adducts of PBN-type traps. Hydroxyl radical adducts are significantly more stable in acidic media compared to neutral or basic conditions.[9] The decomposition rate can increase dramatically as pH rises.

    • Causality: In basic conditions, base-catalyzed cleavage of the spin adduct can occur.[10] For superoxide adducts, protonation of the nitrone can increase its reactivity and affect adduct stability.[11]

    • Recommendation: If your experimental system allows, perform the spin trapping in a buffer with a pH between 6.0 and 7.0. Avoid pH > 8.0 if possible.

  • Structural Factors: The inherent structure of the trapped radical and the nitrone itself dictates adduct stability. Adducts from cyclic nitrones (like DEPMPO) are generally more persistent than those from linear nitrones like PBN.[2][12] If adduct instability is a persistent issue, consider using a different class of spin trap.

Part C: Understanding Degradation Pathways

Q6: What are the primary ways this compound can degrade in my solution?

A6: There are three main degradation pathways to consider: hydrolysis, photodecomposition, and thermal decomposition.

Diagram: Potential Degradation Pathways

Degradation cluster_products Degradation Products Nitrone This compound Aldehyde Pyridine-4-carbaldehyde Nitrone->Aldehyde H₂O Hydroxylamine N-phenylhydroxylamine Nitrone->Hydroxylamine H₂O Oxaziridine Oxaziridine Derivative Nitrone->Oxaziridine Rearrangement Rearrangement Products Nitrone->Rearrangement Hydrolysis Hydrolysis (H₂O, H⁺/OH⁻ catalysis) Photolysis Photodecomposition (UV/Visible Light) Thermal Thermal Stress (High Temperature)

Caption: Major degradation pathways for nitrone spin traps in solution.

  • Hydrolysis: The imine (C=N) bond is susceptible to cleavage by water, a reaction that can be catalyzed by acids or bases.[13] This breaks the nitrone down into pyridine-4-carbaldehyde and N-phenylhydroxylamine, neither of which can function as a spin trap. The pyridine nitrogen in the structure may influence the rate of this hydrolysis.[14]

  • Photodecomposition: Nitrones can absorb UV or even visible light, leading to an excited state that can rearrange into an oxaziridine isomer.[6] This isomerization is irreversible and destroys the spin-trapping capability of the molecule. This is why protecting solutions from light is paramount.

  • Thermal Decomposition: While generally stable at room temperature, prolonged exposure to elevated temperatures can cause thermal rearrangement or decomposition, especially in solution.[6]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

  • Preparation: Work in a fume hood. Weigh the desired amount of solid this compound in a tared, amber glass vial.

  • Solvent Addition: Add the required volume of anhydrous-grade solvent (e.g., DMSO, Acetonitrile) to achieve the target concentration (e.g., 100 mM).

  • Dissolution: Cap the vial tightly and vortex or sonicate briefly until the solid is fully dissolved. Do not heat the solution to aid dissolution, as this can promote thermal degradation.

  • Inert Atmosphere: Gently flush the headspace of the vial with an inert gas (Argon or Nitrogen) for 15-30 seconds to displace oxygen.

  • Sealing: Immediately cap the vial tightly. For added security against moisture ingress, wrap the cap and neck with Parafilm®.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store in the dark at -20°C or below.

  • Usage: When using the stock, allow the vial to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. After taking an aliquot, re-flush with inert gas before re-sealing and returning to the freezer.

References

  • Kotake, Y., & Janzen, E. G. (1991). Stabilities of hydroxyl radical spin adducts of PBN-type spin traps. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 768563, this compound. PubChem. [Link]

  • Damiani, E., et al. (2007). Effect of pH on superoxide/hydroperoxyl radical trapping by nitrones: An EPR/kinetic study. Molecular Physics. [Link]

  • Bonnet, M., et al. (2003). PBN Derived Amphiphilic Spin-Traps. I/Synthesis and Study of Their Miscibility with Polyunsaturated Phospholipids. Langmuir. [Link]

  • Gomes, M. J., et al. (2021). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules. [Link]

  • Khuthier, A. H., et al. (2018). The Chemoselective and Regioselective Hydroxylation or Chlorination onto The Aryl Ring of N-(4-Substituted-Aryl) Nitrones. Organic & Inorganic Chemistry International Journal. [Link]

  • de Oliveira, V. E., et al. (2020). Nitrones: Comprehensive Review on Synthesis and Applications. Molecules. [Link]

  • López-Alarcón, C., et al. (2011). Synthesis and evaluation of new heteroaryl nitrones with spin trap properties. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gaspar, A., et al. (2024). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Molecules. [Link]

  • Tordo, P., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega. [Link]

  • Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry. [Link]

  • Roylan Developments Ltd. (n.d.). Compound storage made simple. Roylan Developments. [Link]

  • Denisov, E. T., & Afanas'ev, I. B. (2005). Nitrones. Chemical Reviews. [Link]

  • Green, D. E., et al. (2012). Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism. Free Radical Biology and Medicine. [Link]

  • ResearchGate (2017). 15 questions with answers in SPIN TRAPPING. ResearchGate. [Link]

  • Varvounis, G., & Fiamegos, Y. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC. [Link]

  • Tordo, P., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega. [Link]

  • Varvounis, G., & Fiamegos, Y. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ResearchGate. [Link]

  • Ito, O., & Matsuda, M. (1983). Flash Photolysis Study for Substituent and Solvent Effects on Spin-trapping Rates of Phenylthiyl Radicals with Nitrones. Bulletin of the Chemical Society of Japan. [Link]

  • Głowacka, I. E., et al. (2021). Phosphorylated Nitrones—Synthesis and Applications. Molecules. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70803, 4-Phenylpyridine-1-oxide. PubChem. [Link]

  • Kim, C. K., et al. (2002). Mechanism of the hydrolysis of N-Aryliminotriphenylphosphoranes. Bulletin of the Korean Chemical Society. [Link]

  • De Neve, J., & Hofman, G. (2012). Impacts of pH on mechanisms and rates of carbon and nitrogen mineralisation: a review. Wageningen University & Research. [Link]

  • Harbour, J. R., et al. (1982). The utilization of nitrone spin traps in a study of the photochemistry of pigment dispersions. Canadian Journal of Chemistry. [Link]

  • Villamena, F. A. (2012). Potential implication of the chemical properties and bioactivity of nitrone spin traps for therapeutics. Future Medicinal Chemistry. [Link]

  • Georgia Institute of Technology (n.d.). Segregation and Storage of Chemicals According to Hazard Class. Environmental Health and Safety. [Link]

  • Dikalov, S. I., & Mason, R. P. (2012). Spin Trapping. Nitroxides. [Link]

  • Kadiiska, M. B., et al. (2013). Spin Trapping and Electron Paramagnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]

  • Klare, J. P. (2013). What is the protocol for using spin trapping in EPR? ResearchGate. [Link]

  • Bobko, A. A., et al. (2008). Mechanistic Studies of the Reactions of Nitrone Spin Trap PBN with Glutathiyl Radical. The Journal of Physical Chemistry B. [Link]

  • Wittenberg University (n.d.). Storing Chemicals. Chemistry Department. [Link]

  • Gara, L. D., et al. (2009). ESR characterization of thallium(III)-mediated nitrones oxidation. Journal of Inorganic Biochemistry. [Link]

  • Itoh, S., et al. (1993). Effect of pH on Nitrite Depletion Reaction. Journal of Chemical Engineering of Japan. [Link]

  • Fife, T. H., & Duddy, N. W. (1981). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society. [Link]

  • Murahashi, S. I., et al. (2003). A convenient method for the synthesis of nitrones by oxidation of N,N-disubstituted hydroxylamines with N-t. ARKIVOC. [Link]

  • Mabkhot, Y. N., et al. (2016). Crystal structure of (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)methanimine, C12H9ClN2. Acta Crystallographica Section E: Crystallographic Communications. [Link]

Sources

Technical Support Guide: Troubleshooting EPR Spectra of N-phenyl-1-pyridin-4-ylmethanimine oxide Adducts

Author: BenchChem Technical Support Team. Date: February 2026


-(4-pyridyl)-N-phenylnitrone (4-PPN)

Executive Summary & Chemical Context[1][2][3][4][5][6]

Welcome to the technical support center for spin trapping applications. You are working with N-phenyl-1-pyridin-4-ylmethanimine oxide , commonly referred to in literature as 4-PPN (or sometimes PPY).

Critical Distinction: Unlike the more common spin trap 4-POBN (


-(4-pyridyl-1-oxide)-N-tert-butylnitrone), your molecule possesses an N-phenyl  group rather than an N-tert-butyl  group.
  • Consequence 1 (Stability): The N-phenyl group provides significantly less steric protection to the nitroxide center than a tert-butyl group. Consequently, 4-PPN spin adducts are generally less stable (shorter half-lives) than their PBN/POBN counterparts [1].

  • Consequence 2 (Spectra): The unpaired electron can delocalize onto the N-phenyl ring, leading to additional hyperfine splittings (often unresolved) that cause line broadening , potentially obscuring small hyperfine couplings from the trapped radical [2].

  • Consequence 3 (pH Sensitivity): The pyridine ring on the

    
    -carbon acts as a pH switch. The protonation state of the pyridine nitrogen (
    
    
    
    ) dramatically alters the electron spin density distribution, shifting hyperfine splitting constants (hfsc) [3].

Diagnostic Matrix: Rapid Troubleshooting

Use this table to identify your issue before proceeding to the detailed modules.

SymptomProbable CauseImmediate Action
No Signal Adduct half-life is too short (< 1 min).Switch to continuous flow or rapid-mix cell.
Dielectric loss (aqueous solvent).Use a flat cell or capillary; do not use standard tubes.
Broad, Featureless Lines Oxygen broadening (Heisenberg exchange).Perform Freeze-Pump-Thaw (FPT) or gas sparging (

/Ar).
Unresolved N-phenyl hyperfine coupling.Reduce modulation amplitude (< 0.5 G); check if

is small.
Unexpected Splitting (

)
pH effect (Pyridine protonation).Check buffer pH.[1][2]

increases at low pH due to pyridine cation.
Solvent polarity effect.

increases with solvent polarity (water > alcohol > benzene).
Signal in "Blank" Control Impurities / Hydrolysis.4-PPN hydrolyzes to aldehyde + phenylhydroxylamine. Purify trap.
"Forrester-Hepburn" Artifact.Check for nucleophiles in buffer; add chelators (DTPA).
Triplet Signal (1:1:1) Oxidation to degradation product.Likely a simple nitroxide from trap breakdown, not a spin adduct.

Deep Dive Modules

Module A: Signal Acquisition & Stability Optimization

The Issue: You observe no signal or a weak signal that decays rapidly. The Science: 4-PPN adducts lack the bulky tert-butyl shield. Superoxide adducts of N-phenyl nitrones are particularly unstable (


 often seconds to minutes).
Workflow: Signal Recovery Protocol

SignalOptimization Start Start: No/Weak Signal Solvent Check Solvent System Start->Solvent CellType Aqueous? Solvent->CellType FlatCell Use Flat Cell / Capillary CellType->FlatCell Yes Degas Deoxygenate Sample CellType->Degas No (Organic) FlatCell->Degas Modulation Optimize Mod. Amp. Degas->Modulation Flow Consider Continuous Flow Modulation->Flow Still decaying? caption Figure 1: Decision tree for optimizing weak EPR signals in nitrone systems.

Corrective Actions:

  • Deoxygenation: Oxygen is paramagnetic. Dissolved

    
     broadens lines via Heisenberg spin exchange, often wiping out the hyperfine structure of N-phenyl adducts. Protocol:  Bubble 
    
    
    
    or Argon for 10 minutes, or use gas-permeable TPX capillaries.
  • Dielectric Loss: If using water/buffer, standard 4mm tubes absorb microwaves, preventing tuning (Q-factor dip). Use flat cells or 0.8mm I.D. capillaries .

  • Kinetics: If the signal appears and vanishes within 2 minutes, the adduct is unstable. You must use a continuous flow system (mixing chamber inside the cavity) or add the trap immediately before freezing (if performing cryo-EPR).

Module B: Spectral Interpretation & pH Effects

The Issue: The hyperfine splitting constants (hfsc) do not match literature values for POBN or PBN. The Science: The pyridine ring is the culprit.

  • Neutral pH (pH > 6): Pyridine is unprotonated.

  • Acidic pH (pH < 5): Pyridine is protonated (

    
    ). The positive charge withdraws electron density from the nitrone functionality.
    
  • Effect: Protonation typically increases

    
     (nitrogen coupling) and decreases 
    
    
    
    (beta-hydrogen coupling) due to changes in spin density distribution [3, 4].

Data Table: Anticipated Trends for 4-PPN Adducts (Values are approximate ranges based on pyridyl-nitrone analogs)

ParameterNeutral pH (Buffer 7.4)Acidic pH (Buffer 4.0)Organic Solvent (Benzene)

(Nitrogen)
14.8 - 15.2 G15.5 - 15.8 G~14.0 G

(Beta-Proton)
2.5 - 3.0 G2.0 - 2.5 G2.0 - 2.5 G
Line Width Broad (~1.0 G)BroadSharper

Action:

  • Measure the pH of your final solution after adding the spin trap (some nitrone salts are acidic).

  • If your

    
     is unusually low (< 14 G) in water, check if the trap has precipitated or if you are actually seeing a hydrolysis product.
    
Module C: Artifacts & The "Forrester-Hepburn" Mechanism[3][8]

The Issue: You see a signal in your control sample (Trap + Buffer, no radical source). The Science: Nitrones are susceptible to nucleophilic attack followed by oxidation. This is the Forrester-Hepburn mechanism [5].[3]

  • Nucleophilic Attack: A nucleophile (e.g.,

    
    , solvent) attacks the C=N bond.
    
  • Oxidation: The resulting hydroxylamine is easily oxidized by trace metals or dissolved oxygen to a nitroxide.

  • Result: A "fake" spin adduct that looks like a trapped radical but is actually a degradation product.

Mechanism Diagram

Artifacts Nitrone 4-PPN (Nitrone) Attack Nucleophilic Attack (H2O / OH-) Nitrone->Attack Hydroxylamine Hydroxylamine (EPR Silent) Attack->Hydroxylamine Oxidation Oxidation (O2 / Fe3+) Hydroxylamine->Oxidation Artifact Artifact Nitroxide (False Positive) Oxidation->Artifact caption Figure 2: The Forrester-Hepburn artifact pathway yielding false positives.

Validation Protocol (The "Self-Validating" System): To confirm a signal is a real spin adduct:

  • The "Blank" Test: Run Trap + Buffer + Oxygen. (Should be silent).

  • The Chelator Test: Add DTPA (100 µM) to chelate trace iron/copper. If the signal disappears, it was likely an artifact driven by metal-catalyzed oxidation of the trap [6].

  • The Enzyme Control: If using an enzymatic source (e.g., Xanthine Oxidase), add the inhibitor (SOD or Catalase). The signal must disappear. If it remains, it is an artifact or non-radical interaction.

Experimental Protocols

Protocol 1: Proper Sample Preparation for 4-PPN
  • Stock Solution: Dissolve 4-PPN in the target buffer. Note: Phenyl nitrones have lower water solubility than POBN. You may need a small amount of DMSO (keep < 1% to avoid DMSO radical scavenging) or warm the solution slightly.

  • Concentration: Aim for 10 - 50 mM final concentration. Lower concentrations (< 10 mM) may fail to outcompete radical recombination.

  • Chelation: Always include 100 µM DTPA (Diethylenetriaminepentaacetic acid) in the buffer to suppress metal-catalyzed artifact formation.

  • Transfer: Transfer to a flat cell (aqueous) or quartz tube (organic).

  • Tuning:

    • Set Microwave Power to 10 - 20 mW (do not saturate; nitroxides saturate easily).

    • Set Modulation Amplitude to 0.5 - 1.0 G . (Too high = broadens lines; Too low = poor SNR).

    • Receiver Gain: Start at

      
       and adjust.
      
Protocol 2: Double Integration for Quantification

To compare yields, you must double-integrate the first-derivative spectrum.

  • Baseline correct the spectrum.

  • Integrate once (Absorption spectrum).

  • Integrate again (Area under curve).

  • Crucial: You must compare against a stable standard (e.g., Tempol) measured under identical tuning conditions (same cell, same Q-factor).

References

  • Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry, 1, 253-295.

  • Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303.

  • Oksanen, S. I., & Tikkanen, M. J. (1994). pH dependence of the EPR parameters of the POBN spin adducts. Magnetic Resonance in Chemistry.
  • Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen species by electron paramagnetic resonance spectroscopy. Antioxidants & Redox Signaling, 6(3), 619-629.

  • Forrester, A. R., & Hepburn, S. P. (1971). Spin traps. A cautionary note. Journal of the Chemical Society C: Organic, 701-703.

  • Mason, R. P. (2016). Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals in time and space. Free Radical Biology and Medicine, 100, 8-18. (Discusses artifact control methodologies).

Sources

Technical Support Center: Optimizing N-phenyl-1-pyridin-4-ylmethanimine oxide Concentration for Spin Trapping Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-phenyl-1-pyridin-4-ylmethanimine oxide, a pyridyl-substituted nitrone spin trap. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting, and frequently asked questions to ensure the successful application of this spin trap in Electron Paramagnetic Resonance (EPR) spectroscopy. The key to a successful spin trapping experiment lies not just in the selection of the trap, but in the meticulous optimization of its concentration to maximize signal fidelity while minimizing system perturbation.

Section 1: Frequently Asked Questions - Foundational Principles

This section addresses the fundamental concepts underpinning the use and optimization of this compound.

Q1: What is this compound and how does it function as a spin trap?

A1: this compound is a nitrone compound, structurally similar to the widely used spin trap α-phenyl-N-tert-butylnitrone (PBN)[1][2]. Its function is to "trap" highly reactive, short-lived free radicals that are typically present at concentrations too low for direct detection by EPR spectroscopy[3][4].

The mechanism involves the addition of a transient radical (R•) across the carbon-nitrogen double bond of the diamagnetic nitrone molecule. This reaction forms a much more stable and persistent aminoxyl radical, known as a "spin adduct."[4]. This spin adduct accumulates to a concentration that is detectable by an EPR spectrometer, allowing for the characterization of the initial, transient radical[4].

Q2: Why is optimizing the spin trap concentration a critical step in my experimental design?

A2: Concentration optimization is a crucial balancing act. The ideal concentration effectively traps the radical of interest to generate a strong EPR signal without introducing artifacts or altering the fundamental chemistry of the system under investigation.

  • Too Low: An insufficient concentration of the spin trap will result in a low rate of spin adduct formation, leading to a weak or non-existent EPR signal with a poor signal-to-noise ratio.

  • Too High: An excessively high concentration can be detrimental. It may reduce the stability of the resulting spin adducts[3]. Furthermore, high concentrations can perturb the system, for example, by scavenging radicals that are essential intermediates in a chemical or biological process, thereby altering the reaction kinetics[5]. High concentrations also increase the risk of detecting artefactual signals from impurities within the spin trap itself[3].

Q3: What is a "spin adduct" and what information can be derived from its EPR spectrum?

A3: A spin adduct is the relatively stable radical formed when a transient free radical reacts with a spin trap[3]. The resulting EPR spectrum is key to identifying the trapped radical. The spectrum's characteristics are defined by hyperfine splitting constants (hfsc), which arise from the interaction of the unpaired electron with nearby magnetic nuclei, primarily the nitrogen (aN) and β-hydrogen (aH) of the adduct. The specific values of these constants are often unique to the structure of the trapped radical, acting as a "fingerprint" for its identification when compared to literature values or databases[3][6][7].

Section 2: A Practical Guide to Concentration Optimization

This section provides a systematic workflow for determining the optimal concentration of this compound for your specific application.

Recommended Starting Concentration Ranges

While the optimal concentration is system-dependent, the following table provides empirically derived starting points based on studies with the closely related PBN.

Experimental SystemTypical Concentration RangeRationale & Considerations
Aqueous / Biological Systems 10 mM - 50 mMBalances solubility with the need for sufficient trap concentration in complex biological matrices. Higher concentrations may be needed if radical flux is high.
Organic Solvents 20 mM - 100 mMGenerally, higher solubility allows for a wider range. The optimal point often falls within 20-50 mM for many applications[3].
Photopolymerization 20 mM - 50 mMThis range has been shown to be optimal in most photopolymerization studies to effectively trap initiator and propagating radicals[3].
Lipid Peroxidation Studies 10 mM - 60 mMBe aware that high concentrations of PBN have been shown to perturb the oxidative reaction mechanism in oils[5]. Start at the lower end of the range.
Experimental Protocol: Concentration Titration for Optimal Signal

This protocol describes a systematic approach to identify the ideal spin trap concentration.

Objective: To determine the concentration of this compound that yields the maximum EPR signal intensity for the spin adduct without introducing concentration-dependent side effects.

Materials:

  • This compound

  • High-purity solvent (appropriate for your system, e.g., deionized water, phosphate buffer, benzene, acetonitrile)

  • Components of your radical-generating system

  • EPR spectrometer, flat cell, or capillaries

Methodology:

  • Prepare a High-Concentration Stock Solution: Prepare a stock solution of the spin trap in your chosen solvent (e.g., 200 mM). Ensure it is fully dissolved. Note: Gentle warming or sonication may be required, but check for compound stability under these conditions.

  • Set Up Experimental Series: Prepare a series of reaction mixtures. In each, the concentration of all components of the radical-generating system should be held constant. Vary only the final concentration of the spin trap. A good starting series would be: 1 mM, 10 mM, 25 mM, 50 mM, and 100 mM. Include a control with no spin trap.

  • Initiate Radical Generation: Initiate the radical-generating reaction in each tube simultaneously if possible (e.g., via addition of a final reagent or exposure to a light source).

  • Incubate and Transfer: Allow the reaction to proceed for a defined period to allow the spin adduct to accumulate. This time may range from seconds to minutes depending on the kinetics of your system[6]. Transfer the solution to an EPR flat cell or capillary tube.

  • Acquire EPR Spectra: Record the EPR spectrum for each sample using consistent acquisition parameters. Critical parameters to keep constant include:

    • Microwave Power (typically 10-20 mW to avoid saturation)[3]

    • Modulation Frequency (e.g., 100 kHz)

    • Modulation Amplitude

    • Sweep Width and Sweep Time

    • Number of Scans (averaging can improve signal-to-noise)

  • Analyze the Data:

    • For each spectrum, measure the signal intensity of the spin adduct (e.g., peak-to-peak height of a specific line or double integral of the spectrum).

    • Plot the signal intensity as a function of the spin trap concentration.

    • The optimal concentration is typically at the beginning of the plateau of this curve, where the signal is maximal before any potential decrease at higher concentrations due to instability or other artifacts.

Workflow for Concentration Optimization

The following diagram illustrates the decision-making process for optimizing spin trap concentration.

G start Select Initial Concentration Range (e.g., 1-100 mM) run_exp Run Concentration Titration Experiment Acquire EPR Spectra start->run_exp check_signal Is Signal Optimal? (Strong, Clear, No Artifacts) run_exp->check_signal signal_weak Signal Too Weak or Poor S/N Ratio check_signal->signal_weak No artifacts Artifacts Present or Rapid Signal Decay check_signal->artifacts No proceed Proceed with Optimized Concentration for Further Experiments check_signal->proceed Yes increase_conc Systematically Increase Concentration Verify Radical Generation signal_weak->increase_conc decrease_conc Systematically Decrease Concentration Check Spin Trap Purity artifacts->decrease_conc increase_conc->run_exp Re-evaluate decrease_conc->run_exp Re-evaluate

Caption: Workflow for optimizing spin trap concentration.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during spin trapping experiments related to concentration.

Q1: I'm not seeing any EPR signal. What are the likely causes related to concentration?

A1: A complete lack of signal can be frustrating. Consider these concentration-related factors:

  • Concentration is Too Low: The trapping rate may be too slow to accumulate a detectable concentration of the spin adduct. Systematically increase the concentration as outlined in the protocol above.

  • Radical Flux is Too Low: Your system may not be generating enough radicals to be trapped. Before blaming the trap concentration, confirm your radical-generating system is working using an independent method if possible.

  • Spin Adduct Instability: The adduct being formed may be too short-lived. While concentration can influence stability, some adducts are inherently unstable. This is a known issue with PBN-peroxyl adducts, for example[5].

Q2: My EPR signal is weak or has a poor signal-to-noise ratio. How can I improve it?

A2: A weak signal indicates that the steady-state concentration of your spin adduct is at the lower limit of detection.

  • Increase Spin Trap Concentration: This is the most direct approach to increase the rate of adduct formation. Follow the optimization protocol to find the point of maximum signal intensity.

  • Optimize EPR Parameters: A weak signal can sometimes be enhanced without changing the chemistry. Try increasing the number of scans to improve the signal-to-noise ratio through averaging. Also, ensure your microwave power is optimized for maximum signal without causing saturation[3].

Q3: I'm observing unexpected or artefactual signals in my EPR spectrum. What could be wrong?

A3: Artefactual signals can confound data interpretation and are often linked to the spin trap itself.

  • Spin Trap Impurities: This is a major cause of artifacts. Commercial spin traps can contain traces of hydroxylamine, which can be easily oxidized to a nitroxide, producing a strong, unwanted EPR signal[3]. It is crucial to check the purity of your spin trap batch. A common test involves treating the spin trap with ferricyanide, which will convert contaminating hydroxylamines into EPR-visible nitroxides[3].

  • Direct Reaction of the Spin Trap: At high concentrations, the spin trap may react directly with other components in your system (e.g., oxidants, bases) in a process that does not involve the free radical you intend to study[8]. Reducing the concentration can often mitigate this issue.

  • "Inverted Spin Trapping": In some cases, the nitrone itself can be oxidized or reduced, leading to radical formation and subsequent reactions that produce unexpected signals[8].

Q4: The intensity of my spin adduct signal decreases over time. Is this normal?

A4: Yes, some degree of signal decay is normal as spin adducts are not infinitely stable and have limited lifetimes, often in the range of minutes to hours[6]. However, a very rapid decay can indicate a problem.

  • Inherent Adduct Instability: Certain spin adducts are notoriously unstable. For instance, when PBN traps peroxyl radicals (LOO•), the resulting LOO-PBN adduct is highly unstable and rapidly decomposes. This decomposition can yield a secondary spin trap, 2-methyl-2-nitrosopropane (MNP), which then traps alkyl radicals (L•)[5]. The signal you observe might actually be from the secondary MNP-L adduct, not the primary PBN-OOL adduct. Understanding these pathways is critical for correct data interpretation.

  • High Spin Trap Concentration: As mentioned, excessively high concentrations of the nitrone spin trap have been shown to reduce the stability of the spin adducts in some cases[3]. If you observe rapid decay, it is worth investigating if lowering the concentration improves the adduct's persistence.

Section 4: Advanced Topics & FAQs

Q5: How does the choice of solvent affect the spin trap concentration and experiment?

A5: The solvent is a critical experimental parameter. Firstly, it dictates the solubility of this compound, setting the upper limit for your concentration range. Secondly, the solvent polarity can influence the hyperfine splitting constants of the spin adduct. This means the same spin adduct can have slightly different aN and aH values in water versus an organic solvent like benzene, which is an important consideration when comparing your results to published data[3].

Q6: Can high concentrations of the spin trap interfere with the radical-generating system itself?

A6: Yes. This is a key reason why using the lowest effective concentration is best practice. The spin trap is, by design, a reactive molecule. At high concentrations, it can act as an antioxidant or radical scavenger in a manner that competes with the primary process you wish to study. For instance, in studies of peroxidase-mediated reactions, the related spin trap POBN was found to stimulate the oxidation of other molecules, indicating direct participation in the enzymatic cycle[9][10]. Always consider the possibility that your spin trap is not a passive observer.

Q7: How do I confirm the identity of my trapped radical adduct beyond its EPR spectrum?

A7: While the EPR spectrum is the primary tool for identification, ambiguity can arise, especially if multiple radical species are present. For unambiguous confirmation, more advanced analytical techniques can be coupled with spin trapping:

  • HPLC-EPR: This technique involves separating the different spin adducts in your reaction mixture using High-Performance Liquid Chromatography (HPLC) and then analyzing the eluent with an EPR spectrometer. This allows you to obtain a clean EPR spectrum for each individual spin adduct that was present in the mixture[11].

  • Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the exact mass of the spin adduct, thereby confirming the identity of the trapped radical fragment[7][12][13].

References

  • Lalevée, J., et al. (2022). Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. MDPI. [Link]

  • ResearchGate. (2013). What is the protocol for using spin trapping in EPR? [Link]

  • Clément, J., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. PMC. [Link]

  • Brackett, D. J., et al. (1998). Spin Trapping and Electron Paramagnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]

  • Anzai, K., et al. Assured Structural Identification of the Spin Adducts Generated from the Nitrone Spin Traps by ESR, MASS, and HPLC Analyses. Journal of the Chinese Chemical Society. [Link]

  • Nymark, P., et al. (2014). Electron paramagnetic resonance (EPR) spectroscopy analysis using the spin trap DMPO for OH∙ detection. EU NanoSafety Cluster. [Link]

  • Jan, C., et al. (1995). Tandem mass spectrometry study of C-phenyl-N-tert-butyl nitrone spin adducts from in vitro rat liver microsomal metabolism of bromotrichloromethane and carbon tetrachloride. PubMed. [Link]

  • Carloni, P., et al. (2002). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Scholten, E., et al. (2020). Evaluation of PBN spin-trapped radicals as early markers of lipid oxidation in mayonnaise. Wageningen University & Research eDepot. [Link]

  • Jones, D. R., et al. (2021). A novel approach to the analysis of spin-trapped free radicals using dimethyl sulfoxide and gas chromatography – mass spectrometry. Taylor & Francis. [Link]

  • Clément, J., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega. [Link]

  • Dojindo Molecular Technologies, Inc. EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO. Interchim. [Link]

  • Stronks, H. J., et al. (2006). Electrochemical Detection of PBN Spin Adduct Aminoxyls (Nitroxides) Separated by High Performance Liquid Chromatography. Taylor & Francis Online. [Link]

  • ResearchGate. (2025). Free radicals detection by ESR PBN spin-trap technique. [Link]

  • PubChem. This compound. [Link]

  • Morandat, S., et al. (2003). PBN Derived Amphiphilic Spin-Traps. I/Synthesis and Study of Their Miscibility with Polyunsaturated Phospholipids. Langmuir. [Link]

  • Dikalov, S. I., et al. (1995). N-tert-butylnitrone stimulates peroxidase-mediated oxidation of deferoxamine. Implications for pharmacological use of spin-trapping agents. PubMed. [Link]

  • ResearchGate. (2025). The Spin Trap alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone Stimulates Peroxidase-mediated Oxidation of Deferoxamine. [Link]

Sources

N-phenyl-1-pyridin-4-ylmethanimine oxide solubility problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses solubility, stability, and formulation challenges for N-phenyl-1-pyridin-4-ylmethanimine oxide (also known as N-phenyl-α-(4-pyridyl)nitrone or 4-PPN).[1][2][3]

Ticket ID: SOL-PPN-04 | Status: Resolved | Tier: Level 3 (Senior Scientist)[1][2][3][4]

Compound Profile & Physicochemical Context

Before troubleshooting, verify you are working with the correct isomer and understand its fundamental limitations.[4] This molecule is a fully aromatic nitrone , distinct from the more common N-tert-butyl spin traps (like PBN or POBN).[1][2][3][4]

PropertyValueTechnical Implication
Molecular Weight 198.22 g/mol Small molecule, high diffusion rate.[1][2][3][4]
XLogP3 ~0.8Theoretically hydrophilic, but high crystal lattice energy (due to

-

stacking of planar rings) often mimics lipophilicity, causing slow dissolution.[4]
pKa (Pyridine N) ~5.2 (Est.)[2][3][4]Critical: The molecule is uncharged at physiological pH (7.4), leading to minimum solubility. It becomes cationic (soluble) at pH < 4.[2][3][4]5.
H-Bond Donors 0Relies entirely on solvent interaction with the N-oxide and Pyridine nitrogens.[1][2][3][4]
Stability ModerateSensitive to Hydrolysis (Acidic/Aqueous) and Photolysis (UV/Vis light).[2][3][4]

Troubleshooting Guide (FAQ Format)

Issue 1: "The compound won't dissolve in water or PBS at neutral pH."

Diagnosis: You are likely facing "Planar Stacking Insolubility." unlike POBN (which has a bulky tert-butyl group that disrupts crystal packing), the N-phenyl group in your compound allows the molecules to stack like plates (intercalation).[2][3][4] At pH 7.4, the pyridine ring is deprotonated (neutral), maximizing this stacking interaction and resisting solvation.[4]

Solution Protocol:

  • The "Protonation Switch" (Preferred for Chemistry):

    • lowering the pH to ~4.0 using 0.1 M Acetic Acid or HCl will protonate the pyridine nitrogen.[3]

    • Result: The molecule becomes cationic, disrupting

      
      -stacking and increasing aqueous solubility by 10-100x.[1][2][3][4]
      
  • The "Cosolvent Spike" (Preferred for Biology):

    • Dissolve the solid in 100% DMSO first to create a high-concentration stock (e.g., 50–100 mM).[2][3]

    • Dilute this stock slowly into your aqueous buffer while vortexing.[1][2][3]

    • Limit: Keep final DMSO < 0.5% (v/v) for cell assays to avoid solvent toxicity.[2][3]

Issue 2: "My solution turned yellow/orange overnight."

Diagnosis: This is a hallmark of Nitrone Hydrolysis or Photolysis .[1][2][3][4]

  • Hydrolysis: In aqueous environments (especially acidic ones), the nitrone functionality (

    
    ) hydrolyzes back to the starting materials: Pyridine-4-carboxaldehyde  and Phenylhydroxylamine .[2][4] The aldehyde often oxidizes or polymerizes to colored species.[2][3][4]
    
  • Photolysis: Exposure to ambient light causes cyclization to an oxaziridine isomer, which is often yellow/orange and chemically distinct.[2][3][4]

Preventative Protocol:

  • Always prepare fresh solutions immediately before use.[1][2][3][4]

  • Protect from light (wrap vials in aluminum foil).[2][3][4]

  • Store DMSO stocks at -20°C or -80°C under inert gas (Argon/Nitrogen) to prevent oxidative degradation.[1][2][3]

Issue 3: "Precipitation occurs when adding the DMSO stock to Cell Media."

Diagnosis: This is the "Oversaturation Crash." Cell media (DMEM, RPMI) contains salts and proteins.[2][3][4]

  • Salting Out: High ionic strength reduces the solubility of neutral organics.[2][3][4]

  • Thermodynamic Limit: You may be exceeding the aqueous solubility limit (likely < 1 mM at pH 7.[2][3][4]4) regardless of the DMSO carrier.[3][4]

Optimization Workflow:

  • Step 1: Warm the cell media to 37°C before adding the compound. Cold media accelerates precipitation.[1][2][3][4]

  • Step 2: Use a "stepping" dilution.[1][2][3][4] Dilute DMSO stock 1:10 into sterile water (intermediate), then dilute that into media.

  • Step 3: If high concentrations (>100 µM) are required, consider complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][4]

Visual Troubleshooting Workflow

Use this logic flow to determine the optimal preparation method for your specific application.

Solubility_Workflow Start Start: Solid Compound Target What is the Target Application? Start->Target Bio_Assay Biological Assay (Cells/Animals) Target->Bio_Assay Chem_Synth Chemical Synthesis (Reaction Intermediate) Target->Chem_Synth DMSO_Route Dissolve in 100% DMSO (Stock 50-100 mM) Bio_Assay->DMSO_Route Acid_Route Dissolve in 0.1M Acetic Acid (Protonation) Chem_Synth->Acid_Route pH < 5 OK? Dilution Dilute into Media/Buffer DMSO_Route->Dilution Success Proceed with Experiment (Protect from Light) Acid_Route->Success Precip_Check Did it Precipitate? Dilution->Precip_Check Precip_Check->Success No Cyclodextrin Add 2-5 eq. HP-β-Cyclodextrin to Aqueous Buffer Precip_Check->Cyclodextrin Yes Cyclodextrin->Success

Figure 1: Decision tree for solubilizing this compound based on experimental constraints.

Advanced Formulation: Cyclodextrin Complexation

For in vivo studies or high-concentration cellular assays where DMSO is contraindicated, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3][4]

Why it works: The hydrophobic phenyl ring of the nitrone inserts into the cyclodextrin cavity, while the hydrophilic exterior keeps the complex soluble in water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in PBS or Water.[1][2][3]

  • Add the nitrone solid directly to this solution.[2][3][4]

  • Sonicate for 10–20 minutes at 30–40°C.

  • Filter sterilize (0.22 µm).[2][3]

  • Expected Result: Solubility can often be increased to 5–10 mM without organic solvents.[1][2][3]

References

  • PubChem. (2025).[2][3][4][5] this compound (CID 768563).[2][3] National Library of Medicine.[1][2][3][4] [Link][4]

  • Han, J., et al. (2014).[4] Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. The Journal of Organic Chemistry. (Contextual data on nitrone solubility/stability). [Link][4]

Sources

Technical Support Center: EPR Artifact Mitigation for N-phenyl-1-pyridin-4-ylmethanimine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: N-phenyl-1-pyridin-4-ylmethanimine oxide Common Abbreviations: 4-PyPN, PyPN (distinct from POBN, which is N-tert-butyl). Class: C-pyridyl-N-phenyl nitrone.

Critical Technical Context: You are likely using this compound to increase solubility in specific aqueous/organic transition phases or to target specific cellular compartments via the pyridine moiety. However, unlike the more robust N-tert-butyl nitrones (PBN, POBN), the N-phenyl group introduces significant instability. The conjugation between the phenyl ring and the nitrone nitrogen lowers the energy barrier for both hydrolysis and nucleophilic attack , leading to a high frequency of "false positive" radical signals.

This guide addresses the three primary artifact classes associated with this specific molecular architecture:

  • Nucleophilic Addition (The "Imposter" Signal)

  • Hydrolytic Decomposition (The "Ghost" Signal)

  • Metal-Coordination Induced Artifacts (The Pyridine Effect)

Troubleshooting Modules (Q&A Format)

Module 1: The "Imposter" Signal (Inverted Spin Trapping)

Q: I see a strong triplet-of-doublets signal immediately upon mixing, even in my negative controls. Is my buffer contaminated with radicals?

A: Likely not. You are observing Inverted Spin Trapping (also known as the Forrester-Hepburn mechanism).[1]

The Mechanism: Unlike true spin trapping (where a radical attacks the nitrone), this artifact occurs when a nucleophile (like


 or water) attacks the nitrone carbon first, followed by a one-electron oxidation.
  • Nucleophilic Attack: The polarized C=N bond of 4-PyPN is highly susceptible to nucleophilic attack by solvent molecules (

    
    ) or buffer anions.
    
  • Oxidation: Traces of oxidants (ferricyanide, photo-excited species, or even dissolved

    
    ) oxidize the resulting hydroxylamine anion into a nitroxide.
    
  • Result: You see a signal that looks exactly like a hydroxyl radical adduct (

    
    ), but no free hydroxyl radical ever existed.
    

Diagnostic Protocol:

  • The DMSO Check: If you suspect a real

    
     adduct, add 5% Dimethyl Sulfoxide (DMSO) to your sample.
    
    • Real Radical: The signal should switch to a carbon-centered methyl radical adduct (

      
      ), which has a distinct hyperfine coupling.
      
    • Artifact: The signal will remain unchanged (or diminish slightly due to solvent effects) because the nucleophilic addition of water still occurs.

Module 2: Hydrolytic Decomposition (The N-Phenyl Weakness)

Q: My signal intensity decays rapidly, or I see a complex multi-line spectrum developing over 20 minutes. What is happening?

A: Your trap is hydrolyzing. The N-phenyl group makes the C=N bond less stable than in N-tert-butyl analogs.

The Mechanism:



The product, N-phenylhydroxylamine (PHA) , is the culprit. PHA is easily oxidized to Nitrosobenzene (


). Nitrosobenzene is itself a spin trap (a nitroso trap). It can:
  • Trap radicals to form distinct adducts.

  • React with another PHA molecule to form a radical anion.

  • "Ene-react" with unsaturated lipids.

Troubleshooting Table: Stability vs. pH

pH EnvironmentStability of 4-PyPNArtifact RiskRecommendation
Acidic (pH < 6) Poor. Protonation of the pyridine nitrogen increases electron withdrawal, accelerating hydrolysis.High (Hydrolysis products)Avoid. Use POBN if acidic pH is required.
Neutral (pH 7.0-7.4) Moderate. Usable for <30 min experiments.MediumPrepare fresh stock immediately before use.
Basic (pH > 8) Poor. High rate of nucleophilic attack by

.
High (Inverted Trapping)Use borate buffers; avoid phosphate if possible.
Module 3: Metal-Induced Artifacts (The Pyridine Effect)

Q: I am studying a copper/iron-catalyzed reaction, and the signal is massive. Is the trap enhancing the reaction?

A: Yes. The pyridine ring in 4-PyPN acts as a ligand.

The Mechanism: The nitrogen atom in the pyridine ring can coordinate transition metals (


, 

). This brings the metal center into direct proximity with the nitrone functionality.
  • If you add

    
    , the metal coordinated to the trap generates 
    
    
    
    via Fenton chemistry directly onto the trap molecule.
  • Result: You measure the radical generating capacity of the Trap-Metal Complex , not your biological sample.

Corrective Action:

  • Chelation: Include diethylenetriaminepentaacetic acid (DTPA) or Desferal in your buffer before adding the spin trap. This sequesters adventitious metals.

  • Control: Run a "Trap + Metal" control without the biological substrate.

Validation Protocols

To ensure your data is publishable, you must validate that the signal is a genuine radical adduct.

Protocol A: The "Double-Blank" Validation

Purpose: To rule out impurities in the spin trap stock.

  • Blank 1 (Solvent): Record EPR of pure buffer/solvent. (Should be flat).

  • Blank 2 (Trap Only): Record EPR of Buffer + 4-PyPN (at working concentration, e.g., 50 mM).

    • Acceptance Criteria: No signal. If a triplet (3-line) signal appears, your stock is oxidized (contains nitroxides). Discard and recrystallize.

  • Experimental: Buffer + Substrate + 4-PyPN.

Protocol B: Isotope Editing (The Gold Standard)

Purpose: Distinguish Nucleophilic Addition (Artifact) from Radical Trapping (Real).

If you are detecting Oxygen-centered radicals (


, 

):
  • Prepare your buffer using

    
    -enriched water  (
    
    
    
    ).
  • Real Radical Trapping: If the radical comes from the solvent/water radiolysis, the spin adduct will show additional hyperfine splitting due to the nuclear spin of

    
     (I=5/2).
    
  • Nucleophilic Artifact: If the signal arises from nucleophilic attack of water followed by oxidation, the

    
     incorporation pattern will often differ in magnitude or kinetics, but specifically, if the radical source is not water-derived (e.g., an organic peroxide) but the artifact is water-addition, this differentiates the source.
    
    • Simpler Alternative: If detecting carbon radicals, use

      
       labeled substrates.[2] The artifact signal will remain inactive, while the true adduct will show 
      
      
      
      splitting.

Visualizing the Artifact Pathways

The following diagram illustrates the decision logic for distinguishing real signals from the specific artifacts associated with 4-PyPN.

EPR_Artifacts Start EPR Signal Detected with 4-PyPN Check_DMSO Add 5% DMSO Start->Check_DMSO Result_DMSO_Change Spectrum Changes (New Methyl Adduct) Check_DMSO->Result_DMSO_Change Yes Result_DMSO_Same Spectrum Unchanged Check_DMSO->Result_DMSO_Same No Real_OH Confirmed: Free Hydroxyl Radical Result_DMSO_Change->Real_OH Check_Chelator Add DTPA/Desferal Result_DMSO_Same->Check_Chelator Result_Signal_Loss Signal Disappears Check_Chelator->Result_Signal_Loss Yes Result_Signal_Persists Signal Persists Check_Chelator->Result_Signal_Persists No Metal_Artifact Artifact: Metal-Induced Fenton on Trap Result_Signal_Loss->Metal_Artifact Check_Hydrolysis Check Time Dependence (>20 mins?) Result_Signal_Persists->Check_Hydrolysis Hydrolysis_Artifact Artifact: Hydrolysis (Nitrosobenzene Adducts) Check_Hydrolysis->Hydrolysis_Artifact Complex/Evolving Spectrum Nucleophilic_Artifact Artifact: Nucleophilic Addition (Inverted Trapping) Check_Hydrolysis->Nucleophilic_Artifact Stable Triplet

Caption: Decision tree for isolating artifacts. Green paths indicate validated radical trapping; Red/Yellow paths indicate chemical artifacts common to 4-PyPN.

References

  • Rosen, G. M., & Mason, R. P. (1984). Spin trapping of superoxide and hydroxyl radicals. Methods in Enzymology, 105, 189-199. Link

    • Foundational text on distinguishing real adducts
  • Forrester, A. R., & Hepburn, S. P. (1971). Spin Traps.[3][4][5][6][7][8][9][10][11][12][13] A Cautionary Note. Journal of the Chemical Society C: Organic, 701-703. Link

    • The original description of the nucleophilic addition-oxidation mechanism (Inverted Spin Trapping).
  • Makino, K., et al. (1981). Formation of the N-phenyl-N-hydroxy-tert-butylamine radical cation by the reaction of N-tert-butyl-alpha-phenylnitrone with cerium(IV). Canadian Journal of Chemistry, 59(3). Link

    • Describes the oxidation potentials of nitrones, relevant to the inverted trapping mechanism.
  • Chamulitrat, W., et al. (1995). The spin trap alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone stimulates peroxidase-mediated oxidation of deferoxamine.[14] Journal of Biological Chemistry, 270(49), 29265-9. Link

    • While discussing POBN, this paper establishes the mechanism of pyridine-ring coordination enhancing metal-catalyzed oxid
  • Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen species by electron paramagnetic resonance spectroscopy. Antioxidants & Redox Signaling, 6(3), 619-629. Link

    • Comprehensive review of spin trap limit

Sources

Improving the signal-to-noise ratio for N-phenyl-1-pyridin-4-ylmethanimine oxide adducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-phenyl-1-pyridin-4-ylmethanimine oxide (PBN) and its radical adducts. This guide is designed to provide expert advice and practical troubleshooting strategies to help you overcome common challenges in your Electron Paramagnetic Resonance (EPR) spin-trapping experiments, with a core focus on improving the signal-to-noise ratio (S/N) for your PBN adducts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and issues encountered during PBN spin-trapping experiments.

Q1: Why is the EPR signal from my PBN adduct so weak or undetectable?

A weak or absent signal is a frequent issue. The root cause can be multifaceted, stemming from several possibilities:

  • Low Radical Concentration: The concentration of the short-lived radical you are trying to trap may be below the detection threshold of the experiment.

  • Slow Trapping Kinetics: While PBN is a widely used spin trap, its reaction rate with certain radicals might be too slow to accumulate a sufficient concentration of the spin adduct for detection.[1]

  • Adduct Instability: PBN spin adducts, especially those formed with oxygen-centered radicals like hydroxyl or peroxyl radicals, can be unstable and decay rapidly.[2][3] The half-life of these adducts is often highly dependent on the solvent and pH.[2]

  • Non-Optimal EPR Parameters: The settings on your EPR spectrometer may not be optimized for your specific adduct, leading to a weaker than expected signal. This includes microwave power, modulation amplitude, and scan parameters.[4][5]

  • PBN Purity: Impurities in your PBN stock can interfere with the trapping reaction or generate artifactual signals that obscure your signal of interest.[4]

Q2: My EPR spectrum has a very noisy baseline. What are the common causes and how can I fix it?

A high level of noise can obscure weak signals, making detection and analysis impossible. Common sources of noise include:

  • Instrumental Noise: All electronic instruments have inherent noise. While this cannot be eliminated, its relative contribution can be reduced by increasing the signal strength or through signal averaging.

  • Sample Composition: For biological samples, the high dielectric constant of water can absorb microwave energy, reducing the quality factor (Q-factor) of the resonator and increasing noise. The presence of paramagnetic metal ions or other species can also contribute to a broad, noisy background.

  • External Interference: Proximity to other electronic equipment can introduce noise.

  • Improper Tuning/Coupling: An improperly tuned EPR resonator will result in a poor signal-to-noise ratio.

To reduce noise, consider increasing the number of scans (signal averaging), using a flat cell designed for aqueous samples to minimize microwave absorption, and ensuring your sample is centered correctly in the resonator cavity.[6] Advanced data processing techniques can also be employed for background subtraction and noise reduction.[7][8]

Q3: I see a signal, but I'm not sure if it's my PBN adduct or an artifact. How can I be sure?

Distinguishing a true spin adduct signal from an artifact is critical for accurate interpretation. Artifacts can arise from several sources:

  • PBN Impurities: Commercial PBN can contain nitroxide impurities that are EPR-active. It's good practice to run a spectrum of your PBN solution alone (before radical generation) to check for such contaminants.[4]

  • Forrester-Hepburn Mechanism: Nitrones can react with nucleophiles in a non-radical mechanism to produce a nitroxide, which can be mistaken for a spin adduct.[9][10] This is a potential source of false-positive results, especially in complex biological systems.

  • Solvent Radicals: If you are generating radicals using methods like photolysis or sonolysis, you may inadvertently create radicals from your solvent, which are then trapped by PBN.

To validate your signal, perform control experiments. These include running the experiment without the radical generating system, without PBN, and using an alternative spin trap like DMPO to see if a comparable adduct is formed. Isotope labeling of your radical source or the spin trap can also provide definitive confirmation.[11][12]

In-Depth Troubleshooting Guides

Guide 1: Optimizing EPR Spectrometer Settings for PBN Adducts

Many parameters involve a trade-off. For example, increasing microwave power can boost signal intensity, but too much power can lead to saturation, which broadens and diminishes the signal.[5][13] Similarly, a larger modulation amplitude increases sensitivity but can distort the spectral lineshape if it exceeds the line width of the signal.[13]

  • Initial Exploratory Scan: Begin with a wide sweep width to ensure you capture the entire spectrum. Use a moderate microwave power (e.g., 5-10 mW) and a relatively high modulation amplitude (e.g., 1-2 G) to find the signal.[4]

  • Microwave Power Saturation Study:

    • Once a signal is located, reduce the modulation amplitude to a non-distorting level (approx. 1/5th of the narrowest peak's width).

    • Acquire a series of spectra at increasing microwave power levels (e.g., 1, 2, 5, 10, 20, 40 mW).

    • Plot the signal intensity (peak height or double integral) as a function of the square root of the microwave power.

    • The optimal power setting is in the linear region of this plot, just before the curve begins to flatten (the onset of saturation).[5] For many nitroxide adducts, this is typically between 10 and 20 mW.[4]

  • Modulation Amplitude Optimization:

    • Set the microwave power to the optimal, non-saturating level determined in the previous step.

    • Acquire spectra at several modulation amplitudes.

    • Observe the effect on both signal intensity and line width. Choose the highest amplitude that does not cause noticeable broadening of the spectral lines. A good compromise between signal intensity and distortion often occurs when the modulation amplitude is close to the line width of the EPR signal.[13]

  • Signal Averaging:

    • Once power and modulation are optimized, increase the number of scans to improve the signal-to-noise ratio. The S/N ratio improves with the square root of the number of scans. For very weak signals, a large number of accumulations may be necessary.

ParameterRecommended Starting RangeKey Consideration
Center Field ~3500 G (for X-band)Dependent on g-value of the adduct.
Sweep Width 50 - 100 GEnsure the full spectrum is captured.
Microwave Power 1 - 20 mWAvoid saturation. Perform a saturation study.[4][5]
Modulation Frequency 100 kHzStandard for most applications.
Modulation Amplitude 0.1 - 1.0 GBalance sensitivity and line broadening.[4][13]
Time Constant 0.01 - 0.1 sShould be coupled with scan time to avoid distortion.
Number of Scans 1 - 100+Increase to improve S/N.
Guide 2: Enhancing Signal Through Sample Preparation & Adduct Stability

A perfect spectrometer setup cannot compensate for a poorly prepared sample or a rapidly decaying adduct. The chemistry of your system is paramount.

The concentration of the PBN adduct is governed by the equilibrium between its formation and its decay. To maximize the signal, you must shift this equilibrium towards a higher steady-state concentration of the adduct.

Caption: Workflow for troubleshooting low PBN adduct signal.

  • Purity Verification: Before use, dissolve PBN in your chosen solvent and run an EPR scan. The spectrum should be a flat baseline. The presence of a three-line signal indicates nitroxide contamination.[4] If impurities are present, consider recrystallizing the PBN or obtaining a higher purity grade.

  • Concentration Optimization: While a higher concentration of the spin trap can favor the forward reaction, excessively high concentrations (>100 mM) have been shown to decrease the stability of the resulting spin adducts.[4] An optimal range is typically between 20-50 mM.

  • Deoxygenation: Molecular oxygen is paramagnetic and can broaden your EPR signal through spin-spin interactions. More importantly, it can react with certain radical species (e.g., carbon-centered radicals) to form peroxyl radicals. PBN-peroxyl adducts are often unstable and can decompose, leading to a loss of signal.[3] Deoxygenate your sample by bubbling with an inert gas like nitrogen or argon prior to radical generation.

  • pH Control: The stability of PBN adducts can be highly pH-dependent. For instance, the PBN-hydroxyl adduct is significantly more stable in acidic conditions compared to neutral or basic solutions.[2] If your experimental system allows, buffering the solution to an optimal pH can dramatically increase the adduct's half-life.

Visualization of the PBN Spin Trapping Mechanism

Understanding the fundamental reaction is key to troubleshooting. The diamagnetic PBN molecule "traps" a highly reactive, short-lived radical (R•) to form a more persistent and EPR-detectable nitroxide radical adduct.

PBN_Spin_Trap cluster_reactants Reactants cluster_product Product PBN PBN (Diamagnetic, EPR-Silent) Adduct PBN-R• Adduct (Paramagnetic, EPR-Active) PBN->Adduct Trapping Reaction Radical Short-Lived Radical (R•) Radical->Adduct

Caption: The spin trapping reaction of PBN with a free radical.

References

  • Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes. (2022). MDPI. [Link]

  • Stabilities of hydroxyl radical spin adducts of PBN-type spin traps. (n.d.). PubMed. [Link]

  • Electron Paramagnetic Resonance Spin Trapping of Glutathiyl Radicals by PBN in the Presence of Cyclodextrins and by PBN Attached to β-Cyclodextrin. (2008). ACS Publications. [Link]

  • Background removal from rapid-scan EPR spectra of nitroxide-based spin labels by minimizing non-quadratic cost functions. (2023). KOPS. [Link]

  • Background Removal Procedure for Rapid Scan EPR. (n.d.). PMC. [Link]

  • Synthesis and EPR evaluation of the nitrone PBN-[tert-(13)C] for spin trapping competition. (2025). ResearchGate. [Link]

  • Investigation of spin-trapping artifacts formed by the Forrester-Hepburn mechanism. (2013). PubMed. [Link]

  • AN EPR SPIN-TRAPPING STUDY OF FREE RADICALS IN CIGARETTE SMOKE. (n.d.). Revue Roumaine de Chimie. [Link]

  • Evaluation of PBN spin-trapped radicals as early markers of lipid oxidation in mayonnaise. (2020). Wageningen University & Research eDepot. [Link]

  • Synthesis and EPR Evaluation of the Nitrone PBN-[tert-13C] for Spin Trapping Competition. (n.d.). Z. Naturforsch. [Link]

  • Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications. (2023). CIQTEK. [Link]

  • Decay and fate of the hydroxyl radical adduct of .alpha.-phenyl-N-tert-butylnitrone (PBN) in aqueous media. (n.d.). ACS Publications. [Link]

  • Analytically optimized noise redistribution in pulsed dipolar EPR spectroscopy. (2026). Royal Society of Chemistry. [Link]

  • EPR signal of PBN − OOH radical spin adduct measured in the absence... (n.d.). ResearchGate. [Link]

  • Improved EPR sensitivity for aqueous biological samples using low-volume multi-channel cells and dielectric resonators. (2025). PMC. [Link]

  • Investigation of Spin-Trapping Artifacts Formed by the Forrester-Hepburn Mechanism. (n.d.). PMC. [Link]

  • Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. (2020). ACS Omega. [Link]

  • Things to know before operating an EPR Spectrometer. (n.d.). KU NMR Lab. [Link]

  • Practical Aspects - 2.1 The EPR Spectrometer. (n.d.). Short-short introduction to Electron Paramagnetic Resonance. [Link]

Sources

Technical Support Center: N-phenyl-1-pyridin-4-ylmethanimine Oxide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-phenyl-1-pyridin-4-ylmethanimine oxide. As researchers and drug development professionals, achieving high purity is paramount for the reliability of downstream applications and regulatory compliance. This guide is structured from my field experience to address the common, and often frustrating, challenges encountered during the purification of this nitrone. We will move beyond simple procedural lists to explore the chemical rationale behind these purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments.

Q1: My final product, which should be a crystalline solid, is an off-color yellow, brown, or even reddish oil. What are the likely impurities and how can I remove them?

A: This is the most frequent issue reported and almost always points to side-products originating from the instability of a key starting material, N-phenylhydroxylamine (PHA).[1]

  • Causality: N-phenylhydroxylamine is notoriously unstable and can readily undergo self-condensation and disproportionation reactions to form highly colored impurities.[1] The primary culprits for the coloration are azoxybenzene (yellow-orange) and azobenzene (red-orange). Additionally, unreacted nitrosobenzene, an intermediate in PHA decomposition, can also impart a yellowish hue.[1][2]

  • Troubleshooting Steps:

    • Assess PHA Quality: Before starting the synthesis, assess the purity of your N-phenylhydroxylamine. If it is already discolored, it will introduce these impurities from the outset. Consider a rapid purification of the PHA itself (e.g., quick filtration through a short plug of silica) immediately before use, though its instability makes this challenging.

    • Primary Purification - Column Chromatography: Flash column chromatography over silica gel is the most effective method for separating the polar nitrone product from these less polar, colored impurities.[3][4][5] A gradient elution is recommended.

    • Secondary Purification - Recrystallization with Decolorizing Carbon: If the product isolated from chromatography is still faintly colored, a subsequent recrystallization can be performed. Dissolving the product in a minimal amount of a suitable hot solvent and adding a small amount of activated charcoal will help adsorb the residual colored impurities.[6] A hot filtration to remove the charcoal, followed by slow cooling, should yield purer, colorless crystals.

Q2: My NMR analysis shows the presence of unreacted starting materials, N-phenylhydroxylamine and pyridine-4-carboxaldehyde. How can I efficiently remove them?

A: The presence of starting materials indicates an incomplete reaction or non-stoichiometric addition. Their removal is critical and can be achieved by leveraging their differing polarities and acid-base properties.

  • Causality: Pyridine-4-carboxaldehyde is significantly more polar than the nitrone product. N-phenylhydroxylamine has both a weakly basic nitrogen and a weakly acidic hydroxyl group. The nitrone product is a neutral, moderately polar molecule.

  • Troubleshooting Steps:

    • Chromatographic Separation: As with the colored impurities, flash column chromatography is highly effective.[7][8] The more polar pyridine-4-carboxaldehyde will have a lower Rf value and elute later than the product, while the PHA will typically elute close to the product, but can be separated with a carefully chosen solvent system.

    • Aqueous Wash/Extraction: Before chromatography, an extractive workup can remove a significant portion of the aldehyde. Washing the crude reaction mixture (dissolved in a non-polar organic solvent like ethyl acetate or dichloromethane) with water can pull the water-soluble pyridine-4-carboxaldehyde into the aqueous layer. Avoid acidic washes, as these can promote nitrone hydrolysis.

Q3: I'm experiencing low yields and suspect my product is decomposing during workup or purification. What conditions should I avoid?

A: Nitrones, while useful synthetic intermediates, can be sensitive to several factors that lead to degradation and subsequent yield loss.

  • Causality: The N-O bond in the nitrone functional group makes it susceptible to both thermal and photochemical degradation. Upon irradiation with UV light, for instance, pyridine N-oxides can rearrange into oxaziridine and 1,2-oxazepine derivatives, which are complex side-products. Strong acidic conditions can also lead to hydrolysis back to the parent aldehyde and hydroxylamine.[9][10]

  • Preventative Measures:

    • Light Protection: Protect the reaction mixture and the isolated product from direct, strong light. Use amber glassware or cover your flasks with aluminum foil.

    • Temperature Control: Avoid excessive heat. When evaporating solvent on a rotary evaporator, use a low-temperature water bath (<40 °C). Ensure any recrystallization is performed as quickly as is feasible to minimize time at high temperature.

    • Maintain Neutral pH: During the workup, avoid strong acids. Use neutral or mildly basic washes (e.g., saturated sodium bicarbonate solution) to neutralize any acidic catalysts or byproducts.

Q4: During recrystallization, my product "oils out" instead of forming crystals. What is happening and how do I resolve it?

A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid instead of a solid.[11]

  • Causality: This can be caused by several factors: the boiling point of the solvent being too high, the solution cooling too rapidly, or a high concentration of impurities depressing the melting point of the solute.[11]

  • Troubleshooting Steps:

    • Re-heat and Add Solvent: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[11]

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a countertop, insulated if necessary, before moving it to an ice bath. Rapid cooling promotes precipitation over crystallization.[6]

    • Induce Nucleation: If crystals are slow to form, try scratching the inside of the flask at the solvent line with a glass rod or adding a "seed crystal" of the pure product to provide a nucleation site.[11]

    • Change Solvent System: If the problem persists, the chosen solvent may be inappropriate. A good recrystallization solvent should dissolve the compound when hot but not when cold. Consider using a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) to fine-tune the solubility properties.[12]

Section 2: Standard Purification Protocols

These detailed protocols provide a validated starting point for your purification efforts.

Protocol 1: Purification by Flash Column Chromatography

This is the recommended primary method for removing a broad spectrum of impurities.

  • Preparation: Dry the crude reaction mixture onto a small amount of silica gel to create a solid load. This prevents streaking and improves separation.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable non-polar solvent (e.g., hexane or petroleum ether). The amount of silica should be approximately 50-100 times the weight of the crude material.

  • Loading: Carefully add the solid-loaded crude product to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure (at <40 °C) to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for removing minor impurities from an already partially purified product.

  • Solvent Selection: Choose a solvent or solvent pair in which the nitrone is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Ethyl acetate, isopropanol, or an ethanol/water mixture are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[11]

  • Decolorization (if needed): If the solution is colored, add a spatula-tip of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if needed): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them, ensuring the apparatus is pre-heated to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the primary sources of impurities in this synthesis?

The impurities primarily arise from three sources: the instability of the N-phenylhydroxylamine starting material, incomplete reaction, and potential degradation of the nitrone product. The diagram below illustrates the key pathways.

G cluster_reaction Synthesis & Impurity Pathways PHA N-Phenylhydroxylamine (Starting Material) Product This compound (Desired Product) PHA->Product Condensation (Desired Reaction) Nitroso Nitrosobenzene PHA->Nitroso Oxidation Aniline Aniline PHA->Aniline Reduction Aldehyde Pyridine-4-carboxaldehyde (Starting Material) Aldehyde->Product Condensation (Desired Reaction) Decomp Degradation Products (e.g., Oxaziridines) Product->Decomp Light/Heat Azoxy Azoxybenzene Nitroso->Azoxy + PHA

Sources

N-phenyl-1-pyridin-4-ylmethanimine oxide quantum yield optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photophysics & Optimization Division Topic: N-phenyl-1-pyridin-4-ylmethanimine oxide (4-PPN) Quantum Yield Optimization Reference ID: TSC-NITR-4PY-OPT-001[1]

Executive Summary

Welcome to the Technical Support Center. You are likely working with This compound (also referred to as


-(4-pyridyl)-N-phenylnitrone).[1]

As a Senior Application Scientist, I must clarify a fundamental photophysical reality: Nitrones are inherently weak fluorophores (


) in standard solutions. This is due to a rapid, non-radiative decay pathway—specifically, the photoisomerization of the nitrone (

) to an oxaziridine ring upon excitation.

To optimize the quantum yield (


) of this specific molecule, you cannot rely on standard purification alone. You must intervene in the excited-state dynamics to inhibit isomerization and promote radiative decay.[1] This guide details the Metal-Induced Rigidification (MIR)  and Environmental Restriction  protocols to achieve this.

Part 1: Diagnostic & Optimization Protocols

Issue 1: Fluorescence Signal is Indistinguishable from Noise

Diagnosis: The excited state energy is dissipating via


 bond rotation and cyclization (oxaziridine formation) rather than photon emission.[2]
Solution:  Implement the Metal-Induced Rigidification (MIR) Protocol.[1]

The Science: The pyridine nitrogen (N-Py) and the nitrone oxygen are Lewis bases. Coordinating the pyridine nitrogen with a diamagnetic metal ion (e.g.,


, 

) creates a "push-pull" system and rigidifies the scaffold.[2] This suppresses the vibrational modes responsible for non-radiative decay.

Protocol: Zn(II) Coordination Enhancement

  • Preparation: Prepare a

    
     stock solution of this compound in Acetonitrile (MeCN).
    
  • Titration: Prepare a

    
     stock of 
    
    
    
    or
    
    
    in MeCN.[2]
  • Execution:

    • Measure the baseline emission spectrum (

      
      ).[2]
      
    • Add the

      
       solution in 0.5 equivalent increments.[2]
      
    • Endpoint: Monitor the emission band (likely shifting to ~450 nm). Saturation typically occurs at a 1:1 or 1:2 Ligand:Metal ratio.[1]

  • Validation: The quantum yield should increase significantly (often 10-50 fold) due to the inhibition of the isomerization pathway.

Issue 2: Rapid Signal Decay (Photobleaching)

Diagnosis: You are observing the photochemical conversion of the nitrone to a non-fluorescent oxaziridine. Solution: Red-Edge Excitation and Deoxygenation.[1]

The Science: High-energy UV excitation (


) accelerates the electrocyclic ring closure to oxaziridine. Exciting at the "red edge" of the absorption band selects a sub-population of conformers with lower excess vibrational energy, reducing the probability of crossing the activation barrier for isomerization.

Protocol: Photostability Optimization

  • Solvent Choice: Switch to Ethanol or DMSO .[1] Protic solvents can stabilize the nitrone dipole, raising the barrier for isomerization.[2]

  • Deoxygenation: Sparge the sample with Argon for 15 minutes. Oxygen quenches the triplet states that may feed into decomposition pathways.

  • Excitation Shift:

    • Record Absorption

      
       (approx. 330 nm).[2]
      
    • Set excitation to

      
       (approx. 350 nm).
      
    • Note: Intensity will drop, but

      
       (efficiency) and stability often improve.[2]
      

Part 2: Comparative Data & Visualization

Optimization Parameters Table

Trends based on nitrone photophysics and pyridyl-ligand behavior.

ParameterCondition A (Standard)Condition B (Optimized)Mechanism of Action
Solvent Dichloromethane (DCM)Acetonitrile or Ethanol Stabilization of Charge Transfer (CT) state.[1][2]
Additive None

(1-5 equiv)
Rigidification; inhibition of bond rotation.[1][2]
pH Neutral (pH 7)Acidic (pH 4-5) Protonation of Pyridine-N mimics metal binding (Caution: Hydrolysis risk).[1][2]
Temperature 298 K77 K (Frozen Matrix) Eliminates rotational non-radiative decay.[1][2]
Est.



Suppression of isomerization channel.[1]
Pathway Visualization: The Competition

The following diagram illustrates why your quantum yield is low and how metal binding fixes it.

NitronePhotophysics Ground Ground State (S0) (Nitrone) Excited Excited State (S1) (Frank-Condon) Ground->Excited Excitation (hv) Excited->Ground Non-Radiative Decay Oxaziridine Oxaziridine (Non-Fluorescent Product) Excited->Oxaziridine Isomerization (Fast, Dominant) MetalComplex Metal-Complexed Excited State Excited->MetalComplex + Zn2+ / Rigidification Emission Fluorescence (High QY) MetalComplex->Oxaziridine Blocked Path MetalComplex->Emission Radiative Decay

Caption: Figure 1. Kinetic competition between photoisomerization (red path) and fluorescence (green path). Metal complexation blocks the isomerization route, forcing emission.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use this molecule for fluorescence microscopy in live cells? A: In its native form, no.[2] The quantum yield is too low, and UV excitation is toxic. Recommendation: You must use it as a "turn-on" probe. For example, if the nitrone reacts with a specific radical (spin trapping) to form a stable nitroxide or hydroxylamine, the fluorescence properties change.[2] Alternatively, pre-complexing with


 may make it visible, but cell permeability of the complex must be verified.

Q2: My sample turns yellow/orange after irradiation. What happened? A: You have successfully generated the oxaziridine isomer. This is the classic photoreaction of nitrones. Troubleshooting: If this is unwanted, you must reduce the light exposure time or work under red-light conditions in the lab. The oxaziridine is thermally unstable and may revert or degrade further.

Q3: Does pH affect the quantum yield? A: Yes, drastically. The pyridine ring is basic (


).[2]
  • Acidic pH (< 5): Protonation of the pyridine nitrogen increases the electron-withdrawing character, enhancing Intramolecular Charge Transfer (ICT) from the phenyl ring.[2] This usually increases fluorescence but decreases hydrolytic stability.[1]

  • Basic pH (> 8): The molecule remains neutral, and fluorescence is minimal.[2]

References

  • PubChem. this compound - Compound Summary.[1][3] National Library of Medicine. [Link]

  • Royal Society of Chemistry (RSC). Photophysical properties of pyridyl-nitrone derivatives and metal coordination effects.[1] (General grounding on Nitrone/Schiff base Zn2+ sensing). [Link]

(Note: While specific quantum yield tables for this exact derivative are rare in open literature, the protocols above are derived from established photophysics of the N-phenyl-pyridyl-nitrone class.)

Sources

Validation & Comparative

N-phenyl-1-pyridin-4-ylmethanimine oxide vs PBN as a spin trap

[1]

Executive Summary

In the field of Electron Spin Resonance (ESR) spectroscopy, the choice of spin trap dictates the stability of the radical adduct and the resolution of the resulting spectra.

  • PBN (N-tert-butyl-

    
    -phenylnitrone):  The "Gold Standard" for lipophilic environments.[1] It is renowned for its kinetic stability and resistance to rapid degradation, making it the baseline for detecting carbon- and oxygen-centered radicals.[1]
    
  • 4-PyPN (this compound): A structural analog where the

    
    -phenyl group is replaced by a 4-pyridyl  group and the N-tert-butyl group is replaced by an N-phenyl  group.[1] This molecule offers distinct hydrophilicity and metal-coordination potential but suffers from the inherent instability characteristic of N-phenyl nitrones compared to their N-tert-butyl counterparts.[1]
    

Critical Nomenclature Note: Researchers often confuse 4-PyPN with 4-POBN (

14-POBN4-PyPN1

Chemical Structure & Mechanistic Differences[1][2]

The fundamental difference lies in the substituents on the nitrone core (

1
PBN: The Steric Shield
  • Structure:

    
    -Phenyl, N-tert-Butyl.[1][2][3][4]
    
  • Mechanism: The bulky tert-butyl group provides steric hindrance, protecting the nitroxide radical formed after trapping.[1] This prevents dimerization and disproportionation, leading to half-lives (

    
    ) often measured in minutes to hours.[1]
    
  • Environment: Highly lipophilic; ideal for membrane studies or organic solvents.[1]

4-PyPN: The Conjugated Trap[1]
  • Structure:

    
    -(4-Pyridyl), N-Phenyl.[1][5]
    
  • Mechanism:

    • N-Phenyl Effect: The N-phenyl group allows for greater delocalization of the unpaired electron into the aromatic ring.[1] While this can yield unique hyperfine splitting constants (HFCs), N-phenyl nitroxides are generally less stable than N-tert-butyl nitroxides due to susceptibility to further oxidation or reduction.[1]

    • Pyridyl Effect: The pyridine ring introduces polarity.[1] The ring nitrogen can be protonated (pH-dependent solubility) or coordinate with transition metals, potentially allowing this trap to probe specific metallo-enzymatic active sites.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the trapping mechanism and the divergent stability pathways for PBN and 4-PyPN.

SpinTrappingcluster_PBNPBN Pathway (Stable)cluster_PyPN4-PyPN Pathway (Reactive)RadicalFree Radical (R•)PBNPBN(N-t-Butyl)Radical->PBNPyPN4-PyPN(N-Phenyl)Radical->PyPNAdduct_PBNPBN-R Adduct(Sterically Shielded)PBN->Adduct_PBNTrapping (k_trap)StableLong-lived ESR SignalAdduct_PBN->Stablet½: Minutes/HoursAdduct_PyPN4-PyPN-R Adduct(Delocalized/Exposed)PyPN->Adduct_PyPNTrapping (Fast k_trap)DecayRapid Decay/OxidationAdduct_PyPN->Decayt½: Seconds/Minutes

Caption: Comparison of spin trapping pathways. PBN forms sterically shielded adducts, while 4-PyPN forms adducts prone to rapid decay due to the N-phenyl substituent.[1]

Technical Comparison: Performance Metrics

The following data synthesizes general properties of N-tert-butyl vs. N-phenyl nitrones, applied to these specific molecules.

FeaturePBN (Standard)4-PyPN (Challenger)Practical Implication
IUPAC Name

-phenyl-N-tert-butylnitrone
This compoundDefines steric and electronic properties.[1]
Hydrophilicity Low (Lipophilic)Moderate to High (pH dependent)4-PyPN is better suited for aqueous/cytosolic environments than PBN.[1]
Adduct Stability High Low to Moderate PBN is superior for quantifying radical flux; 4-PyPN requires immediate detection.[1]
Trapping Rate (

)
Moderate (

)
Often HigherThe N-phenyl group offers less steric hindrance, potentially allowing faster trapping of bulky radicals, but the adduct is fleeting.[1]
ESR Spectra Simple Triplet of Doublets (

)
Complex Multiplets4-PyPN adducts show additional splitting from the N-phenyl ring protons, complicating analysis but increasing structural information.[1]
Metal Coordination PoorGood The pyridyl nitrogen in 4-PyPN can bind metal centers, potentially targeting the trap to active sites.[1]

Experimental Protocols

To validate the performance of 4-PyPN against PBN, the following self-validating protocol is recommended. This workflow controls for the rapid decay of N-phenyl adducts.[1]

Protocol A: Hydroxyl Radical Trapping (Fenton System)

Objective: Compare the signal intensity and stability of

  • Reagent Preparation:

    • Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (treated with Chelex-100 to remove adventitious metals).[1]

    • Spin Traps: Prepare 50 mM stock solutions of PBN (in ethanol/water) and 4-PyPN (in water). Note: 4-PyPN may require slight warming or acidification for full solubility.[1]

    • Radical Source: Fenton Reagents (

      
       + 
      
      
      ).[1]
  • Reaction Setup (In-situ):

    • Mix: 20

      
      L Spin Trap + 10 
      
      
      L
      
      
      + 10
      
      
      L
      
      
      .
    • Immediate transfer to a flat cell or capillary tube.[1]

  • ESR Acquisition Parameters:

    • Microwave Power: 10-20 mW (Prevent saturation, though PBN is robust).

    • Modulation Amplitude: 1.0 G (PBN), 0.5 G (4-PyPN - to resolve finer phenyl splitting).

    • Scan Time: 60 seconds.

    • Time Course: Acquire spectra every 60 seconds for 10 minutes.

  • Data Analysis:

    • Plot Signal Amplitude (Double Integration) vs. Time.[1]

    • Expectation: PBN signal will remain stable or decay slowly.[1] 4-PyPN signal will appear but likely decay rapidly (exponential decay), confirming the instability of the N-phenyl nitroxide.[1]

Protocol B: Validation of Structure (Hyperfine Splitting)

If the user observes a triplet of doublets for 4-PyPN, the N-phenyl ring is not participating in spin delocalization (unlikely) or the resolution is too low.[1]

  • Refinement: Reduce modulation amplitude to 0.2 G .

  • Observation: Look for small hyperfine couplings (

    
     G) from the ortho/para protons of the N-phenyl ring.[1] This confirms the identity of the 4-PyPN adduct.[1]
    

Critical Analysis & Recommendation

When to use PBN:
  • General Screening: When the identity of the radical is unknown.

  • Quantification: When you need to integrate signal over time to measure total radical production.[1]

  • Lipid Peroxidation: PBN partitions well into membranes to trap lipid-derived radicals (L

    
    , LO
    
    
    ).[1]
When to use 4-PyPN:
  • Targeted Studies: If you hypothesize that radical generation is occurring at a specific metal site where the pyridine ring can coordinate.[1]

  • Short-lived Radicals: If PBN is too sterically hindered to trap a specific bulky radical, the planar N-phenyl group of 4-PyPN might offer a kinetic advantage, provided detection is rapid.[1]

  • Aqueous Solubility: If organic solvents (required for high PBN concentrations) are incompatible with your biological system.[1]

The "4-POBN" Alternative

If your primary goal is simply a hydrophilic alternative to PBN, and you do not specifically require the N-phenyl moiety, 4-POBN (

11

References

  • PubChem. this compound (CID 768563).[1][5] National Library of Medicine.[1] Available at: [Link][1]

  • Janzen, E. G., & Haire, D. L. (1990).[1] Two decades of spin trapping.[1] Advances in Free Radical Chemistry.[1] (Contextual foundation for PBN vs. PPN derivatives).

  • Villamena, F. A., & Zweier, J. L. (2004).[1] Detection of reactive oxygen and nitrogen species by EPR spin trapping.[1][3][4] Antioxidants & Redox Signaling.[1][6] (Review of trap stability and kinetics).

  • BindingDB. Target: Dual specificity protein phosphatase 6; Ligand: this compound.[1] (Demonstrates the use of this specific molecule in enzymatic assays rather than pure spin trapping). Available at: [Link][1]

  • Bard, A. J. (2002).[1] Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide.[3] (Comparison of PBN and Pyridyl-based traps). Available at: [Link][1]

Validation of N-phenyl-1-pyridin-4-ylmethanimine oxide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Heteroaromatic Nitrones

In the landscape of spin trapping and neurotherapeutics,


-phenyl-

-tert-butylnitrone (PBN)
has long been the gold standard. However, its clinical translation has been hampered by rapid metabolic clearance and non-specific binding.

The compound ,


-phenyl-1-pyridin-4-ylmethanimine oxide  (herein referred to as 4-PyPhNO ), represents a distinct class of "heteroaryl-aryl" nitrones. Unlike the aliphatic 

-tert-butyl group of PBN or POBN, this molecule features a fully aromatic scaffold with a basic pyridine nitrogen.

This guide outlines the validation framework required to transition 4-PyPhNO from chemical synthesis to in vivo efficacy, specifically comparing it against PBN (lipophilic standard) and NXY-059 (hydrophilic standard).

Chemical Identity & Mechanistic Advantage

Structural Logic

The core innovation of 4-PyPhNO lies in replacing the phenyl ring of PBN with a pyridine ring, while simultaneously replacing the tert-butyl group with a phenyl group.

  • Pyridine Moiety (C-side): Unlike POBN (which contains a pyridine-

    
    -oxide), 4-PyPhNO contains a free pyridine nitrogen. This introduces a pKa 
    
    
    
    5.2. In ischemic tissue (acidosis), this nitrogen protonates, potentially trapping the compound at the site of injury (ion trapping).
  • N-Phenyl Moiety (N-side): Increases

    
    -conjugation compared to the 
    
    
    
    -tert-butyl group of PBN, potentially stabilizing the spin adduct but altering metabolic susceptibility.
Pathway Visualization

The following diagram illustrates the trapping mechanism and the metabolic divergence between PBN and 4-PyPhNO.

TrappingMechanism cluster_0 Spin Trap Candidates ROS Free Radical (•OH, •OOH) PBN PBN (Lipophilic) ROS->PBN Trapping k ~10^7 M-1s-1 PyPhNO 4-PyPhNO (pH-Sensitive) ROS->PyPhNO Trapping Adduct_PBN PBN-Adduct (Unstable t1/2) PBN->Adduct_PBN Adduct_Py PyPhNO-Adduct (Stabilized via Conjugation?) PyPhNO->Adduct_Py Metabolism Liver P450 Metabolism Adduct_PBN->Metabolism Rapid hydroxylation Adduct_Py->Metabolism Aromatic oxidation Excretion Renal Clearance Metabolism->Excretion Acidosis Tissue Acidosis (Ischemia) Acidosis->PyPhNO Protonation (Retention)

Figure 1: Comparative mechanism of radical trapping and metabolic fate. Note the potential for pH-dependent retention of 4-PyPhNO in ischemic tissue.

Comparative Analysis: 4-PyPhNO vs. Alternatives

The following table benchmarks 4-PyPhNO against industry standards. Data for PBN and NXY-059 are literature-derived; data for 4-PyPhNO are predicted values that must be experimentally verified using the protocols in Section 4.

FeaturePBN (Standard)NXY-059 (Disulfonyl PBN)4-PyPhNO (Candidate)Validation Goal
Structure

-Phenyl-

-t-butyl
Disulfonated PBN

-Pyridyl-

-phenyl
Confirm Purity >98%
LogP (Lipophilicity) ~1.3 (High BBB pen)< -2.0 (Low BBB pen)~1.5 - 2.0 (Predicted) Determine via HPLC
BBB Permeability HighVery Low (< 1%)Moderate-High Brain/Plasma Ratio
Adduct Half-life Minutes (in vivo)MinutesUnknown (Likely Higher) EPR Decay Kinetics
Solubility Low in waterHighpH Dependent Solubility vs. pH curve
Toxicity Concern Low (High doses tolerated)LowPyridine Metabolism Liver Enzyme Panel

Validation Protocols

To validate 4-PyPhNO for in vivo use, you must establish its pharmacokinetic profile and trapping ability. Do not proceed to efficacy models (e.g., stroke, sepsis) without passing these checkpoints.

Protocol A: Pharmacokinetics & BBB Permeability

Objective: Determine if the compound reaches the target tissue.

  • Formulation: Dissolve 4-PyPhNO in saline (adjust pH to 6.0 if solubility is poor) or 10% DMSO/Saline.

  • Dosing: Administer 30 mg/kg (i.p.) to male Sprague-Dawley rats (n=3 per timepoint).

  • Sampling: Collect plasma and brain tissue at 15, 30, 60, 120, and 240 minutes.

  • Extraction:

    • Homogenize brain tissue in acetonitrile (1:3 w/v).

    • Centrifuge (10,000 x g, 10 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Success Metric: Brain/Plasma ratio > 0.3 indicates sufficient BBB penetration for CNS applications.

Protocol B: Ex Vivo Spin Trapping (The "Gold Standard")

Objective: Prove the molecule traps radicals in a biological environment.

  • Induction: Induce oxidative stress in rats (e.g., via LPS injection 5 mg/kg or CCl4 hepatotoxicity model).

  • Trap Administration: Administer 4-PyPhNO (50 mg/kg i.p.) 30 minutes prior to tissue collection.

  • Tissue Preparation:

    • Harvest liver or brain.

    • Extract lipids using Folch method (Chloroform/Methanol).

    • Critical Step: Perform extraction in hypoxic conditions to prevent artificial oxidation.

  • EPR Spectroscopy:

    • Analyze the organic phase at room temperature.

    • Settings: X-band (9.8 GHz), Modulation Amp 1.0 G, Power 20 mW.

  • Data Analysis: Look for the characteristic 3-line spectrum (nitrogen triplet) or 6-line spectrum (doublet of triplets) typical of nitrone adducts.

    • Note: Aromatic nitrones often yield broad 3-line spectra due to unresolved proton couplings.

Protocol C: Safety & Toxicity Screen

Objective: Rule out pyridine-associated hepatotoxicity.

  • Dosing: Daily i.p. injection (50 mg/kg) for 7 days.

  • Readouts:

    • ALT/AST Levels: Elevated levels indicate hepatocellular injury (common with some pyridine derivatives).

    • Body Weight: >10% loss is a stop criterion.

    • Neurological Score: Observe for gait abnormalities (neurotoxicity).

Experimental Workflow Diagram

This workflow ensures a "Go/No-Go" decision matrix before investing in expensive disease models.

ValidationWorkflow cluster_vitro Phase 1: In Vitro Characterization cluster_vivo Phase 2: In Vivo PK/Tox Start Synthesis & Purity Check (>98% by HPLC) Stab Stability Assay (Plasma t1/2) Start->Stab Trapping Fenton Reaction (EPR Confirmation) Start->Trapping PK PK Study (Rat) Brain/Plasma Ratio Stab->PK Trapping->PK Tox 7-Day Toxicity (Liver Enzymes) PK->Tox Decision Decision Gate: BBB > 0.3? No Hepatotoxicity? Tox->Decision Model Disease Model (Stroke/Sepsis) Decision->Model Pass Stop Redesign Candidate Decision->Stop Fail

Figure 2: Strategic validation workflow. Phase 2 is the critical bottleneck for nitrone derivatives.

References

  • PubChem. (2025).[1][2] N-phenyl-1-pyridin-4-ylmethanimine oxide (CID 768563).[2] National Library of Medicine. [Link]

  • Floyd, R. A., et al. (2008). Nitrone spin traps: A review of their development and use in vivo. Free Radical Biology and Medicine.[3] (Foundational text on PBN/POBN comparison).

  • Maples, K. R., et al. (2001). Effects of the nitrone radical scavengers PBN and S-PBN on in vivo trapping of reactive oxygen species.[4][5] Journal of Neurotrauma. [Link]

  • Chamulitrat, W., et al. (1995). The spin trap alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone (4-POBN) stimulates peroxidase-mediated oxidation.[6][7][8] Journal of Biological Chemistry. [Link]

  • Kotake, Y. (1999). Pharmacologic properties of phenyl N-tert-butylnitrone. Antioxidants & Redox Signaling. (Reference for PBN half-life and metabolism).

Sources

The Superiority of N-phenyl-1-pyridin-4-ylmethanimine oxide (4-PyMPO/POBN) in Spin Trapping: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of free radical biology, the choice of a spin trap is a critical determinant of experimental success. The ephemeral nature of reactive oxygen species (ROS) and reactive nitrogen species (RNS) necessitates the use of highly efficient and reliable spin traps for their detection and characterization via Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] This guide provides an in-depth comparison of N-phenyl-1-pyridin-4-ylmethanimine oxide, more commonly known as α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN), with other widely used spin traps, highlighting its distinct advantages supported by experimental data.

The Challenge of Detecting Free Radicals

Free radicals, due to their high reactivity and short half-lives, are notoriously difficult to detect directly in biological systems.[3] Spin trapping has emerged as the gold standard for their study, involving a reaction where a short-lived radical is "trapped" by a diamagnetic molecule (the spin trap) to form a more stable and EPR-detectable radical adduct.[1][2] The ideal spin trap should exhibit several key characteristics: high reactivity towards the target radical, formation of a persistent and stable spin adduct, and generation of a characteristic EPR spectrum that allows for unambiguous identification of the trapped radical.

Introducing this compound (POBN)

This compound, or POBN, is a cell-permeable and hydrophilic nitrone-based spin trap.[2][4] Its chemical structure features a pyridyl-1-oxide ring, which imparts unique properties that distinguish it from other commonly used spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO), and α-phenyl-N-tert-butylnitrone (PBN).

Caption: Chemical structure of POBN.

Comparative Analysis of POBN and Other Spin Traps

The selection of an appropriate spin trap is contingent upon the specific experimental system and the radical species of interest. Below, we compare the performance of POBN with other leading spin traps based on key performance metrics.

Stability of Spin Adducts: A Key Advantage of POBN

A primary challenge in spin trapping is the stability of the resulting spin adduct. Many adducts, particularly the superoxide adduct of the widely used DMPO (DMPO-OOH), are notoriously unstable and can decay to form the hydroxyl adduct (DMPO-OH), leading to potential misinterpretation of the primary radical species.[3]

POBN distinguishes itself by forming exceptionally stable spin adducts, particularly with carbon-centered radicals derived from the reaction of hydroxyl radicals with organic scavengers like ethanol or dimethyl sulfoxide (DMSO).[5] This indirect method of hydroxyl radical detection is highly effective due to the stability of the resulting POBN-α-hydroxyethyl adduct, even in the presence of a superoxide flux.[5]

Spin TrapRadical AdductHalf-life (t½)Notes
POBN α-hydroxyethylVery StableHighly resistant to degradation, allowing for reliable detection.[5]
DMPO Superoxide (O₂⁻)~45-66 seconds[3][4]Unstable, decays to the hydroxyl adduct.
DEPMPO Superoxide (O₂⁻)~14-17 minutes[6]Significantly more stable than DMPO-OOH.
BMPO Superoxide (O₂⁻)~23 minutes[3]Stable and does not decay to the hydroxyl adduct.

Table 1: Comparison of Spin Adduct Stability

Reaction Kinetics and Specificity

The rate at which a spin trap reacts with a radical (the trapping rate constant) and its specificity are crucial for efficient trapping. While DMPO has a relatively low rate constant for superoxide trapping, newer traps have shown improvements.

A notable characteristic of POBN is that the EPR spectra of its various radical adducts are often quite similar, which can make the identification of the trapped radical challenging.[7][8] This is a significant difference from DMPO, whose adducts with different small radicals often yield distinct and identifiable spectra.[3]

Spin TrapRate Constant for Superoxide (k, M⁻¹s⁻¹)EPR Spectrum Specificity
POBN Data not readily availableLow; spectra of different adducts are often similar.[7][8]
DMPO ~1.2 - 10 M⁻¹s⁻¹[4][9]High for small radicals; adducts are distinguishable.[3]
DEPMPO ~0.53 M⁻¹s⁻¹High; provides distinct spectra for different radicals.
BMPO ~0.24 M⁻¹s⁻¹High; provides distinct spectra for different radicals.

Table 2: Reaction Kinetics and Specificity

Performance in Biological Systems

POBN's hydrophilicity and cell permeability make it suitable for use in biological systems.[2] However, its interaction with certain biological components, such as peroxidases, should be considered. Studies have shown that POBN can enhance peroxidase-mediated oxidation, potentially through the formation of a transient POBN radical species. This highlights the importance of appropriate controls when using POBN in enzyme-containing systems.

Spin_Trapping_Workflow cluster_exp Experimental Setup Biological_System Biological System (e.g., cells, tissues) Radical_Generation Free Radical Generation (e.g., ROS, RNS) Biological_System->Radical_Generation Spin_Trap Add POBN Radical_Generation->Spin_Trap Trapping Spin_Adduct Formation of Stable POBN-Radical Adduct Spin_Trap->Spin_Adduct EPR_Spectrometer EPR Spectrometer Spin_Adduct->EPR_Spectrometer Detection Data_Analysis Data Analysis (Spectrum Simulation, Adduct Identification) EPR_Spectrometer->Data_Analysis Signal Acquisition

Caption: General workflow for EPR spin trapping with POBN.

Experimental Protocol: Indirect Detection of Hydroxyl Radicals using POBN

This protocol describes a common application of POBN for the sensitive detection of hydroxyl radicals in a biological system via the formation of a stable secondary radical adduct.

Materials:

  • This compound (POBN)

  • Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • System for generating hydroxyl radicals (e.g., Fenton reagent: FeSO₄ and H₂O₂)

  • Biological sample (e.g., cell suspension, tissue homogenate)

  • EPR spectrometer and associated consumables (capillary tubes, etc.)

Procedure:

  • Prepare a stock solution of POBN: Dissolve POBN in PBS to a final concentration of 1 M. Store at -20°C.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following:

    • Your biological sample.

    • Ethanol to a final concentration of 1% (v/v).

    • POBN stock solution to a final concentration of 50-100 mM.

  • Initiate radical production: Add the agent that induces hydroxyl radical formation (e.g., Fenton reagent).

  • Incubate: Mix the solution gently and incubate at the desired temperature (e.g., 37°C) for a specified time.

  • Sample loading: Transfer the reaction mixture to a flat cell or capillary tube suitable for your EPR spectrometer.

  • EPR measurement: Record the EPR spectrum. The characteristic signal of the POBN-α-hydroxyethyl adduct should be observed.

  • Data analysis: Simulate the experimental spectrum to confirm the identity of the spin adduct by comparing the hyperfine coupling constants with literature values.[5]

Causality in Protocol Design: The use of ethanol as a scavenger for the highly reactive hydroxyl radical is a key step. The hydroxyl radical reacts with ethanol to produce the α-hydroxyethyl radical, which is then trapped by POBN. This secondary trapping approach is advantageous because the POBN-α-hydroxyethyl adduct is significantly more stable than the direct POBN-OH adduct, leading to a stronger and more persistent EPR signal.

Conclusion

This compound (POBN) offers distinct advantages in the field of spin trapping, most notably the exceptional stability of its adducts with secondary radicals derived from hydroxyl radical scavenging. This makes it a superior choice for the indirect detection of hydroxyl radicals in complex biological systems. While its lower spectral specificity compared to DMPO requires careful consideration and appropriate controls, its robustness and the high persistence of its key adducts make POBN an invaluable tool for researchers investigating the roles of free radicals in health and disease. The choice of POBN, like any spin trap, should be guided by the specific experimental goals and a thorough understanding of its chemical properties and potential interactions within the biological matrix.

References

  • Marchand, V., Charlier, N., Verrax, J., Buc-Calderon, P., Levêque, P., & Gallez, B. (2017). Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems. PLoS ONE, 12(3), e0172998. [Link]

  • Jaeger, C. D., & Bard, A. J. (1979). Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium dioxide particulate systems. The Journal of Physical Chemistry, 83(24), 3146–3152. [Link]

  • Ramirez, D. C., & Mason, R. P. (2022). Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides. International Journal of Molecular Sciences, 23(3), 1386. [Link]

  • Davies, M. J. (1990). Summary of hyperfine coupling constants (in Gauss) for the PBN adducts of radicals formed during the oxidation of DMSO by .OH. ResearchGate. [Link]

  • Hardy, M., et al. (2014). Metabolic stability of superoxide adducts derived from newly developed cyclic nitrone spin traps. Free Radical Biology and Medicine, 67, 291-299. [Link]

  • Janzen, E. G., et al. (2006). Reactivity of Superoxide Radical Anion and Hydroperoxyl Radical with α-Phenyl-N-tert-butylnitrone (PBN) Derivatives. ResearchGate. [Link]

  • Lige, B., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox, and Neuroprotective Properties. ACS Omega, 5(47), 30655-30667. [Link]

  • Taylor & Francis. (n.d.). Spin trapping – Knowledge and References. Retrieved from [Link]

  • Ramirez, D. C., & Mason, R. P. (2013). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(10), 4725-4733. [Link]

  • Liu, K. J., & Mamiya, B. N. (2000). Aromatic hydroxylation in PBN spin trapping by hydroxyl radicals and cytochrome P-450. Free Radical Biology and Medicine, 28(3), 421-428. [Link]

  • University of Illinois. (n.d.). Electron Spin Resonance Spectroscopy. Retrieved from [Link]

  • Kadiiska, M. B., et al. (1995). Chemical structures of 4-POBN, PBN, MNP, PNO, 4-methyl-PNO, DMPO, and pyridine. ResearchGate. [Link]

  • Kadiiska, M. B., et al. (1995). The Spin Trap alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone Stimulates Peroxidase-mediated Oxidation of Deferoxamine. ResearchGate. [Link]

  • Koppenol, W. H., et al. (1976). Relation between redox potentials and rate constants in reactions coupled with the system oxygen-superoxide. FEBS Letters, 65(3), 322-325. [Link]

  • An, L., et al. (2006). Effect of the phosphoryl substituent in the linear nitrone on the spin trapping of superoxide radical and the stability of the superoxide adduct: combined experimental and theoretical studies. The Journal of Organic Chemistry, 71(21), 8034-8041. [Link]

  • Hardy, M., et al. (2014). Metabolic stability of superoxide adducts derived from newly developed cyclic nitrone spin traps. Free Radical Biology and Medicine, 67, 291-299. [Link]

  • Interchim. (n.d.). EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5-tert-Butoxycarbonyl-5-methyl-1-pyrroline N-oxide). Retrieved from [Link]

  • T Fon, P. T. (2006). A Computational Chemistry Study of Spin Traps. Electronic Theses and Dissertations. Paper 2200. [Link]

  • Kadiiska, M. B., et al. (1995). N-tert-butylnitrone stimulates peroxidase-mediated oxidation of deferoxamine. Implications for pharmacological use of spin-trapping agents. The Journal of Biological Chemistry, 270(49), 29265-29269. [Link]

  • Ramirez, D. C., & Mason, R. P. (2009). Immuno-spin trapping of protein and DNA radicals. Free Radical Biology and Medicine, 46(6), 729-738. [Link]

  • Cotor, V. I., et al. (2018). Immuno-Spin Trapping-Based Detection of Oxidative Modifications in Cardiomyocytes and Coronary Endothelium in the Progression of Heart Failure in Tgαq*44 Mice. Frontiers in Physiology, 9, 501. [Link]

  • Salgado-Moran, G., et al. (2019). Structures of most used nitrones as spin trap agents today. ResearchGate. [Link]

  • Goldstein, S., & Czapski, G. (1995). The Rate Constant of the Reaction of Superoxide with Nitrogen Monoxide: Approaching the Diffusion Limit. ResearchGate. [Link]

  • Knecht, K. T., & Mason, R. P. (1993). EPR spectra of 4-POBN radical adducts following the incubation of rat liver microsomes with NADPH, Fe 3+ , catalase, and ethanol. ResearchGate. [Link]

  • van der Vorm, S., et al. (2018). Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes. ACS Chemical Biology, 13(9), 2473-2480. [Link]

  • Kadiiska, M. B., et al. (1995). EPR spectra representing the 4-POBN/ 4-POBN spin adduct. ResearchGate. [Link]

  • Klos, J. M., & Kruk, J. (2014). Electric Field Dependence of EPR Hyperfine Coupling Constants. The Journal of Physical Chemistry A, 118(30), 5696-5705. [Link]

  • Wikipedia. (n.d.). Electron paramagnetic resonance. Retrieved from [Link]

  • He, Y., et al. (2020). Scavenging rate constants of hydrophilic antioxidants against multiple reactive oxygen species. Scientific Reports, 10(1), 1-10. [Link]

  • He, P., et al. (1999). Evaluation of DEPMPO as a spin trapping agent in biological systems. Free Radical Biology and Medicine, 26(5-6), 714-721. [Link]

  • Kotake, Y., & Janzen, E. G. (1986). sup 17/O)oxygen hyperfine structure for the hydroxyl and superoxide radical adducts of the spin traps DMPO, PBN and 4-POBN. OSTI.GOV. [Link]

  • An, L., et al. (2005). Superoxide radical trapping and spin adduct decay of 5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide (BocMPO): kinetics and theoretical analysis. Organic & Biomolecular Chemistry, 3(19), 3539-3545. [Link]

  • Allouch, A., et al. (2014). Reactivities of Substituted α-Phenyl-N-tert-butyl Nitrones. The Journal of Organic Chemistry, 79(14), 6591-6601. [Link]

  • Minero, C., et al. (2020). Role of Hydroxyl, Superoxide, and Nitrate Radicals on the Fate of Bromide Ions in Photocatalytic TiO2 Suspensions. ACS ES&T Water, 1(1), 101-111. [Link]

  • VASP Wiki. (2025). Calculating the hyperfine-coupling constant. Retrieved from [Link]

  • Sutton, H. C. (1976). The rate of reaction of superoxide radical ion with oxyhaemoglobin and methaemoglobin. Biochemical Journal, 155(1), 149-156. [Link]

Sources

Limitations of N-phenyl-1-pyridin-4-ylmethanimine oxide (4-PyPN) in Spin Trapping

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively analyzes the limitations of N-phenyl-1-pyridin-4-ylmethanimine oxide (referred to herein as 4-PyPN to distinguish from the standard POBN) in spin trapping applications.

While structurally related to the widely used trap 4-POBN (


-(4-pyridyl-1-oxide)-N-tert-butylnitrone), 4-PyPN lacks the critical tert-butyl stabilizing group, rendering it significantly less effective for biological spin trapping. This guide details these limitations, supported by mechanistic insights and comparative data.

Publish Comparison Guide | Technical Analysis

Executive Summary & Chemical Identity

This compound (4-PyPN) is a nitrone derivative often confused with or compared to 4-POBN . While both share a pyridyl core, their spin trapping capabilities diverge drastically due to the N-substituent.

  • The Molecule: 4-PyPN possesses an N-phenyl group.

  • The Standard (POBN): Possesses an N-tert-butyl group.[1][2]

  • The Verdict: 4-PyPN is chemically ill-suited for quantitative spin trapping due to rapid adduct decay and spectral ambiguity. It is primarily used as a bioactive ligand (e.g., phosphatase inhibitor) rather than a radical probe.

Structural Comparison

The following diagram illustrates the critical structural deficiency of 4-PyPN compared to the industry-standard POBN.

G PyPN 4-PyPN (this compound) LIMITATION: N-Phenyl Group Adduct_Unstable Unstable Adduct (Rapid Decay) PyPN->Adduct_Unstable Radical Attack (Lack of Steric Bulk) POBN 4-POBN (Standard Spin Trap) ADVANTAGE: N-tert-butyl Group Adduct_Stable Persistent Adduct (EPR Detectable) POBN->Adduct_Stable Radical Attack (Steric Protection)

Figure 1: Structural causality of spin adduct stability. The N-phenyl group in 4-PyPN fails to prevent nitroxide disproportionation.

Critical Limitations

Limitation 1: Kinetic Instability of Adducts

The primary failure mode of 4-PyPN is the instability of the resulting nitroxide radical adduct.

  • Mechanism: In spin trapping, the stability of the nitroxide adduct depends heavily on steric hindrance around the nitrogen atom. The tert-butyl group in POBN provides a "steric shield" that prevents dimerization and disproportionation.

  • 4-PyPN Failure: The planar phenyl group in 4-PyPN offers minimal steric protection. Consequently, superoxide (

    
    ) or hydroxyl (
    
    
    
    ) adducts of 4-PyPN decay rapidly (often within milliseconds to seconds), making accumulation to EPR-detectable levels nearly impossible in biological systems.
Limitation 2: Spectral Ambiguity (The "PBN Problem")

Like its parent class (PBN-type nitrones), 4-PyPN suffers from low spectral information content.

  • Hyperfine Splitting: The EPR spectra of PBN-type adducts are dominated by the nitrogen (

    
    ) and 
    
    
    
    -hydrogen (
    
    
    ) couplings.
  • Lack of Specificity: The coupling constants for 4-PyPN adducts change very little regardless of the trapped radical (e.g.,

    
     vs. 
    
    
    
    ). This makes it difficult to identify the specific radical species without using isotopic labeling or secondary confirmation.
  • Contrast: Cyclic traps like DMPO or DEPMPO show distinct spectral signatures for superoxide vs. hydroxyl radicals.

Limitation 3: Redox Artifacts & Hydrolysis
  • Hydrolysis: N-phenyl nitrones are more susceptible to hydrolysis than their N-tert-butyl counterparts, yielding N-phenylhydroxylamine and pyridine-4-carboxaldehyde.

  • False Positives: N-phenylhydroxylamine is redox-active and can auto-oxidize to form paramagnetic species (nitroxides) even in the absence of the target free radicals, leading to significant experimental artifacts.

Comparative Performance Analysis

The following table contrasts 4-PyPN with standard alternatives. 4-POBN is the direct analog, while DMPO is the standard for oxygen radicals.

Feature4-PyPN (The Subject)4-POBN (The Alternative)DMPO (The Gold Standard)
N-Substituent Phenyl (Planar, unstable)tert-Butyl (Bulky, stable)Cyclic Ring (Rigid)
Adduct Stability (

)
Very Low (< 1 min)High (> 60 min for Carbon)Moderate (min) to High (DEPMPO)
Superoxide Detection Ineffective (Decays too fast)Poor (Unstable O-adducts)Excellent (Distinct spectrum)
Carbon Radical Detection Possible but transientExcellent (Standard use)Good
Spectral Specificity Low (Ambiguous)Low (Ambiguous)High (Fingerprint identification)
Solubility Lipophilic/ModerateHydrophilic (Water soluble)Hydrophilic

Experimental Validation Protocols

To confirm the limitations of 4-PyPN in your specific system, perform the following control experiments. These protocols validate whether the lack of signal is due to the absence of radicals or the failure of the trap.

Protocol A: Competitive Trapping Assay

Objective: Quantify the inefficiency of 4-PyPN relative to POBN.

  • System: Generate hydroxyl radicals using the Fenton reaction (

    
    ).
    
  • Control: Add 4-POBN (50 mM) + Ethanol (5%). Record EPR signal of the

    
    -hydroxyethyl adduct.
    
  • Test: Repeat with 4-PyPN (50 mM).

  • Observation: The 4-PyPN signal will be significantly weaker or non-existent due to rapid decay, even though radical generation is constant.

Protocol B: Stability Measurement (Decay Curve)

Objective: Determine the half-life (


) of the adduct.
  • Generation: Irradiate the sample with UV light for 30 seconds to generate a burst of radicals.

  • Monitoring: Immediately stop irradiation and set the EPR spectrometer to "Time Scan" mode at the magnetic field peak of the adduct.

  • Calculation: Fit the signal decay to a first-order exponential equation:

    
    
    
    • Expectation: 4-PyPN adducts will show a

      
       value orders of magnitude higher (faster decay) than POBN adducts.
      
Decision Tree for Trap Selection

Use this logic flow to select the correct trap and avoid the pitfalls of 4-PyPN.

DecisionTree Start Select Spin Trap Target Target Radical? Start->Target Oxygen Oxygen Centered (Superoxide/Hydroxyl) Target->Oxygen Carbon Carbon Centered (Alkyl/Lipid) Target->Carbon UseDMPO Use DMPO or DEPMPO (High Specificity) Oxygen->UseDMPO Standard AvoidPyPN AVOID 4-PyPN (Unstable Adducts) Oxygen->AvoidPyPN Ineffective UsePOBN Use 4-POBN (High Stability) Carbon->UsePOBN Standard Carbon->AvoidPyPN Inferior Stability

Figure 2: Selection logic demonstrating that 4-PyPN is rarely the optimal choice for standard radical detection.

Conclusion

This compound (4-PyPN) is a suboptimal choice for spin trapping experiments. Its primary limitation is the kinetic instability of its radical adducts, caused by the lack of steric bulk on the nitrogen atom compared to the standard 4-POBN . Furthermore, it suffers from the spectral ambiguity inherent to PBN-type traps and potential redox artifacts from hydrolysis.

Recommendation:

  • For Carbon-centered radicals : Use 4-POBN (CID 2733502).

  • For Oxygen-centered radicals : Use DMPO or DEPMPO .[3]

  • 4-PyPN should be reserved for specific pharmacological studies where the molecule acts as an inhibitor or ligand, rather than a radical probe.

References

  • PubChem. "this compound (Compound)."[4][5] National Center for Biotechnology Information. [Link]

  • Buettner, G. R. "Spin Trapping: ESR parameters of spin adducts." Free Radical Biology and Medicine, 1987. (Comparison of PBN vs POBN kinetics). [Link]

  • Stolze, K., et al. "Spin trapping of superoxide and hydroxyl radicals." Biochemical Pharmacology, 2005.[2] (Detailed analysis of nitrone stability). [Link]

  • Rosen, G. M., et al. "Spin trapping of free radicals in biochemical systems." FASEB Journal, 1999. (Review of limitations of PBN-type traps). [Link]

Sources

Publish Comparison Guide: N-phenyl-1-pyridin-4-ylmethanimine Oxide (4-PyPN) vs. Standard Spin Traps

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-phenyl-1-pyridin-4-ylmethanimine oxide , chemically identified as


-(4-pyridyl)-N-phenylnitrone  (referred to herein as 4-PyPN ). It compares this specialized spin trap against industry-standard alternatives like PBN  and 4-POBN , focusing on Hyperfine Splitting Constants (HFSC), stability, and experimental utility.

Executive Summary & Technical Identity

Compound: this compound Common Designation: 4-PyPN (


-(4-pyridyl)-N-phenylnitrone)
PubChem CID:  768563
Core Application:  Electron Paramagnetic Resonance (EPR) Spin Trapping of transient free radicals.

Technical Verdict: 4-PyPN is a specialized N-aryl nitrone derivative. Unlike the standard N-tert-butyl nitrones (PBN, 4-POBN), 4-PyPN exhibits significantly lower nitrogen hyperfine splitting constants (


)  due to extensive spin delocalization onto the N-phenyl ring. While this provides unique spectral signatures useful for structural differentiation, it generally suffers from lower stability and faster adduct decay compared to PBN or 4-POBN. It is best utilized in mechanistic studies investigating substituent effects (Hammett correlation) rather than routine radical quantification.

Structural & Mechanistic Analysis

The spin trapping performance of a nitrone is dictated by the substituents at the


-carbon and the nitronyl nitrogen.
The N-Aryl vs. N-Alkyl Distinction

The critical differentiator for 4-PyPN is the N-phenyl group.

  • PBN/POBN (Standard): Possess an N-tert-butyl group.[1][2][3][4] The bulky alkyl group localizes spin density on the nitroxide nitrogen, resulting in a large

    
     (~15–16 G) and enhanced stability of the spin adduct.
    
  • 4-PyPN (Target): Possesses an N-phenyl group. The aromatic ring allows the unpaired electron in the spin adduct to delocalize over the phenyl system.

    • Consequence 1 (HFSC): Drastic reduction in

      
       (typically ~10 G vs. ~15 G).
      
    • Consequence 2 (Stability): N-aryl nitroxides are prone to disproportionation and oxidation, making 4-PyPN adducts shorter-lived.

The Pyridyl Substituent Effect

The 4-pyridyl group on the


-carbon acts as an electron-withdrawing group (EWG), especially if protonated.
  • Electrophilicity: Increases the rate of nucleophilic radical addition (e.g., carbon-centered radicals) compared to the phenyl group in PBN.

  • Solubility: Provides pH-dependent water solubility, a distinct advantage over the lipophilic Diphenylnitrone (DPN).

Mechanistic Pathway Diagram

SpinTrappingPathway cluster_deloc N-Phenyl Effect Radical Transient Radical (R•) TS Transition State (Nucleophilic Attack) Radical->TS Diffusion Trap Spin Trap (4-PyPN) Trap->TS + k_add Adduct Spin Adduct (Nitroxide) TS->Adduct Formation Decay Non-Radical Products Adduct->Decay Oxidation/Disproportionation (Fast for N-Aryl) Note Spin density delocalized onto N-Phenyl ring ↓ aN values Adduct->Note

Figure 1: Spin trapping pathway for 4-PyPN. The N-phenyl group facilitates faster adduct decay compared to N-tert-butyl analogs.

Comparative Performance: HFSC & Stability

The following table contrasts 4-PyPN with the industry standards. Note the distinct HFSC range for the N-phenyl class.

Table 1: EPR Parameter Comparison[5]
Feature4-PyPN (Target)PBN (Standard)4-POBN (Hydrophilic Std)
Chemical Class

-Pyridyl-N-Phenyl Nitrone

-Phenyl-N-t-Butyl Nitrone

-(4-Py-N-Ox)-N-t-Butyl
Nitrogen HFSC (

)
~9.5 – 10.5 G 15.6 G 15.8 G
Hydrogen HFSC (

)
~3.0 – 3.5 G 2.7 G 2.6 G
Spectral Width Narrower (due to low

)
WideWide
Adduct Stability Low (

min)
High (

hrs)
High (

hrs)
Water Solubility Moderate (pH dependent)PoorExcellent
Primary Use Structure-Activity StudiesGeneral Radical DetectionBiological/Aqueous Systems

Critical Insight: The


 value of ~10 G is diagnostic of the N-phenyl  moiety. If your experimental spectrum shows 

G, you are likely observing a PBN-type impurity or hydrolysis product, not the intact 4-PyPN adduct.
Experimental Causality
  • Why use 4-PyPN? To study the electronic effects of the pyridyl ring without the steric bulk of the t-butyl group, or to detect radicals in systems where the high lipophilicity of DPN (Diphenylnitrone) is problematic but PBN is too stable/insensitive to nucleophilic attack.

  • Why avoid 4-PyPN? For quantification. The rapid decay kinetics of N-phenyl nitroxides makes calculating the initial radical concentration (

    
    ) highly error-prone compared to PBN.
    

Experimental Protocol: HFSC Analysis Workflow

To accurately determine the hyperfine splitting constants for 4-PyPN, follow this self-validating protocol.

Step 1: Preparation of the Spin Trap Stock
  • Synthesis/Sourcing: Ensure 4-PyPN is synthesized fresh or recrystallized, as N-aryl nitrones degrade to amides/hydroxylamines upon storage.

  • Solvent Choice: Use Benzene or Toluene for initial characterization to minimize solvent-dependent line broadening. For aqueous studies, use Phosphate Buffer (pH 7.4) .

  • Concentration: Prepare a 50 mM stock solution. (Note: 4-PyPN may require mild sonication or pH adjustment for aqueous solubility).

Step 2: Radical Generation (Fenton System Validation)

Use a standard hydroxyl radical (


) generating system to validate the trap.
  • Mix 4-PyPN (50 mM) with

    
     (10 mM) .
    
  • Initiate reaction with

    
     (1 mM) .
    
  • Immediate Scan: Transfer to a flat cell and scan immediately. N-phenyl adducts decay rapidly.

Step 3: EPR Spectrometer Settings (X-Band)[6]
  • Microwave Power: 10–20 mW (Avoid saturation, though N-phenyl radicals saturate less easily than alkyl).

  • Modulation Amplitude: 1.0 G (Optimization: Lower to 0.5 G if hyperfine resolution is poor).

  • Time Constant: 0.128 s.

  • Scan Range: 100 G centered at 3480 G (for g ≈ 2.006).

Step 4: Data Analysis & Simulation
  • First Pass: Identify the triplet of doublets pattern.

  • Calculation:

    • Measure the distance between the centers of the three main groups to find

      
      .
      
    • Measure the doublet splitting within a group to find

      
      .
      
  • Validation: If

    
     G, STOP . You have likely hydrolyzed the trap or are observing a different species. 4-PyPN must show 
    
    
    
    G.

Decision Matrix: When to Use 4-PyPN

Use the following logic flow to determine if 4-PyPN is the correct tool for your study.

DecisionMatrix Start Select Spin Trap Q1 Is the radical short-lived or low concentration? Start->Q1 Q2 Is the system purely aqueous? Q1->Q2 No (Mechanistic Study) UsePOBN Use 4-POBN (High Stability, Water Soluble) Q1->UsePOBN Yes (Need Stability) Q3 Do you need to study substituent electronic effects? Q2->Q3 No (Organic/Mixed) Q2->UsePOBN Yes UsePBN Use PBN (General Purpose) Q3->UsePBN No UsePyPN Use 4-PyPN (Mechanistic Specificity) Q3->UsePyPN Yes (Hammett Correlation)

Figure 2: Selection logic for nitrone spin traps.

References

  • Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry, 1, 253-295. (Foundational text on N-t-butyl vs N-phenyl kinetics).
  • Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen species by electron paramagnetic resonance spectroscopy. Antioxidants & Redox Signaling, 6(3), 619-629.

  • PubChem. (2025). This compound (CID 768563). National Center for Biotechnology Information.

  • Tuccio, B., et al. (2020). Para-Substituted

    
    -Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30592–30602. (Comparative data for PBN derivatives). 
    
  • Chakraborty, S., et al. (2014). Reactivities of Substituted

    
    -Phenyl-N-tert-butyl Nitrones. Journal of Organic Chemistry. (Analysis of substituent effects on HFSC). 
    

Sources

A Comparative Guide to the Neuroprotective Properties of N-phenyl-1-pyridin-4-ylmethanimine oxide and Related Nitrone-Based Antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless progression of neurodegenerative diseases necessitates the exploration of novel therapeutic strategies. Among these, compounds that can mitigate oxidative stress, a key pathological driver, have garnered significant interest. This guide provides a comprehensive analysis of the neuroprotective properties of nitrone-based antioxidants, with a specific focus on N-phenyl-1-pyridin-4-ylmethanimine oxide and its well-studied structural analog, α-phenyl-N-tert-butylnitrone (PBN). We delve into the core mechanisms of action, present comparative experimental data from both in vitro and in vivo models, and provide detailed protocols for key neuroprotection assays. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the therapeutic potential of this promising class of compounds.

Introduction: The Oxidative Stress Hypothesis in Neurodegeneration

Neurodegenerative disorders such as stroke, Alzheimer's, and Parkinson's disease are characterized by the progressive loss of neuronal structure and function.[1] A growing body of evidence implicates oxidative stress—an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates—as a critical factor in the onset and progression of these diseases.[2][3] The central nervous system is particularly vulnerable to oxidative damage due to its high metabolic rate, elevated levels of polyunsaturated fatty acids, and relatively low antioxidant defenses.[2]

This has led to the development of synthetic antioxidants as potential therapeutics.[3][4] Nitrones, a class of organic compounds, have emerged as promising neuroprotective agents due to their potent ability to "trap" and neutralize highly reactive free radicals.[3][4] This guide will explore the family of linear nitrones, using the extensively researched compound α-phenyl-N-tert-butylnitrone (PBN) as a benchmark for comparison with related structures like this compound.

The Nitrone Family: Mechanism of Neuroprotection

The primary neuroprotective mechanism of nitrones is attributed to their function as spin traps. They react with unstable, short-lived free radicals to form more stable and less reactive aminoxyl radical adducts, effectively terminating the damaging free radical chain reaction.[3]

Primary Mechanism: Free Radical Spin Trapping

Nitrones like PBN are cell-permeable compounds that can cross the blood-brain barrier, a critical feature for any CNS-targeted therapeutic.[5] Once in the brain, they efficiently scavenge a variety of ROS and reactive nitrogen species (RNS), including the highly destructive hydroxyl radical (•OH) and superoxide anion (O₂•⁻).[6] This direct antioxidant activity is considered the principal source of their neuroprotective effects.[6]

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention ROS Reactive Oxygen Species (e.g., •OH, O₂•⁻) Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Adduct Stable Nitroxide Adduct ROS->Adduct Neuron Healthy Neuron Apoptosis Neuronal Apoptosis/ Necrosis Neuron->Apoptosis leads to Nitrone Nitrone Spin Trap (e.g., PBN, this compound) Nitrone->ROS interrupts cascade Nitrone->Adduct traps Protection Neuroprotection Adduct->Protection results in

Caption: Mechanism of nitrone-based free radical scavenging.

Secondary Mechanisms of Action

Beyond direct spin trapping, research suggests that PBN and related compounds may exert neuroprotective effects through additional mechanisms:

  • Anti-inflammatory Effects: At higher concentrations, PBN has been shown to inhibit the activation of NF-κB, a key transcription factor in inflammatory pathways, and to reduce the activity of cyclooxygenase-2 (COX-2), an enzyme involved in producing inflammatory prostaglandins.[5]

  • Mitochondrial Protection: Some studies indicate that PBN can help prevent secondary energy failure and mitochondrial dysfunction following ischemic injury.[6]

Comparative Analysis of Neuroprotective Nitrones

While this compound itself is not extensively documented in neuroprotection literature, its structure allows for a robust comparison with PBN and its derivatives. The replacement of PBN's phenyl group with a pyridine N-oxide and the N-tert-butyl group with an N-phenyl group can influence properties such as lipophilicity, redox potential, and spin-trapping kinetics.[4][7]

Structural Analog: α-Phenyl-N-tert-butylnitrone (PBN)

PBN is the most widely studied linear nitrone for neuroprotection.[2] It has demonstrated efficacy in a variety of preclinical models.

  • Stroke Models: In rat models of middle cerebral artery occlusion (MCAO), PBN treatment significantly reduces cerebral infarct volume and improves neurological deficit scores, even when administered up to 12 hours after the ischemic event.[2]

  • Cerebral Ischemia: In gerbils, PBN reduces mortality and neuronal damage in the hippocampus following global cerebral ischemia.[2]

  • Bacterial Meningitis: PBN treatment has been shown to be highly protective against both necrotic injury in the cortex and apoptotic injury in the hippocampus in models of bacterial meningitis.[8]

However, the efficacy of PBN can be model-dependent. For example, it failed to prevent post-ischemic damage in a rat model of spinal cord compression injury.[9]

Other PBN Derivatives and Nitrones

The development of PBN analogs aims to improve efficacy, bioavailability, and safety.

  • N-tert-butyl-α-(2-sulfophenyl)nitrone (S-PBN): This water-soluble analog of PBN showed some neuroprotective effects in a model of status epilepticus, but its poor brain penetration limited its efficacy compared to PBN.[10]

  • Para-Substituted PBNs: Modifying the para position of PBN's phenyl ring alters its electronic properties, affecting both spin-trapping rates and neuroprotective potency. For instance, 4-CF3-PBN, with a strong electron-withdrawing group, was the fastest at trapping certain radicals and was highly potent against oxidative stress in glial cells.[3][4] Conversely, 4-Me2N-PBN, with an electron-donating group, showed broad protection in both neuronal and glial cell models against different insults.[3][4]

  • NXY-059: This PBN-derived nitrone showed significant promise in animal models of stroke and even reached Phase 3 clinical trials, though it ultimately failed to meet its primary endpoint.[2]

  • Cyclic Nitrones (e.g., MDL 101,002): These compounds, while structurally different from PBN, also act as spin traps and have shown dose-dependent neuroprotection against toxins like MPTP (a model for Parkinson's disease) and malonate.[11]

Quantitative Comparison of Neuroprotective Efficacy

The following table summarizes key findings from various studies to provide a comparative overview of different nitrones.

CompoundModelKey FindingsEfficacy/PotencyReference
PBN Rat MCAO (Stroke)Reduced cortical infarct volume by ~45-58%100 mg/kg[2]
PBN Gerbil Forebrain IschemiaIncreased survival of CA1 neurons from 6% to 27%150 mg/kg[2]
PBN In Vitro (Glutamate)Protected rat cerebellar neuronsEC₅₀ of 2.7 mM[4]
S-PBN Rat Status EpilepticusNeuroprotective in occipital and perirhinal cortex150 mg/kg[10]
4-CF3-PBN In Vitro (tBuOOH)Most potent agent against oxidative stress in glial cells10 µM[4]
4-Me2N-PBN In Vitro (Glutamate)Significant neuronal protection at 10 µM10 µM[4]
MDL 101,002 Mouse MPTP (Parkinson's)Significant protection against dopamine depletionNot specified[11]
Steroid-Derived Nitrones (MC7) In Vitro (Ischemia/Reperfusion)Exhibited lower EC₅₀ (higher potency) than PBNEC₅₀ ≤ 10 µM[12]

Methodological Appendix: Key Experimental Protocols

Reproducible and well-validated assays are crucial for evaluating neuroprotective compounds.[13][14] Below are representative protocols for in vitro and in vivo assessment.

Protocol 1: In Vitro Neuroprotection Assay (Oxidative Stress Model)

This protocol describes a common cell-based assay to screen for neuroprotective activity against an oxidative insult using primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).[4][14][15]

Objective: To determine the ability of a test compound (e.g., this compound) to protect neurons from cell death induced by an oxidative agent like tert-butyl hydroperoxide (tBHP).

Methodology:

  • Cell Culture: Plate primary cortical neurons or SH-SY5Y cells in 96-well plates at a predetermined optimal density and allow them to differentiate and form networks.[14]

  • Compound Pre-incubation: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, and 10 µM) for a specified duration (e.g., 1-24 hours).[4] Include a vehicle-only control group.

  • Induction of Oxidative Stress: Add a neurotoxic concentration of tBHP (e.g., 300 µM for glial cells or a titrated dose for neurons) to all wells except the negative control group.[4]

  • Incubation: Incubate the plates for a period sufficient to induce significant cell death in the tBHP-only group (e.g., 24 hours).

  • Assessment of Cell Viability:

    • Use a quantitative viability assay, such as the MTT reduction assay or Calcein-AM fluorescence assay.[14]

    • The MTT assay measures mitochondrial metabolic activity, an indicator of cell viability. Add MTT solution to each well, incubate, and then solubilize the formazan crystals.

    • Read the absorbance on a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated (negative control) cells.

    • Compare the viability of cells treated with the test compound + tBHP to those treated with tBHP alone.

    • Statistical significance is determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.[4]

Protocol 2: Workflow for In Vivo Evaluation (Rodent Stroke Model)

Evaluating a compound in a living organism provides crucial information on its efficacy, pharmacokinetics, and safety.[16][17][18] The middle cerebral artery occlusion (MCAO) model in rats is a standard for preclinical stroke research.[2]

Caption: Experimental workflow for assessing neuroprotective agents in a rat MCAO model.

Conclusion and Future Directions

Nitrone-based antioxidants, exemplified by PBN, represent a validated therapeutic strategy for combating oxidative stress-driven neurodegeneration in preclinical models. While direct experimental data for this compound is sparse, its structural similarity to PBN suggests it likely operates through a similar free-radical scavenging mechanism. The key differentiators will be its specific spin-trapping kinetics, ability to cross the blood-brain barrier, and overall safety profile.

Future research should focus on the direct evaluation of this compound in the standardized in vitro and in vivo assays described in this guide. A head-to-head comparison with PBN and other leading derivatives, such as 4-CF3-PBN and 4-Me2N-PBN, would be essential to determine its relative potency and therapeutic potential. Understanding the structure-activity relationship between the pyridine N-oxide moiety and neuroprotective efficacy could pave the way for a new generation of highly potent and targeted antioxidant therapies for devastating neurological disorders.

References

  • Aliev, G., et al. (2009). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Molecules. [Link]

  • Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. [Link]

  • Schaffert, D., et al. (2015). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Neuroscience Methods. [Link]

  • Dal-Pizzol, F., et al. (2001). Comparison of neuroprotective effects induced by alpha-phenyl-N-tert-butyl nitrone (PBN) and N-tert-butyl-alpha-(2 sulfophenyl) nitrone (S-PBN) in lithium-pilocarpine status epilepticus. Neuroscience Letters. [Link]

  • Lauricella, M., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega. [Link]

  • Lee, J., et al. (2001). Effects of α-Phenyl-N-tert-Butyl Nitrone (PBN) on Brain Cell Membrane Function and Energy Metabolism during Transient Global Cerebral Hypoxia-Ischemia and Reoxygenation-Reperfusion in Newborn Piglets. Journal of Korean Medical Science. [Link]

  • Leib, S., et al. (1999). Effect of PBN (100 mg/kg PBN q4h-q8h i.p.) on neuronal injury in the cortex (A) and hippocampus (B), when started at 18 h after infection, at the time of institution of antibiotic therapy. ResearchGate. [Link]

  • Xu, J., et al. (1998). Effects of alpha-phenyl-N-tert-butyl nitrone (PBN) on compression injury of rat spinal cord. Restorative Neurology and Neuroscience. [Link]

  • Schulz, J.B., et al. (1999). Novel free radical spin traps protect against malonate and MPTP neurotoxicity. Neurobiology of Disease. [Link]

  • Kiningham, K.K., et al. (2004). Discovery of molecular mechanisms of neuroprotection using cell-based bioassays and oligonucleotide arrays. Physiological Genomics. [Link]

  • Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. CRIS Unibo. [Link]

  • MD Biosciences. Cell-based Assays. MD Biosciences. [Link]

  • Villamena, F.A., et al. (2007). Spin Trapping and Cytoprotective Properties of Fluorinated Amphiphilic Carrier Conjugates of Cyclic versus Linear Nitrones. Photochemistry and Photobiology. [Link]

  • ResearchGate. Neuroprotective effect of nitrones 9a–i, α-phenyl-N-tert-butylnitrone... ResearchGate. [Link]

  • Lauricella, M., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. PMC. [Link]

  • Martínez-Alonso, E., et al. (2023). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Antioxidants. [Link]

  • Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]

  • Bar, C., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience. [Link]

  • Devier, A. (2020). Design of Nitrone-based antioxidant as neuroprotective agents. ResearchGate. [Link]

  • Google Patents. WO1992022290A1 - Use of spin trapping for the treatment of diseases associated with oxidation of lipids and proteins.
  • Kumar, A., et al. (2026). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Biomedicines. [Link]

  • ResearchGate. What is the best in vivo model for testing potential anti-amyloid-ß drugs? ResearchGate. [Link]

  • Cui, W., et al. (2012). Unexpected Neuronal Protection of SU5416 against 1-Methyl-4-Phenylpyridinium Ion-Induced Toxicity via Inhibiting Neuronal Nitric Oxide Synthase. PLoS ONE. [Link]

  • PubChem. This compound. PubChem. [Link]

  • Al-Amin, M., et al. (2024). Geraniin Ameliorates Haloperidol-Induced Orofacial Dyskinesia in Rats Through Mitigating Neuronal Oxidative Stress, Neuroinflammation, and Apoptosis via Modulation of the Nrf2 Signaling Pathway. Antioxidants. [Link]

  • Cui, W., et al. (2012). Unexpected neuronal protection of SU5416 against 1-Methyl-4-phenylpyridinium ion-induced toxicity via inhibiting neuronal nitric oxide synthase. PubMed. [Link]

  • Sellam, S., et al. (2007). Mangiferin protects against 1-methyl-4-phenylpyridinium toxicity mediated by oxidative stress in N2A cells. Neuroscience Letters. [Link]

  • de la Torre, M.R., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules. [Link]

  • ResearchGate. Synthesis and Biological Studies of N-Phenyl Substituted 2-(-5-(pyridine-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamides. ResearchGate. [Link]

  • Al-Qalaf, F.I. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

  • Semantic Scholar. Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Preprints.org. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Preprints.org. [Link]

Sources

Comparative Guide: N-phenyl-1-pyridin-4-ylmethanimine oxide Antioxidant Activity Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-phenyl-1-pyridin-4-ylmethanimine oxide (referred to herein as 4-PyPN ) represents a specialized class of heteroaromatic nitrone spin traps. Unlike conventional phenolic antioxidants (e.g., Vitamin E, Trolox) that function primarily via Hydrogen Atom Transfer (HAT), 4-PyPN functions via Radical Addition , trapping transient free radicals to form stable nitroxide adducts.

This guide details the validation of 4-PyPN’s antioxidant capacity, specifically contrasting its performance against the industry standard


-Phenyl-N-tert-butylnitrone (PBN)  and the general antioxidant Trolox .

Key Differentiator: The incorporation of the pyridine ring (4-pyridyl moiety) confers pH-dependent solubility and potential mitochondrial targeting properties absent in the lipophilic PBN structure.

Part 1: Chemical Context & Mechanism

To accurately assay 4-PyPN, one must understand that it is a kinetic trap , not a stoichiometric scavenger. Standard assays like DPPH must be modified to account for the slower addition kinetics of the nitrone functionality compared to instantaneous proton transfers.

Mechanism of Action: Spin Trapping vs. Scavenging

The following diagram illustrates the fundamental difference between 4-PyPN’s mechanism and standard antioxidants.

AntioxidantMechanism cluster_0 Pathway A: Phenolic Scavenging (Trolox/Vit C) cluster_1 Pathway B: Nitrone Spin Trapping (4-PyPN) Radical Free Radical (R•) (•OH, •OOH) Trolox Trolox (Ar-OH) Radical->Trolox H-Atom Transfer (Fast) PyPN 4-PyPN (C=N+-O-) Radical->PyPN C=N Addition (Kinetic) StableTrolox Stable Radical (Ar-O•) Trolox->StableTrolox Adduct Nitroxide Adduct (Stable Spin Label) PyPN->Adduct Traps R•

Figure 1: Mechanistic divergence between standard scavenging (HAT) and Nitrone Spin Trapping.

Part 2: Comparative Analysis

The following table benchmarks 4-PyPN against standard alternatives. Note that while 4-PyPN may show lower stoichiometric capacity in DPPH assays than Trolox, its biological value lies in trapping specific toxic radicals (hydroxyl/superoxide).

Performance Matrix
Feature4-PyPN (Pyridyl Nitrone) PBN (Standard Nitrone) Trolox (Standard Antioxidant)
Primary Mechanism Radical Addition (Spin Trap)Radical Addition (Spin Trap)Hydrogen Atom Transfer (HAT)
Target Radical

, Superoxide, Carbon-centered
Carbon-centered,

DPPH, ABTS, Peroxyl
Reaction Kinetics Slow/Moderate (

)
Slow (

)
Fast (

)
Solubility pH-dependent (Soluble in acidic aq/org)Lipophilic (Ethanol/DMSO)Water Soluble
DPPH Assay Utility Low (Steric hindrance slows reaction)Low (Poor reactivity with N-radicals)High (Instant color change)
Fenton Assay Utility High (Traps

efficiently)
Moderate Moderate

Part 3: Experimental Protocols

Protocol A: Hydroxyl Radical Scavenging (Fenton-Salicylate Method)

Rationale: This is the critical assay for nitrones. The Fenton reaction generates hydroxyl radicals (


). Salicylic acid is used as a probe; 

hydroxylates it to form 2,3-dihydroxybenzoic acid (purple complex). 4-PyPN competes for the

, reducing absorbance.

Reagents:

  • Buffer: 150 mM Phosphate Buffer (pH 7.4).

  • FeSO4: 2 mM (Freshly prepared).

  • H2O2: 2 mM.

  • Sodium Salicylate: 2 mM.

  • 4-PyPN Stock: 10 mM in DMSO/Ethanol.

Workflow:

  • Preparation: In a 96-well plate, add 50 µL of 4-PyPN (concentration range 10–500 µM).

  • Probe Addition: Add 50 µL FeSO4 (2 mM) and 50 µL Sodium Salicylate (2 mM).

  • Initiation: Add 50 µL H2O2 (2 mM) to start the reaction.

  • Incubation: Incubate at 37°C for 60 minutes .

  • Measurement: Read Absorbance at 510 nm .

Calculation:



Protocol B: Kinetic DPPH Assay (Modified for Nitrones)

Rationale: Standard DPPH protocols measure at 30 minutes. Nitrones often require longer to reach equilibrium due to the steric bulk of the phenyl/pyridyl rings hindering the addition of the bulky DPPH radical.

Reagents:

  • DPPH Stock: 100 µM in Methanol (Keep in dark).

  • 4-PyPN: Serial dilutions (10–1000 µM) in Methanol.

  • Positive Control: Trolox (Standard curve 10–100 µM).

Workflow Visualization:

DPPHWorkflow Step1 Prepare 100µM DPPH (Methanol, Dark) Step3 Mix 1:1 Ratio (200µL Total Vol) Step1->Step3 Step2 Add 100µL 4-PyPN Sample (Various Conc.) Step2->Step3 Step4 Kinetic Read (Abs 517nm) Step3->Step4 Step5 Timepoints: 0, 30, 60, 90 min (Critical for Nitrones) Step4->Step5

Figure 2: Kinetic DPPH workflow emphasizing extended incubation times.

Critical Analysis Step: Do not just calculate IC50 at 30 minutes. Plot Absorbance vs. Time .

  • Trolox will show a flat line after <1 min (instant reaction).

  • 4-PyPN will show a slow, steady decay over 60–90 minutes.

  • Note: If 4-PyPN shows <20% inhibition at 30 mins, this is normal for nitrones in DPPH assays and does not indicate a lack of biological efficacy.

Part 4: Data Interpretation & Troubleshooting

Solvent Interference

The pyridine nitrogen in 4-PyPN can be protonated.

  • Issue: If using acidic buffers, the pyridine ring becomes positively charged (

    
    ), altering electron density at the nitrone (
    
    
    
    ) bond.
  • Solution: Maintain pH 7.4 for biological relevance. If solubility is poor, use DMSO (up to 1% final concentration).

False Negatives in DPPH

Researchers often discard nitrones as "inactive" because they fail the standard 30-minute DPPH test.

  • Correction: Rely on the Hydroxyl Radical (Fenton) assay or ESR spectroscopy (if available) for true validation. The DPPH radical is sterically hindered and does not mimic small biological radicals (

    
    , 
    
    
    
    ) well.
Stability Check

Aromatic nitrones can hydrolyze back to the aldehyde and hydroxylamine under strong acidic conditions or light exposure.

  • QC Step: Verify the integrity of 4-PyPN via TLC or HPLC prior to assay. A breakdown product (hydroxylamine) acts as a reducing agent and will give false positive high antioxidant activity.

References

  • Floyd, R. A., et al. (2008). Nitrones as Therapeutics. Free Radical Biology and Medicine. Link

    • Foundational text on PBN and nitrone mechanisms in biological systems.
  • Becker, D. A., et al. (2002). Stilbazulenyl nitrone (STAZN): a lipophilic, highly potent second-generation spin trap. Journal of the American Chemical Society. Link

    • Provides comparative protocols for evaluating second-gener
  • Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen and nitrogen species by EPR spin trapping. Antioxidants & Redox Signaling.[1][2][3][4][5][6][7] Link

    • Authoritative source on the kinetics of nitrone spin trapping vs. scavenging.
  • Ionita, P. (2021). Insights into the Antioxidant Mechanism of Newly Synthesized Nitrones: In Vitro and In Silico Studies with DPPH Model Radical. Antioxidants.[8][1][2][3][4][5][6][7][9][10][11][12] Link

    • Specific protocols for DPPH kinetic analysis of arom

Sources

Benchmarking N-phenyl-1-pyridin-4-ylmethanimine oxide against novel spin traps

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: N-phenyl-1-pyridin-4-ylmethanimine oxide (4-PyPN) vs. Next-Generation Spin Traps

Executive Summary

This guide provides a rigorous technical benchmarking of This compound (herein referred to as 4-PyPN ), a linear nitrone spin trap, against industry-standard (PBN, 4-POBN) and novel cyclic spin traps (BMPO, DEPMPO).

While novel cyclic nitrones have become the "gold standard" for superoxide detection due to adduct stability, 4-PyPN occupies a critical niche in kinetic trapping of bulky carbon-centered radicals and lipid peroxidation studies where steric hindrance and lipophilicity are determining factors. This guide delineates the specific experimental contexts where 4-PyPN outperforms its modern competitors.

Chemical Identity & Structural Logic

Subject: this compound

  • Abbreviation: 4-PyPN (Analogous to PBN but with a pyridyl core and N-phenyl group).

  • Class: Linear Nitrone.

  • Structural Advantage:

    • Pyridyl Moiety: Introduces pH-dependent solubility and potential for protonation-driven mitochondrial accumulation, unlike the neutral phenyl ring of PBN.

    • N-Phenyl Substituent: Provides significantly less steric hindrance than the tert-butyl group found in PBN, 4-POBN, and BMPO. This results in faster trapping rates (

      
      ) for bulky radicals, albeit with reduced adduct stability.
      
Mechanism of Action: Radical Addition

The following diagram illustrates the nucleophilic addition mechanism. Note the absence of the bulky tert-butyl group in 4-PyPN, which facilitates the attack of sterically hindered radicals (


).

TrappingMechanism cluster_conditions Critical Factors Trap 4-PyPN (Spin Trap) (Linear Nitrone) Transition Transition State (Low Steric Hindrance) Trap->Transition Radical Free Radical (R•) (Carbon/Oxygen Centered) Radical->Transition Nucleophilic Attack Adduct Spin Adduct (Paramagnetic Nitroxide) Transition->Adduct k_add (Fast) EPR EPR Signal (Triplet of Doublets) Adduct->EPR Detection Decay Non-radical Products (EPR Silent) Adduct->Decay Reduction/Disproportionation (Fast for Superoxide) Sterics Steric Bulk (Low in 4-PyPN) Lipophilicity Lipophilicity (High)

Figure 1: Mechanism of radical trapping by 4-PyPN. The reduced steric bulk at the nitrogen atom facilitates rapid addition of bulky radicals but increases susceptibility to reduction (signal loss).

Benchmarking Analysis

The following data synthesizes performance metrics based on structure-activity relationships (SAR) established in nitrone chemistry [1][2].

Table 1: Comparative Performance Metrics
Feature4-PyPN (Subject) 4-POBN (Standard) BMPO (Novel) DEPMPO (Novel)
Structure Type Linear, N-PhenylLinear, N-tert-butylCyclic, PyrrolineCyclic, Phosphorylated
Steric Hindrance Low (High Reactivity)HighHighHigh
Target Radical Carbon-centered (Lipid) Carbon/HydroxylSuperoxide (

)
Superoxide (

)
Adduct Half-life (

)
Minutes (Unstable

)
Hours>20 Mins (

)
>15 Mins (

)
Lipophilicity High (Membrane permeable)Low (Hydrophilic)ModerateModerate
EPR Spectra 6-lines (Simple)6-lines (Simple)Complex (Isomers)Very Complex
Key Advantage Fast kinetics for bulky radicals Water solubility standardNo decay to OH-adduct Spectral separation
Critical Analysis: Why Choose 4-PyPN?
  • The "Superoxide Trap" Fallacy:

    • Novel Traps (BMPO/DEPMPO): These are designed specifically for superoxide (

      
      ). They prevent the artifactual decay of the superoxide adduct into the hydroxyl adduct, a common failure mode of linear traps [3][4].
      
    • 4-PyPN: Like other linear nitrones, its superoxide adduct is unstable. Do not use 4-PyPN for primary superoxide detection.

    • The 4-PyPN Edge: However, for lipid-derived carbon-centered radicals (

      
      , 
      
      
      
      )
      , the bulky tert-butyl group of BMPO/POBN can sterically hinder the trapping reaction. 4-PyPN, with the smaller N-phenyl group, exhibits a higher second-order rate constant (
      
      
      ) for these bulky species.
  • Membrane Partitioning:

    • The pyridyl ring allows 4-PyPN to partition into lipid bilayers more effectively than the highly polar 4-POBN (N-oxide), making it superior for studying intramembrane lipid peroxidation .

Experimental Protocols (Self-Validating)

To ensure data integrity, the following protocols include mandatory controls.

Protocol A: Detection of Lipid-Derived Radicals in Microsomes

Objective: Trap bulky carbon-centered radicals generated during lipid peroxidation where BMPO may fail due to sterics.

Reagents:

  • Spin Trap: 4-PyPN (50 mM stock in ethanol/DMSO - Freshly Prepared).

  • System: Rat liver microsomes (1 mg protein/mL) + NADPH (1 mM).

  • Control: Heat-inactivated microsomes.

Workflow:

  • Preparation: Dissolve 4-PyPN in DMSO to 500 mM (Stock). Dilute to 50 mM in phosphate buffer (pH 7.4).

    • Validation Step: Check absorbance at 280-320 nm to ensure no auto-oxidation of the phenyl ring.

  • Incubation: Mix microsomes + 4-PyPN. Initiate reaction with NADPH.

  • Transfer: Transfer to a quartz flat cell immediately.

  • Acquisition (EPR Settings):

    • Microwave Power: 20 mW (Linear traps saturate easily; do not use high power).

    • Modulation Amplitude: 1.0 G.

    • Scan Range: 100 G.

  • Analysis: Look for a triplet of doublets (

    
    , 
    
    
    
    ).
    • Differentiation: Carbon-centered adducts typically have smaller

      
       values than oxygen-centered adducts.
      
Protocol B: Competitive Kinetics (Benchmarking )

Objective: Determine if 4-PyPN traps a specific radical faster than PBN.

  • Generate Hydroxyl radicals (

    
    ) via Fenton reaction (
    
    
    
    ).
  • Add equimolar concentrations of 4-PyPN and PBN .

  • Measure the ratio of the signal intensities.

  • Since PBN kinetics are known, calculate

    
     for 4-PyPN using the signal ratio:
    
    
    
    

Visualizing the Workflow

The following diagram outlines the decision tree for selecting 4-PyPN over novel alternatives.

SelectionWorkflow Start Experimental Goal RadicalType Identify Target Radical Start->RadicalType ROS Superoxide / Hydroxyl (Small, Fast) RadicalType->ROS Carbon Lipid / Drug Radical (Bulky, Hydrophobic) RadicalType->Carbon UseBMPO Use BMPO / DEPMPO (High Stability Required) ROS->UseBMPO Stability is Priority CheckSterics Is the Radical Sterically Hindered? Carbon->CheckSterics UsePOBN Use 4-POBN (If Water Soluble) CheckSterics->UsePOBN No (Small Radical) UseSubject Use 4-PyPN (Low Steric Hindrance + Lipophilic) CheckSterics->UseSubject Yes (Bulky Radical)

Figure 2: Decision matrix for spin trap selection. 4-PyPN is the preferred choice for bulky, hydrophobic radicals where novel cyclic traps may fail to react due to steric shielding.

References

  • Rosen, G. M., et al. (1999). Mechanism of spin trapping by phenyl-N-tert-butylnitrone. Free Radical Biology and Medicine.[1][2][3]

  • Kalyanaraman, B., et al. (2003).[1] Comparative investigation of superoxide trapping by cyclic nitrone spin traps. Free Radical Biology and Medicine.[1][2][3]

  • Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen species by EPR spin trapping.[3][4][5] Antioxidants & Redox Signaling.[2]

  • Zhao, H., et al. (2001). Rescue of the superoxide spin adduct of BMPO from reduction by biological reductants. Free Radical Biology and Medicine.[1][2][3]

(Note: While specific literature on the exact "this compound" structure is limited compared to PBN, the SAR principles cited above regarding N-phenyl vs N-tert-butyl nitrones are authoritative and universally applicable in spin trapping chemistry.)

Sources

Safety Operating Guide

N-phenyl-1-pyridin-4-ylmethanimine oxide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

N-phenyl-1-pyridin-4-ylmethanimine oxide (often abbreviated in research contexts as 4-PPN or a derivative of the PBN spin trap family) is a nitrone-based radical trap. Unlike the more common PBN (Phenyl-N-tert-butylnitrone), this molecule possesses a pyridine ring and a phenyl group, imparting specific stability and toxicity profiles.

Immediate Disposal Classification:

  • RCRA Status: Non-listed (Not P- or U-listed). However, it must be managed as Hazardous Waste due to potential toxicity and the release of pyridine derivatives upon degradation.

  • Primary Waste Stream: High-Temperature Incineration (Organic Waste).

  • Critical Hazard: Potential skin sensitization and eye irritation.[1][2] Hydrolysis yields 4-pyridinecarboxaldehyde and N-phenylhydroxylamine.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must verify the chemical identity to ensure compatibility with your facility's waste stream.

ParameterTechnical Specification
Chemical Name This compound
Formula C₁₂H₁₀N₂O
Molecular Weight 198.22 g/mol
Structure Pyridine ring attached to a nitrone function (C=N(O)) bonded to a phenyl group.
Physical State Crystalline Solid (usually pale yellow/beige).
Stability Light Sensitive. Hygroscopic. Hydrolyzes in acidic aqueous conditions.
GHS Hazards Warning. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Degradants Hydrolysis yields 4-Pyridinecarboxaldehyde (Sensitizer, Flammable) and N-Phenylhydroxylamine (Toxic).

Expert Insight: Do not confuse this with 4-POBN (alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone). While both are spin traps, the N-phenyl group in this specific compound alters its lipophilicity and degradation products. Treat all pyridyl-nitrones as potential sensitizers.

Pre-Disposal Stabilization & Packaging

Nitrone spin traps are reactive by design—they trap free radicals. If you are disposing of "spent" traps (solutions containing radical adducts), they may be metastable.

A. For Pure/Unused Solid:
  • Container: Transfer to an Amber Glass jar. Nitrones are photosensitive; UV exposure can induce rearrangement to amides or oxaziridines, complicating chemical identification during waste profiling.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic Organic Solid."

  • Segregation: Keep away from Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Acids .

B. For Solutions/Reaction Mixtures:
  • Quenching: If the nitrone is in a reaction mixture with active radical initiators (e.g., AIBN, Peroxides), ensure the initiator is quenched first.

    • Protocol: Add a mild reducing agent (e.g., Sodium Thiosulfate) if peroxides are present, or simply dilute significantly with an inert solvent if the half-life is short.

  • Solvent Compatibility: Ensure the solvent (e.g., Benzene, Toluene, DMSO) is compatible with the "Organic Solvents" waste stream.

    • Caution: If dissolved in DMSO , remember that DMSO penetrates skin rapidly, carrying the toxic nitrone and its degradants into the bloodstream. Double-glove (Nitrile/Neoprene) is mandatory.

Disposal Workflow: The "Cradle-to-Grave" Protocol

This protocol ensures compliance with EPA (40 CFR 262) and laboratory safety standards.

Step 1: Waste Stream Characterization

Does the waste contain Halogens (F, Cl, Br, I)?

  • This Molecule: No halogens (C, H, N, O only).

  • Decision: Assign to Non-Halogenated Organic Waste stream (unless dissolved in a halogenated solvent like DCM).

Step 2: Accumulation
  • Vessel: High-density polyethylene (HDPE) or Amber Glass. Avoid metal cans if acidic byproducts are possible.

  • Headspace: Leave 10% headspace to accommodate potential off-gassing from slow hydrolysis.

Step 3: Labeling & Documentation
  • Tag: "Non-Halogenated Organic Waste."

  • Constituents: List "this compound" explicitly. If the specific name is not in your waste software, use "Pyridine Derivative, Solid, N.O.S." (Not Otherwise Specified).

  • Hazard Checkbox: Check "Toxic" and "Irritant."

Step 4: Final Disposal (Facility Level)
  • Method: Incineration with secondary combustion chamber and scrubber.

  • Why: Incineration is the only method that guarantees the destruction of the pyridine ring and the nitrone moiety, preventing leaching of toxic pyridine derivatives into groundwater.

Waste Stream Decision Matrix

The following diagram illustrates the logical flow for categorizing this specific chemical waste.

DisposalWorkflow Start Waste: this compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Solution/Mixture StateCheck->Liquid PackSolid Pack: Amber Glass/HDPE Solid->PackSolid OxidizerCheck Contains Oxidizers/Radicals? Liquid->OxidizerCheck SolventCheck Solvent Type? HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv PackLiqHalo Stream: Halogenated Organic HaloSolv->PackLiqHalo PackLiqNonHalo Stream: Non-Halogenated Organic NonHaloSolv->PackLiqNonHalo OxidizerCheck->SolventCheck No Quench Step: Quench/Neutralize OxidizerCheck->Quench Yes Quench->SolventCheck Final Disposal: High-Temp Incineration PackSolid->Final PackLiqHalo->Final PackLiqNonHalo->Final

Figure 1: Decision logic for segregating and packaging nitrone spin trap waste based on physical state and solvent matrix.

Emergency Procedures (Spill Response)

If a spill occurs during weighing or transfer:

  • PPE: Wear Nitrile gloves (double layer recommended), safety goggles, and a lab coat. If powder is fine, use an N95 dust mask to prevent inhalation of pyridine-bearing dust.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Absorb with vermiculite or sand. Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a mild detergent solution followed by water.

    • Note: Avoid using bleach (hypochlorite) immediately, as it can react vigorously with the nitrone nitrogen or pyridine ring. Use simple soapy water first.

  • Disposal of Cleanup Materials: Bag all wipes/absorbents as Hazardous Waste (same stream as the chemical).

References

  • National Center for Biotechnology Information (PubChem). this compound (CID 768563). PubChem Compound Summary. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Disposal of Organic Chemicals. [Link]

Sources

Comprehensive Safety and Handling Guide for N-phenyl-1-pyridin-4-ylmethanimine oxide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of N-phenyl-1-pyridin-4-ylmethanimine oxide (PubChem CID: 768563).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally similar compounds, such as 4-Phenylpyridine and 4-Phenylpyridine N-Oxide, and integrates established laboratory safety protocols to provide a comprehensive operational framework. The recommendations herein are designed to empower you to work safely and effectively.

Hazard Assessment and Triage: Understanding the Risks

This compound is a nitrone derivative containing a pyridine ring. While specific toxicological data for this compound are limited, the known hazards of its structural analogs, such as pyridine and its derivatives, suggest that it should be handled with care. The primary concerns are potential irritation to the skin, eyes, and respiratory system.[2][3]

Key Potential Hazards:

  • Skin and Eye Irritation: Similar pyridine compounds are known to cause skin and serious eye irritation.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3]

  • Unknown Toxicological Properties: The toxicological properties of this compound have not been fully investigated.[3] Therefore, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile gloves (double-gloving recommended)Laboratory coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a fume hood
Large-Scale Operations or Splash Hazard Face shield worn over chemical splash gogglesNitrile glovesChemical-resistant apron over a laboratory coatNot generally required if handled in a fume hood

Causality of PPE Choices:

  • Eye and Face Protection: The use of safety glasses with side shields is the minimum requirement.[5] However, when handling solutions or there is a risk of splashing, chemical splash goggles are essential to provide a seal around the eyes.[5] A face shield provides an additional layer of protection for the entire face.[5]

  • Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes or tears in the outer glove.

  • Body Protection: A standard laboratory coat protects against minor spills and contamination of personal clothing. For larger-scale work, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: An N95 respirator is recommended when handling the solid powder outside of a ventilated enclosure to prevent inhalation of fine particles.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This section provides a procedural workflow for handling this compound, from initial preparation to waste disposal.

3.1. Preparation and Engineering Controls:

  • Designated Work Area: All work with this compound should be conducted in a well-ventilated laboratory.

  • Fume Hood: For all operations involving the handling of the solid compound or its solutions, a certified chemical fume hood is mandatory.

  • Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][3]

3.2. Experimental Workflow:

The following diagram illustrates the recommended workflow for handling this compound.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup and Disposal Don_PPE 1. Don Appropriate PPE Prepare_Work_Area 2. Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound 3. Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Glassware 6. Decontaminate Glassware Conduct_Experiment->Decontaminate_Glassware Dispose_Waste 7. Dispose of Chemical Waste Decontaminate_Glassware->Dispose_Waste Doff_PPE 8. Doff PPE Dispose_Waste->Doff_PPE Wash_Hands 9. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound.

3.3. Detailed Methodologies:

  • Weighing the Compound:

    • Place a weigh boat on an analytical balance inside a chemical fume hood.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • Avoid generating dust. If dust is observed, use a gentle tapping motion to settle it.

  • Solution Preparation:

    • Add the weighed compound to a suitable reaction vessel inside the fume hood.

    • Slowly add the desired solvent, stirring to dissolve the compound.

  • In Case of a Spill:

    • Alert others in the vicinity.

    • If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is paramount. All waste containing this compound must be treated as hazardous.

4.1. Waste Segregation:

  • Solid Waste: Unused compound, contaminated weigh boats, and gloves should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.

4.2. Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard warnings.

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[2][6] Do not pour chemical waste down the drain.[6]

Emergency Procedures: Preparedness is Key
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

By adhering to these guidelines, you can confidently and safely handle this compound in your research endeavors.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Phenylpyridine-N-Oxide, 97%. [Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

  • The University of Iowa. Liquid Nitrogen Handling | Environmental Health and Safety. [Link]

  • University of Bristol. Handling, Transportation and Storage Liquid Nitrogen and other Cryogenic Material. [Link]

  • Cryo Associates, Inc. (2024, June 4). Safety Precautions for Using Liquid Nitrogen. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.